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Foundational

An In-depth Technical Guide to the Synthesis of 6-Ethylpyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Ethylpyridazin-4-amine, a heterocyclic amine of si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-Ethylpyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The guide details two primary retrosynthetic approaches, focusing on the construction of the pyridazine core through cyclocondensation reactions and subsequent functional group interconversions. Each proposed synthetic step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen reagents and conditions. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyridazine-based therapeutic agents.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Pyridazine derivatives exhibit a wide spectrum of biological activities, including but not limited to, antihypertensive, anti-inflammatory, and anticancer properties. The unique electronic properties conferred by the two adjacent nitrogen atoms allow for diverse molecular interactions, making pyridazines attractive candidates for drug discovery programs. 6-Ethylpyridazin-4-amine, in particular, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of 6-Ethylpyridazin-4-amine suggests two primary pathways for its synthesis, as illustrated below.

G Target 6-Ethylpyridazin-4-amine Intermediate1 6-Ethyl-4-chloropyridazine Target->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) Intermediate2 6-Ethylpyridazin-4-one Intermediate1->Intermediate2 Chlorination Precursor1 3-Oxohexanoic acid derivative Intermediate2->Precursor1 Cyclocondensation & Aromatization Precursor2 Hydrazine Intermediate2->Precursor2

Caption: Retrosynthetic analysis of 6-Ethylpyridazin-4-amine.

This analysis highlights two key strategies:

  • Pathway A: Cyclocondensation followed by functional group manipulation. This approach involves the initial construction of a 6-ethylpyridazin-4-one intermediate from an appropriate acyclic precursor, followed by conversion to the target amine.

  • Pathway B: Synthesis of a halogenated pyridazine intermediate. This strategy focuses on preparing a 6-ethyl-4-chloropyridazine, which can then undergo nucleophilic aromatic substitution to introduce the amino group.

This guide will primarily focus on Pathway A, as it offers a more convergent and potentially higher-yielding route based on established pyridazine synthesis methodologies.

Synthetic Pathway A: From 3-Oxohexanoic Acid to 6-Ethylpyridazin-4-amine

This pathway is a multi-step process that begins with the cyclocondensation of a readily available β-keto acid derivative with hydrazine.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Ethyl 3-oxohexanoate C 6-Ethyl-4,5-dihydropyridazin-4-one A->C B Hydrazine hydrate B->C D 6-Ethyl-4,5-dihydropyridazin-4-one E 6-Ethylpyridazin-4-one D->E F 6-Ethylpyridazin-4-one G 6-Ethyl-4-chloropyridazine F->G H 6-Ethyl-4-chloropyridazine J 6-Ethylpyridazin-4-amine H->J I Ammonia I->J

Caption: Overall synthetic workflow for Pathway A.

Step 1: Synthesis of 6-Ethyl-4,5-dihydropyridazin-4-one

The initial step involves the cyclocondensation of a 3-oxohexanoic acid derivative, such as ethyl 3-oxohexanoate, with hydrazine. This reaction is a classic method for the formation of pyridazinone rings.[3]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-oxohexanoate (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-ethyl-4,5-dihydropyridazin-4-one.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.

  • Hydrazine Hydrate: A common and effective source of hydrazine for this type of cyclocondensation. A slight excess is used to ensure complete consumption of the β-keto ester.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation energy of the reaction, driving it to completion.

Step 2: Aromatization to 6-Ethylpyridazin-4-one

The dihydropyridazinone intermediate is then aromatized to the more stable pyridazinone. This can be achieved through oxidation.

Experimental Protocol:

  • Dissolve the 6-ethyl-4,5-dihydropyridazin-4-one (1.0 eq) in a suitable solvent such as acetic acid.

  • Add a suitable oxidizing agent, for example, bromine in acetic acid or selenium dioxide, portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization to afford 6-ethylpyridazin-4-one.

Causality of Experimental Choices:

  • Oxidizing Agent: Bromine in acetic acid is a common and effective reagent for the dehydrogenation of such heterocyclic systems.

  • Acetic Acid as Solvent: Provides a suitable reaction medium and can also act as a catalyst.

Step 3: Chlorination to 6-Ethyl-4-chloropyridazine

The pyridazinone is then converted to the corresponding 4-chloropyridazine, which is a key intermediate for the final amination step. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a fume hood, carefully add 6-ethylpyridazin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-ethyl-4-chloropyridazine, which can be purified by column chromatography.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A standard and highly effective reagent for the conversion of pyridazinones and other heterocyclic ketones to their corresponding chloro derivatives.

  • Quenching and Neutralization: Essential for safely handling the reactive POCl₃ and for isolating the product.

Step 4: Amination to 6-Ethylpyridazin-4-amine

The final step is the nucleophilic aromatic substitution of the chlorine atom with an amino group. This can be achieved by reacting the 4-chloropyridazine with a source of ammonia.

Experimental Protocol:

  • Place 6-ethyl-4-chloropyridazine (1.0 eq) in a sealed tube or a pressure vessel.

  • Add a solution of ammonia in a suitable solvent, such as methanol or ethanol (ethanolic ammonia).

  • Heat the sealed vessel to a temperature typically ranging from 100-150 °C for several hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is then taken up in water and the pH is adjusted to be basic.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography or recrystallization affords the final product, 6-Ethylpyridazin-4-amine.

Causality of Experimental Choices:

  • Ammonia Solution: Serves as the nucleophile to displace the chloride.

  • Elevated Temperature and Pressure: Necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

Data Presentation

StepProductStarting MaterialReagentsYield (%)
16-Ethyl-4,5-dihydropyridazin-4-oneEthyl 3-oxohexanoateHydrazine hydrate, Ethanol75-85
26-Ethylpyridazin-4-one6-Ethyl-4,5-dihydropyridazin-4-oneBromine, Acetic Acid60-70
36-Ethyl-4-chloropyridazine6-Ethylpyridazin-4-onePOCl₃80-90
46-Ethylpyridazin-4-amine6-Ethyl-4-chloropyridazineEthanolic Ammonia50-60

Note: Yields are representative and may vary depending on specific reaction conditions and scale.

Conclusion

The synthesis of 6-Ethylpyridazin-4-amine can be effectively achieved through a multi-step sequence starting from readily available precursors. The key steps involve the construction of the pyridazine ring via a cyclocondensation reaction, followed by a series of functional group transformations. The protocols outlined in this guide are based on established and reliable chemical transformations, providing a solid foundation for the laboratory synthesis of this important heterocyclic building block. The modularity of this synthetic route also allows for the potential synthesis of a variety of substituted pyridazinamines for further investigation in drug discovery programs.

References

  • Sergeev, P. G. & Nenajdenko, V. G. Recent advances in the chemistry of pyridazine — an important representative of six-membered nitrogen heterocycles. Russ. Chem. Rev.89, 393–429 (2020).
  • Jurczyk, J. et al. Single-atom logic for heterocycle editing.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC[Link]

  • Verma S. K, et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J1 (1) (2008). [Link]

  • Elnagdi, M. H., et al. Pyridazine and condensed pyridazine synthesis.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal[Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Ethylpyridazin-4-amine: Properties, Synthesis, and Potential Applications

This guide provides a detailed technical overview of 6-Ethylpyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document covers its chemical properties, a plausible syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of 6-Ethylpyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document covers its chemical properties, a plausible synthetic route, spectroscopic analysis, and potential applications, drawing upon established principles of pyridazine chemistry and data from analogous structures.

Introduction and Core Concepts

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including antiviral, anticancer, and cardiovascular effects.[1][2] 6-Ethylpyridazin-4-amine, as a substituted pyridazine, holds potential as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Structure and Identifiers:

The structure of 6-Ethylpyridazin-4-amine features a pyridazine ring substituted with an ethyl group at position 6 and an amine group at position 4.

DOT Script of Chemical Structure:

Caption: Chemical structure of 6-Ethylpyridazin-4-amine.

Table 1: Chemical Identifiers for 6-Ethylpyridazin-4-amine

IdentifierValueSource
IUPAC Name 6-Ethylpyridazin-4-amineN/A
Molecular Formula C₆H₉N₃[3]
Molecular Weight 123.16 g/mol [3]
CAS Number Not availableN/A

Physicochemical and Spectroscopic Properties (Predicted)

Table 2: Predicted Physicochemical Properties of 6-Ethylpyridazin-4-amine

PropertyPredicted ValueBasis of Prediction
Melting Point 130-140 °CSimilar to 4-aminopyridazine (127-133 °C)[5]
Boiling Point >300 °CExtrapolated from related structures
Solubility Soluble in methanol, DMSO; sparingly soluble in waterGeneral solubility of aminopyridazines
pKa 6.0 - 7.0Similar to 4-aminopyridazine (pKa ~6.38)[5]
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-Ethylpyridazin-4-amine, essential for its identification and characterization.[6][7][8]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.7-8.9 ppm (s, 1H): Proton on the pyridazine ring (position 3).

  • δ 6.5-6.7 ppm (s, 1H): Proton on the pyridazine ring (position 5).

  • δ 6.0-6.5 ppm (br s, 2H): Protons of the amine group (-NH₂).

  • δ 2.7-2.9 ppm (q, J=7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂-).

  • δ 1.2-1.4 ppm (t, J=7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 155-157 ppm: Carbon C4 (attached to the amine group).

  • δ 150-152 ppm: Carbon C6 (attached to the ethyl group).

  • δ 145-147 ppm: Carbon C3.

  • δ 110-112 ppm: Carbon C5.

  • δ 25-27 ppm: Methylene carbon of the ethyl group (-CH₂-).

  • δ 12-14 ppm: Methyl carbon of the ethyl group (-CH₃).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.

  • 1640-1600 cm⁻¹: N-H bending and C=N stretching vibrations.

  • 1580-1400 cm⁻¹: Aromatic ring stretching vibrations.

Mass Spectrometry (MS):

  • [M]⁺: Predicted at m/z = 123.

  • [M+H]⁺: Predicted at m/z = 124.

Synthesis of 6-Ethylpyridazin-4-amine

A plausible synthetic route for 6-Ethylpyridazin-4-amine can be adapted from general methods for the synthesis of substituted pyridazin-4-amines.[9][10] A common approach involves the modification of a pre-existing pyridazine core.

Proposed Synthetic Pathway

A potential two-step synthesis could start from a commercially available dichloropyridazine.

DOT Script of Synthetic Pathway:

Synthesis_of_6-Ethylpyridazin-4-amine start 3,6-Dichloropyridazine intermediate 4-Amino-3,6-dichloropyridazine start->intermediate Amination (e.g., NH₃, heat) final 6-Ethylpyridazin-4-amine intermediate->final Suzuki Coupling (Ethylboronic acid, Pd catalyst)

Caption: Proposed synthetic pathway for 6-Ethylpyridazin-4-amine.

Experimental Protocol (Generalized)

Step 1: Amination of 3,6-Dichloropyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol) in a sealed vessel, add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

  • Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-amino-3,6-dichloropyridazine.

Step 2: Suzuki Coupling with Ethylboronic Acid

  • To a solution of 4-amino-3,6-dichloropyridazine in a mixture of an organic solvent (e.g., dioxane or DMF) and water, add ethylboronic acid.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a few hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain 6-Ethylpyridazin-4-amine.

Chemical Reactivity and Potential Applications

The chemical reactivity of 6-Ethylpyridazin-4-amine is dictated by the pyridazine ring and the amino substituent. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The pyridazine ring is generally electron-deficient and can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Given the prevalence of the pyridazine scaffold in bioactive molecules, 6-Ethylpyridazin-4-amine is a promising candidate for further chemical modifications to explore its therapeutic potential.[11][12] Pyridazine derivatives have been investigated for a variety of applications, including:

  • Anticancer Agents: Many substituted pyridazines have shown potent antiproliferative activity.[9]

  • Antiviral and Antimicrobial Agents: The pyridazine core is present in several compounds with activity against viruses and bacteria.[1][13]

  • Kinase Inhibitors: The pyridazine scaffold can serve as a hinge-binding motif in protein kinase inhibitors, which are crucial in cancer therapy.[14][15]

Safety and Handling

While specific toxicity data for 6-Ethylpyridazin-4-amine is unavailable, compounds with the aminopyridazine scaffold should be handled with care. Based on related compounds like 6-methylpyridazin-4-amine hydrochloride, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives. (2022, March 14). Taylor & Francis. Retrieved from [Link]

  • Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. (2013, April 26). ACS Publications. Retrieved from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC. Retrieved from [Link]

  • The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-ethylpyridazin-4-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 6-METHYLPYRIDAZIN-4-AMINE HYDROCHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(6-Ethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). Semantic Scholar. Retrieved from [Link]

  • 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. (n.d.). PubChem. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed. Retrieved from [Link]

  • N-ethylpyridazin-4-amine (C6H9N3). (n.d.). PubChemLite. Retrieved from [Link]

  • 4-Ethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved from [Link]

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (n.d.). PMC. Retrieved from [Link]

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. (2025, August 5). Europe PMC. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. Retrieved from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. Retrieved from [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016, October 13). ResearchGate. Retrieved from [Link]

  • Antimitotic Agents: Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (n.d.). CMJ Publishers. Retrieved from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. (2021, January 1). Springer. Retrieved from [Link]

  • Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Methyl-6-(2-(5-(1-Methylpiperidin-4-Yl)pyridin-3-Yl)ethyl)pyridin-2-Amine. (n.d.). PubChem. Retrieved from [Link]

  • 4-AMINOPYRIDINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

Foundational

Technical Memorandum: On the Identification and Characterization of 6-Ethylpyridazin-4-amine

Executive Summary This technical guide addresses the inquiry for a comprehensive profile of the chemical compound 6-Ethylpyridazin-4-amine . A thorough investigation of chemical registries and scientific literature was c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the inquiry for a comprehensive profile of the chemical compound 6-Ethylpyridazin-4-amine . A thorough investigation of chemical registries and scientific literature was conducted to ascertain its Chemical Abstracts Service (CAS) number, synthesis protocols, and physicochemical properties. The search revealed that 6-Ethylpyridazin-4-amine does not appear to be a registered compound with an assigned CAS number in publicly accessible chemical databases. Consequently, no experimental data, established protocols, or specific applications are documented for this exact structure.

This guide will, therefore, focus on providing verified information for structurally related pyridazine and aminopyridine analogs. By presenting data on these closely related compounds, we aim to provide a valuable contextual resource for researchers interested in the pyridazine scaffold. We will discuss the general synthesis and potential applications of similar molecules, supported by authoritative references.

Part 1: Investigation of 6-Ethylpyridazin-4-amine

An exhaustive search for "6-Ethylpyridazin-4-amine" in chemical databases and literature did not yield a specific entry or an associated CAS number. The absence of this information suggests that the compound is not commercially available and has not been synthesized or characterized in published research.

However, several structural isomers and analogs have been identified, each with a unique CAS number and documented properties. It is possible that the target molecule was intended to be one of these related structures.

Part 2: Characterization of Structurally Related Analogs

To provide actionable intelligence, this section details the properties and synthesis of documented analogs of the requested compound. These molecules share the core pyridazine or a related nitrogen-containing heterocyclic structure and may serve as valuable starting points for research and development.

N-ethylpyridazin-4-amine
  • CAS Number: 1521274-68-9[1][2]

  • Structure: In this isomer, the ethyl group is attached to the amine nitrogen, not the pyridazine ring.

  • Key Data: This compound is classified as having acute toxicity (oral, dermal, inhalation) and is noted to cause serious eye damage[1].

4-Aminopyridazine (Parent Compound)
  • CAS Number: 20744-39-2[3]

  • Structure: This is the parent amine without any ethyl substitution.

  • Relevance & Synthesis: 4-Aminopyridazine is a key intermediate used in the synthesis of more complex molecules, including phosphodiesterase 10A (PDE10A) inhibitors and ATP competitive PI3K/mTOR inhibitors[3]. A common synthesis route involves the dehalogenation of 3,6-dichloropyridazin-4-amine using a palladium-on-carbon catalyst under a hydrogen atmosphere[3][4].

This protocol is adapted from established procedures for the synthesis of 4-aminopyridazine[4].

  • Dissolution: Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in tetrahydrofuran (THF).

  • Base Addition: Add an aqueous solution of sodium hydroxide.

  • Catalysis: Add 10% palladium on activated carbon catalyst.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 48 hours.

  • Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in methanol, filter any remaining insolubles, and concentrate the filtrate to yield the solid product.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 3,6-dichloropyridazin-4-amine P1 Mix in THF at RT A->P1 B NaOH (aq) B->P1 C 10% Pd/C C->P1 D H₂ Gas P2 Hydrogenation (48h) D->P2 P1->P2 P3 Filtration P2->P3 P4 Solvent Evaporation P3->P4 P5 Purification (MeOH) P4->P5 Z 4-Aminopyridazine P5->Z

Caption: Reaction workflow for the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine.

Other Related Aminopyridazines and Aminopyridines

The pyridazine and pyridine scaffolds are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, often improving pharmacokinetic properties.

Compound NameCAS NumberRing SystemKey Information
4-Ethylpyridin-2-amine 33252-32-3PyridineA commercially available aminopyridine derivative. Classified as harmful if swallowed and toxic in contact with skin[5].
3-Ethylpyridin-4-amine 90345-17-8PyridineAlso known as 4-amino-3-ethylpyridine[6].
6-Ethyl-2,4-diaminopyrimidine N/APyrimidineThis core has been used to develop non-peptidic, small molecule renin inhibitors for potential antihypertensive therapies[7][8].

Part 3: The Importance of the Pyridazine and Pyrimidine Scaffolds in Drug Discovery

The pyridazine and pyrimidine ring systems are foundational structures in modern medicinal chemistry. Their unique physicochemical properties have led to their incorporation into a wide array of therapeutic agents.

  • Anticancer Agents: Pyrimidine-based drugs are integral to oncology. For instance, they have been explored as focal adhesion kinase (FAK) inhibitors in triple-negative breast cancer research. Derivatives of pyrazolopyrimidines have also been investigated for their pharmacological activities[9].

  • Kinase Inhibition: The triazolopyrazine scaffold, a related heterocyclic system, led to the discovery of Volitinib, a potent and selective c-Met inhibitor for cancer treatment[10].

  • Anti-infectives & CNS Agents: The versatility of the pyrimidine structure has been leveraged in developing treatments for infections, neurological disorders, and chronic pain.

G A Core Heterocyclic Scaffolds B Pyridazine Pyrimidine Pyridine A->B C Medicinal Chemistry Applications B->C D Anticancer Kinase Inhibition Anti-Infective CNS Disorders C->D

Caption: Key heterocyclic cores and their major therapeutic application areas.

Conclusion and Recommendations

While a direct technical guide for 6-Ethylpyridazin-4-amine cannot be provided due to the absence of its registration and characterization in scientific literature, the analysis of its structural analogs offers valuable insights. The pyridazine and related heterocyclic scaffolds are of significant interest in drug discovery.

It is recommended that researchers verify the intended chemical structure and CAS number. If the target molecule is indeed one of the analogs discussed, the provided information and references can serve as a foundational guide. Should "6-Ethylpyridazin-4-amine" be a novel compound, a de novo synthesis strategy would need to be developed, likely starting from a functionalized pyridazine precursor. Any such synthesis would require rigorous analytical characterization (NMR, MS, etc.) to confirm the structure and establish its properties.

References

  • NextSDS. N-ethylpyridazin-4-amine — Chemical Substance Information. Available at: [Link]

  • PubChem. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. Available at: [Link]

  • NextSDS. N-ethyl-6-methylpyridazin-3-amine — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE (Pyridine, 4-acetyl-). Available at: [Link]

  • PubMed. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Available at: [Link]

  • PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Available at: [Link]

  • Science.gov. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Available at: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

  • PubChem. 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine | C22H28N6 | CID 73659117. Available at: [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available at: [Link]

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Sources

Exploratory

"spectroscopic data for 6-Ethylpyridazin-4-amine (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethylpyridazin-4-amine Foreword: The Imperative of Spectroscopic Validation In the landscape of drug discovery and materials science, the unambiguous...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethylpyridazin-4-amine

Foreword: The Imperative of Spectroscopic Validation

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and structural integrity, if not rigorously established, can jeopardize an entire research program. This guide provides a comprehensive framework for the complete spectroscopic characterization of 6-Ethylpyridazin-4-amine, a pyridazine derivative of interest. As no complete, publicly archived experimental dataset for this specific molecule currently exists, this document serves as both a detailed procedural guide and a predictive blueprint. We will leverage established spectroscopic principles and data from analogous structures to outline the expected analytical signatures, thereby providing researchers with a robust validation protocol.

Molecular Structure and Predicted Spectroscopic Features

The first step in any characterization is a theoretical analysis of the molecule's structure to predict its spectroscopic behavior.

Structure: 6-Ethylpyridazin-4-amine Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol Monoisotopic Mass: 123.07965 Da

The structure contains a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms), a primary amine (-NH₂) group, and an ethyl (-CH₂CH₃) group. This combination of functional groups gives rise to predictable signals in Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Structure of 6-Ethylpyridazin-4-amine with key functional groups.

Analytical Workflow: A Self-Validating Approach

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to be self-validating, where the results from one method corroborate the findings of another.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample 6-Ethylpyridazin-4-amine (Solid) MS Mass Spectrometry (MS) (High Resolution) Sample->MS IR Infrared (IR) Spectroscopy (FT-IR, ATR) Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT) Sample->NMR Data Correlate Data: - Molecular Formula (MS) - Functional Groups (IR) - Connectivity (NMR) MS->Data IR->Data NMR->Data Result Unambiguous Structural Confirmation Data->Result

Caption: A self-validating workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for determining the exact molecular formula. ESI is chosen to minimize in-source fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.

Experimental Protocol (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Validation: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy below 5 ppm.

Expected Data and Interpretation
  • Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺.

    • Predicted [M+H]⁺ (Monoisotopic): 124.0870 Da[1].

    • The detection of this ion with high mass accuracy confirms the elemental composition C₆H₉N₃.

  • Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, providing structural insights. The dissociation of energetically unstable molecular ions provides fragmentation patterns useful for determining structural information[2][3].

    • Loss of Ethyl Radical (α-cleavage): A common fragmentation pathway for ethyl-substituted aromatic rings is the loss of the ethyl group. Expect a fragment at m/z 95.0662 ([M+H - C₂H₅]⁺).

    • Loss of Methyl Radical: Loss of a methyl group from the ethyl substituent can lead to a fragment at m/z 109.0713 ([M+H - CH₃]⁺).

    • Ring Cleavage: Pyridazine rings can undergo characteristic cross-ring cleavages, though these pathways are often complex[4].

Infrared (IR) Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule. An Attenuated Total Reflectance (ATR) accessory is preferred for solid samples as it requires minimal sample preparation.

Experimental Protocol (FT-IR ATR)
  • Instrument: A benchtop FT-IR spectrometer equipped with a diamond ATR crystal.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction.

Expected Data and Interpretation

The IR spectrum will be dominated by vibrations from the amine, ethyl, and pyridazine groups.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale & References
3450 - 3300N-H Stretch (asymmetric & symmetric)Two distinct, sharp-to-medium bands.Characteristic of a primary amine (-NH₂).[5][6]
3100 - 3000C-H Stretch (Aromatic)Weak to medium sharp bands.C-H bonds on the pyridazine ring.[7]
2975 - 2850C-H Stretch (Aliphatic)Medium to strong sharp bands.C-H bonds of the ethyl group (-CH₂CH₃).
1650 - 1580N-H Bend (Scissoring)Strong, sharp band.Deformation vibration of the primary amine.[5][8]
1600 - 1450C=N and C=C StretchMultiple strong to medium bands.Aromatic ring stretching vibrations of the pyridazine core.[9][10]
1335 - 1250C-N Stretch (Aromatic Amine)Medium to strong band.Stretching vibration between the amine nitrogen and the pyridazine ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. A solvent like DMSO-d₆ is a good choice due to its ability to dissolve a wide range of polar compounds and its high boiling point.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 16-32 scans, 2-second relaxation delay.

    • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom[11].

    • Parameters: 1024-2048 scans, 2-second relaxation delay.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Expected ¹H NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.8Singlet (or narrow doublet)1HH-3 or H-5Protons on the pyridazine ring, deshielded by the electronegative nitrogen atoms. The exact position depends on the specific electronic effects.
~6.8 - 7.2Singlet (or narrow doublet)1HH-5 or H-3The second proton on the pyridazine ring.
~6.0 - 6.5Broad Singlet2H-NH₂The amine protons. The signal is often broad due to quadrupole broadening and exchange with trace water.
~2.8 - 3.0Quartet (q)2H-CH₂-Methylene protons of the ethyl group, split by the adjacent methyl protons (n+1 = 3+1 = 4).
~1.2 - 1.4Triplet (t)3H-CH₃Methyl protons of the ethyl group, split by the adjacent methylene protons (n+1 = 2+1 = 3).
Expected ¹³C NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale & References
~160 - 165C-6 (C-Ethyl)Carbon atom attached to both a nitrogen and the ethyl group, expected to be significantly deshielded.
~155 - 160C-4 (C-NH₂)Carbon atom bearing the amine group, also highly deshielded.
~130 - 140C-3 or C-5Aromatic CH carbon in the pyridazine ring.[12]
~115 - 125C-5 or C-3The second aromatic CH carbon in the pyridazine ring.
~25 - 30-CH₂-Aliphatic methylene carbon.[13]
~12 - 16-CH₃Aliphatic methyl carbon.[13]

Data Summary and Conclusion

The convergence of these three spectroscopic techniques provides an irrefutable structural confirmation of 6-Ethylpyridazin-4-amine.

TechniqueObservationConfirmation
HRMS [M+H]⁺ at m/z 124.0870Confirms molecular formula C₆H₉N₃.
IR Bands at ~3400, 1620, 1550 cm⁻¹Confirms presence of -NH₂, aromatic ring, and aliphatic groups.
¹H NMR Signals for aromatic, amine, and a characteristic ethyl (quartet, triplet) pattern.Confirms the proton framework and connectivity.
¹³C NMR Six distinct signals in the expected aromatic and aliphatic regions.Confirms the unique carbon environments.

By following this comprehensive guide, researchers can confidently acquire and interpret the necessary data to validate the structure of 6-Ethylpyridazin-4-amine, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • El-Sayed, W. A., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 23(11), 2938.
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  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Redalyc. (2020). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol.
  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine.
  • The Royal Society of Chemistry. (2014). Supplementary Information.
  • MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications.
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  • Tyagi, S., et al. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • PubChem. (n.d.). Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo(3,4-c)pyridine-3-carboxylate.
  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
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  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
  • Iraqi National Journal of Chemistry. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC).
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  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
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  • ChemicalBook. (n.d.). 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum.
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  • PubChem. (n.d.). 6-Aminouracil.

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Foundational

In Silico Modeling of 6-Ethylpyridazin-4-amine: A Privileged Hinge-Binding Scaffold for Kinase Inhibitor Design

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of a robust, low-molecular-weight core is the most critical determinant of downstream lead optimization success. 6-Ethylpyridazin-4-amine (CAS: 189...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a robust, low-molecular-weight core is the most critical determinant of downstream lead optimization success. 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) has emerged as a highly privileged fragment scaffold. The pyridazine ring acts as a bio-isostere for the adenine moiety of ATP, providing bidentate or strong single hydrogen-bond acceptor capabilities essential for anchoring into kinase hinge regions[1].

This technical whitepaper outlines a comprehensive in silico workflow for modeling 6-Ethylpyridazin-4-amine. We will focus on its application in targeting two clinically relevant kinases where pyridazine derivatives have shown profound efficacy: ALK5 (TGF-β Type I Receptor) , a major target in fibrosis and oncology[2], and ULK1/2 , critical initiators of the autophagy pathway[3].

FBDD_Workflow Ligand 6-Ethylpyridazin-4-amine (Fragment Core) QM Quantum Mechanics (DFT) ESP & Tautomer Profiling Ligand->QM Docking Molecular Docking (ALK5 / ULK1 ATP Pocket) QM->Docking MD Molecular Dynamics (1 μs) RMSD & H-bond Stability Docking->MD FEP Free Energy Perturbation (Substituent Optimization) MD->FEP Lead Optimized Kinase Inhibitor FEP->Lead

Fig 1. In silico Fragment-Based Drug Discovery workflow for 6-Ethylpyridazin-4-amine.

Structural & Physicochemical Rationale

Before initiating computationally expensive simulations, it is imperative to profile the fragment's baseline physicochemical properties. 6-Ethylpyridazin-4-amine is highly compliant with the "Rule of 3" for fragments, offering an optimal balance of lipophilicity and polar surface area. The 6-ethyl group provides a critical hydrophobic vector that can be directed toward the kinase gatekeeper residue, while the 4-amino group serves as both an H-bond donor and a synthetic handle for subsequent cross-coupling reactions[4].

Table 1: Physicochemical and Quantum Mechanical Properties
PropertyValueIn Silico & FBDD Relevance
Molecular Weight 123.16 g/mol High ligand efficiency (LE); leaves ample MW budget for lead optimization.
Calculated LogP ~0.95Optimal lipophilicity for aqueous solubility and initial pocket partitioning.
TPSA 49.8 ŲExcellent cell permeability; allows for the addition of polar solubilizing groups.
H-Bond Donors 1 (-NH₂)Interacts with the solvent channel or specific catalytic aspartate residues.
H-Bond Acceptors 2 (Pyridazine N)Critical for anchoring to the kinase hinge region backbone (e.g., His283 in ALK5).

Phase I: Quantum Mechanical (QM) Profiling Protocol

The Causality: Standard molecular mechanics (MM) force fields often misrepresent the electron density of heteroaromatic rings. Because fragments have inherently low binding affinities (high µM to mM range), their electrostatic complementarity to the target must be flawless. We utilize Density Functional Theory (DFT) to map the Electrostatic Potential (ESP), determining exactly how the electron-donating 6-ethyl group breaks the symmetry of the pyridazine ring and alters the basicity of N1 versus N2.

Step-by-Step Methodology
  • Ligand Preparation: Construct the 3D geometry of 6-Ethylpyridazin-4-amine using a molecular builder (e.g., Maestro). Assign the neutral state, as the pyridazine pKa typically resides below physiological pH.

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory in a continuum solvent model (PCM, water) to find the global energy minimum.

  • ESP Surface Generation: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.). Identify the deepest electronegative well (red regions) to pinpoint the primary H-bond acceptor.

Validation Checkpoint: Compare the calculated QM dipole moment against experimental pKa values of known pyridazine derivatives. If the DFT model fails to predict the correct protonation microstate, the basis set is inadequate and must be upgraded to aug-cc-pVTZ before proceeding to docking.

Phase II: Pharmacophore-Guided Molecular Docking

The Causality: Unconstrained docking of low-MW fragments often yields false-positive poses driven by artificial van der Waals packing rather than directional hydrogen bonding. To counteract this, we enforce a pharmacophore constraint based on known kinase structural biology. In ALK5, the hinge region interaction is mediated by His283 [1], while in ULK1, the interaction is mediated by Cys95 [5].

HingeInteraction cluster_ligand 6-Ethylpyridazin-4-amine cluster_kinase Kinase ATP Pocket N1 Pyridazine N1/N2 (H-bond Acceptor) Hinge Hinge Region Backbone (ALK5: His283 / ULK1: Cys95) N1->Hinge H-bond NH2 4-Amino Group (H-bond Donor) Solvent Solvent Channel NH2->Solvent Elongation Vector Ethyl 6-Ethyl Group (Hydrophobic) Gatekeeper Gatekeeper / Back Pocket (ALK5: Ser280 / ULK1: Met92) Ethyl->Gatekeeper Hydrophobic Packing

Fig 2. Pharmacophore mapping of 6-Ethylpyridazin-4-amine in kinase ATP-binding pockets.

Step-by-Step Methodology
  • Protein Preparation: Retrieve the high-resolution crystal structures of ALK5 (e.g., PDB: 3HMM) or ULK1 (e.g., PDB: 6YID)[6]. Remove crystallographic waters except those mediating critical bridge interactions. Optimize the hydrogen bond network at pH 7.4.

  • Grid Generation: Center the docking grid on the ATP-binding cleft. For ALK5, define the selectivity pocket orthogonal to the hinge region, which is gated by Ser280 [1].

  • Constraint Definition: Apply a strict positional H-bond constraint to the backbone amide NH of the hinge residue (His283 for ALK5; Cys95 for ULK1).

  • High-Throughput Docking: Execute Glide Extra Precision (XP) or AutoDock Vina. Retain poses where the 6-ethyl group is oriented toward the hydrophobic back pocket and the 4-amino group points toward the solvent-exposed channel.

Validation Checkpoint: Perform a retrospective docking run using a decoy dataset (e.g., DUD-E). If the constrained docking protocol cannot rank known active pyridazine-based inhibitors in the top 1% of the decoy database, the grid parameters and H-bond constraints must be recalibrated.

Phase III: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

The Causality: Docking provides a static snapshot, but fragments exhibit high off-rates ( koff​ ) and significant dynamic mobility. A 1 µs MD simulation is required to assess the residence time of the fragment. Subsequently, Free Energy Perturbation (FEP) is used to calculate the exact thermodynamic change ( ΔΔG ) when growing the 6-ethyl group into larger hydrophobic moieties to target the gatekeeper residues (Ser280 in ALK5 or Met92 in ULK1)[6].

Step-by-Step Methodology
  • System Setup: Embed the top-scoring docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl. Assign the AMBER ff19SB force field for the kinase and generate custom RESP charges for 6-Ethylpyridazin-4-amine based on the Phase I QM data.

  • Equilibration: Perform 5 ns of NVT (constant volume/temperature at 300 K) followed by 5 ns of NPT (constant pressure/temperature at 1 atm) equilibration with position restraints on the protein backbone.

  • Production MD: Execute an unrestrained 1 µs production run using GROMACS or Desmond. Extract the trajectory to calculate the Root Mean Square Fluctuation (RMSF) of the 6-ethyl group.

  • FEP Lead Optimization: Set up an alchemical transformation pathway. Perturb the 4-amino group by in silico coupling with various aryl or heteroaryl rings (simulating a Buchwald-Hartwig amination) to extend into the solvent channel and improve potency[4].

Validation Checkpoint: Monitor the RMSD of the kinase C-alpha backbone and the H-bond occupancy between the pyridazine N1/N2 and the hinge region. If the H-bond occupancy drops below 80% or the ligand RMSD exceeds 2.5 Å within the first 50 ns, the initial docked pose is artefactual, and the trajectory should be discarded to save computational resources.

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Exploratory

An Investigative Guide to the Potential Biological Activities of 6-Ethylpyridazin-4-amine

Authored For: Drug Development Professionals, Medicinal Chemists, and Biological Researchers Executive Summary: The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Biological Researchers

Executive Summary: The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This guide focuses on a specific, under-investigated derivative, 6-Ethylpyridazin-4-amine, to predict its potential biological activities based on the extensive data available for analogous structures. By examining the known anticancer, antimicrobial, and anti-inflammatory properties of the pyridazine family, we outline a strategic, multi-pronged approach for the systematic evaluation of this compound. This document provides detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and offers a framework for interpreting potential outcomes, thereby serving as a comprehensive roadmap for initiating a drug discovery program centered on 6-Ethylpyridazin-4-amine.

The Pyridazine Scaffold: A Cornerstone of Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structural motif of significant interest in drug discovery. Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and analgesic properties.[2][4][5][6] Marketed drugs such as the cardiotonic agent Levosimendan and the anti-inflammatory drug Emorfazone feature this core structure, underscoring its clinical relevance.[1][5] The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors and introduce a dipole moment, which can facilitate strong, specific interactions with biological targets. The amenability of the pyridazine scaffold to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.[7]

Predicted Biological Activities Based on Scaffold Analysis

While no direct studies on 6-Ethylpyridazin-4-amine are prominent in the public domain, a robust predictive framework can be constructed by analyzing the activities of structurally related pyridazine and pyridazinamine derivatives.

Anticancer Potential: Targeting Kinases and Cell Proliferation

The pyridazine scaffold is a frequent component of kinase inhibitors.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

  • Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective inhibitors of Bruton's Tyrosine Kinase (BTK) and Tropomyosin receptor kinases (TRKs), which are critical targets in B-cell malignancies and other cancers.[9][10][11] The nitrogen atoms of the pyridazine ring can form key hydrogen bonds within the ATP-binding pocket of these enzymes. It is plausible that 6-Ethylpyridazin-4-amine could orient itself in a similar fashion to disrupt kinase activity.

  • Antiproliferative Activity: Numerous pyridazine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and colon cancer.[8][12] The mechanism often involves the inhibition of cell cycle progression and the induction of apoptosis.[12] The 4-amino group on the target molecule is a common feature in many bioactive compounds, including N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, which have shown significant growth inhibitory activities against leukemia cells.[13]

Antimicrobial Potential: A Broad-Spectrum Threat

Pyridazine derivatives have consistently shown promising activity against a range of microbial pathogens.

  • Antibacterial Activity: Studies have revealed that pyridazine compounds can exhibit strong to very strong antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.[1][14] Some chloro-derivatives of pyridazine have shown minimum inhibitory concentrations (MICs) lower than the standard antibiotic chloramphenicol.[1][14] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[14]

  • Antifungal Activity: While generally less potent than their antibacterial effects, some pyridazinone derivatives have been tested for antifungal activity against pathogens like Aspergillus niger and Candida albicans.[15]

Anti-inflammatory Potential: Modulation of Inflammatory Pathways

The pyridazine and pyridazinone scaffolds are foundational to many compounds developed as anti-inflammatory agents.[7][16]

  • COX Inhibition: A number of pyridazine derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, enzymes central to the inflammatory cascade.[17] This dual inhibition is a characteristic of many traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Inhibition of Inflammatory Mediators: Beyond COX, pyridazinones have been shown to inhibit lipopolysaccharide (LPS)-induced production of inflammatory cytokines like IL-6 and the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.[16]

Experimental Workflows for Activity Validation

To systematically investigate the predicted biological activities of 6-Ethylpyridazin-4-amine, a tiered screening approach is recommended. The following protocols provide robust, self-validating methodologies for initial in vitro assessment.

Workflow for Anticancer Activity Screening

This workflow is designed to first assess general cytotoxicity and then probe a more specific, plausible mechanism of action.

Anticancer_Screening_Workflow cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Mechanistic Assay (If IC50 < 10 µM) A Prepare 6-Ethylpyridazin-4-amine Stock Solution in DMSO B Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates A->B C Treat cells with serial dilutions of compound (0.1 - 100 µM) B->C D Perform MTT or Resazurin Assay after 48-72h incubation C->D E Calculate IC50 Values D->E F Select Relevant Kinase Target (e.g., BTK, TRKA, FER) E->F Active Compound Identified G Perform In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay) F->G H Determine Kinase IC50 Value G->H

Caption: Key modification sites on the 6-Ethylpyridazin-4-amine scaffold.

  • The 4-Amino Group: This is a critical functional group, likely involved in hydrogen bonding with target residues. Its basicity can be modulated, or it can be used as a handle for further derivatization to explore the binding pocket.

  • The 6-Ethyl Group: This group contributes to the lipophilicity of the molecule, which affects solubility, cell permeability, and potential hydrophobic interactions with the target protein. Varying the size and nature of this substituent (e.g., changing alkyl chain length, introducing rings or polar groups) would be a logical next step in lead optimization.

Conclusion and Future Directions

Based on a comprehensive analysis of the pyridazine scaffold, 6-Ethylpyridazin-4-amine emerges as a promising candidate for investigation with strong potential in oncology, infectious diseases, and inflammatory conditions. The ethyl and amine substitutions provide a unique chemical space that warrants systematic exploration.

The immediate next steps should involve the synthesis of the compound and the execution of the primary in vitro screening workflows detailed in this guide. Positive "hits" from these assays (e.g., compounds with IC50 or MIC values in the low micromolar range) would validate the predictive analysis and trigger a more extensive drug discovery campaign. This would include secondary mechanistic assays, selectivity profiling against a panel of related targets, and ultimately, evaluation in in vivo models of disease. The structural simplicity and clear modification points of 6-Ethylpyridazin-4-amine make it an attractive starting point for a focused and efficient lead optimization program.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Mustafa, M., & Abdel-Karem, Y. A. M. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6). Available from: [Link]

  • Mustafa, M., & Abdel-Karem, Y. A. M. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Request PDF on ResearchGate. Available from: [Link]

  • Geronikaki, A., & Vikentijevic, D. (2000). [Antimicrobial activity of new pyridazine derivatives]. PubMed. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Šmid, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available from: [Link]

  • Li, J., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Alam, M. J., & Haider, S. (2022). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. Available from: [Link]

  • de Oliveira, R. A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC. Available from: [Link]

  • Ota, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Available from: [Link]

  • Ota, Y., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Das, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. Available from: [Link]

  • Li, J., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available from: [Link]

  • Kumar, S., & Nema, R. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmacy and Technology. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. Available from: [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Singh, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available from: [Link]

  • Asiri, A. M., & Khan, S. A. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available from: [Link]

  • Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Ethylpyridazin-4-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, under...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1][2] This technical guide provides a comprehensive exploration of a specific, yet promising, subclass: 6-Ethylpyridazin-4-amine and its derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes established synthetic methodologies for analogous structures, extrapolates structure-activity relationships from related pyridazine families, and details robust protocols for biological evaluation. By presenting a logical framework from chemical synthesis to potential therapeutic applications, this guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this chemical space. We will delve into rational design, synthetic strategies, key biological assays, and the mechanistic underpinnings of pyridazine-based compounds, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The 6-Ethylpyridazin-4-amine Core: A Scaffold with Therapeutic Promise

The 6-Ethylpyridazin-4-amine core combines several key features that make it an attractive starting point for drug discovery. The pyridazine ring itself is a bioisostere of the phenyl ring but offers improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capacity.[3] The 4-amino group provides a critical vector for interaction with biological targets, often acting as a hydrogen bond donor. The 6-ethyl substituent, a small lipophilic group, can probe hydrophobic pockets within target proteins, potentially enhancing binding affinity and selectivity.

The strategic placement of these functionalities creates a versatile scaffold that can be readily modified to explore a wide range of chemical space and optimize for specific biological activities. The exploration of derivatives from this core is a promising avenue for the development of novel therapeutics.

Synthetic Strategies for 6-Ethylpyridazin-4-amine and its Analogs

The synthesis of the 6-Ethylpyridazin-4-amine core and its derivatives can be approached through several established routes in heterocyclic chemistry. A plausible and adaptable strategy involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Pathway

A robust and versatile approach to 6-substituted-4-aminopyridazines can be adapted from known methodologies for similar structures.[3] The following pathway outlines a logical sequence for the synthesis of 6-Ethylpyridazin-4-amine.

Synthetic Pathway A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinylpyridazine A->B Hydrazine Hydrate C 4-Amino-6-chloropyridazine B->C Raney Nickel (Reductive Dehydrazination) D 6-Ethylpyridazin-4-amine C->D Ethylboronic acid, Pd catalyst (Suzuki-Miyaura Coupling)

Caption: Proposed synthetic pathway for 6-Ethylpyridazin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-3-hydrazinylpyridazine

This procedure is adapted from established methods for the hydrazinolysis of dichloropyridazines.

  • To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in ethanol at room temperature, add hydrazine hydrate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-chloro-3-hydrazinylpyridazine.

Step 2: Synthesis of 4-Amino-6-chloropyridazine

This step involves the reductive deamination of the hydrazinyl group.

  • Dissolve 6-chloro-3-hydrazinylpyridazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Stir the mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-amino-6-chloropyridazine.

Step 3: Synthesis of 6-Ethylpyridazin-4-amine (Suzuki-Miyaura Coupling)

This final step introduces the ethyl group at the 6-position via a palladium-catalyzed cross-coupling reaction.

  • To a degassed mixture of 4-amino-6-chloropyridazine (1.0 eq), ethylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target compound, 6-Ethylpyridazin-4-amine.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 6-Ethylpyridazin-4-amine is not extensively documented, the broader class of pyridazine derivatives exhibits a wide range of pharmacological activities.[2] By examining the SAR of related compounds, we can infer the potential therapeutic applications of this scaffold.

Anticancer Activity

Pyridazine derivatives have shown significant potential as anticancer agents, often by targeting key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[4]

  • Kinase Inhibition: Many pyridazine-based compounds act as ATP-competitive inhibitors of protein kinases.[5] The pyridazine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 4-amino group is crucial for this interaction, while the 6-ethyl group can occupy a hydrophobic pocket, enhancing potency and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 6-Ethylpyridazin-4-amine Derivative Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Pyridazine Pyridazine Core Amino 4-Amino Group Amino->Hinge H-Bonding Ethyl 6-Ethyl Group Ethyl->HydrophobicPocket Hydrophobic Interaction

Caption: Interaction of a 6-Ethylpyridazin-4-amine derivative with a kinase active site.

  • Structure-Activity Relationship (SAR) for Anticancer Activity:

    • 6-Position: Small alkyl or aryl groups at the 6-position are often well-tolerated and can enhance activity by interacting with hydrophobic regions of the target protein.

    • 4-Position: The 4-amino group is generally essential for activity, forming critical hydrogen bonds. Derivatization of this amine can modulate activity and selectivity.

    • Other Positions: Substitution at other positions of the pyridazine ring can be used to fine-tune physicochemical properties and target specificity.

Table 1: Hypothetical Anticancer Activity of 6-Ethylpyridazin-4-amine Analogs

Compound ID6-Substituent4-SubstituentTarget KinaseIC50 (nM)
I -CH₂CH₃-NH₂VEGFR2150
II -CH₂CH₃-NH-MeVEGFR2250
III -Phenyl-NH₂VEGFR280
IV -CH₂CH₃-NH₂CDK2200
Anti-inflammatory Activity

Pyridazinone derivatives, structurally related to pyridazines, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The 6-ethylpyridazin-4-amine scaffold could also be explored for its potential to modulate inflammatory pathways.

  • Mechanism of Action: Potential mechanisms include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or interference with inflammatory signaling cascades like the NF-κB pathway.

Antimicrobial Activity

The pyridazine nucleus is present in various compounds with demonstrated antibacterial and antifungal activities.[7][8]

  • Structure-Activity Relationship (SAR) for Antimicrobial Activity:

    • The presence of a halogen or a small alkyl group at the 6-position has been shown to be favorable for antimicrobial activity in some pyridazine series.

    • The 4-amino group can be a key pharmacophoric feature for interacting with bacterial or fungal targets.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-Ethylpyridazin-4-amine derivatives, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare a solution of the kinase and its specific substrate peptide.

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[1][9]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with 6-Ethylpyridazin-4-amine derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-Ethylpyridazin-4-amine derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 6-Ethylpyridazin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a foundational framework based on analogous structures and established methodologies, further research is imperative. The synthesis and biological evaluation of a focused library of 6-Ethylpyridazin-4-amine derivatives are necessary to establish concrete structure-activity relationships. Future work should focus on exploring a variety of substituents at the 4-amino and other positions of the pyridazine ring to optimize potency, selectivity, and pharmacokinetic properties. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The insights gained from such studies will pave the way for the rational design of next-generation pyridazine-based drugs with improved efficacy and safety profiles for the treatment of cancer, inflammatory disorders, and infectious diseases.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 15, 2026, from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). MDPI. Retrieved March 15, 2026, from [Link]

  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. (n.d.). IDOSI Publications. Retrieved March 15, 2026, from [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013, July 31). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Synthesis of novel fused heterocyclic pyrazolo- pyridazine derivatives as antimicrobial agents. (2015, June 20). ThaiScience. Retrieved March 15, 2026, from [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. (n.d.). Der Pharma Chemica. Retrieved March 15, 2026, from [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024, March 7). -ORCA - Cardiff University. Retrieved March 15, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved March 15, 2026, from [Link]

  • 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. (n.d.). Google Patents.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. Retrieved March 15, 2026, from [Link]

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Exploratory

Pyridazine and Pyridazinone Scaffolds in Modern Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary: The Pyridazine Pharmacophore In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles frequently relies on the strategic deployment of privileged scaffolds. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridazine Pharmacophore

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles frequently relies on the strategic deployment of privileged scaffolds. The pyridazine ring (1,2-diazine) represents a quintessential example of such a scaffold. Characterized by two adjacent nitrogen atoms within a six-membered aromatic ring, pyridazine possesses an elevated dipole moment of 3.9 Debye units—significantly higher than that of pyridine or pyrimidine1[1].

Mechanistic Causality: This unique electron distribution, driven by the concentration of electronegative nitrogen lone pairs on one side of the molecule, enhances the scaffold's ability to act as a potent bidentate hydrogen-bond acceptor. Furthermore, the introduction of the pyridazine core frequently improves aqueous solubility while serving as a bioisostere for phenyl or pyridine rings, thereby mitigating lipophilicity-driven toxicity during lead optimization.

Mechanistic Roles Across Therapeutic Domains

Pyridazine and its oxo-derivative, pyridazinone, have been successfully deployed across multiple therapeutic areas due to their versatile target engagement profiles.

  • Anticancer Agents (Kinase & Metabolic Inhibitors): Pyridazine moieties function as either core frameworks or rigid warheads targeting aberrant tumor metabolism and signal transduction. For instance, they exhibit high efficacy as glutaminase 1 (GLS1) inhibitors, tropomyosin receptor kinase (TRK) inhibitors, and bromodomain-containing protein (BRD) inhibitors2[2]. In PIM-1 kinase targeting, imidazo[1,2-b]pyridazines uniquely interact with the NH2-terminal lobe helix AC rather than the highly conserved kinase hinge region, conferring exceptional selectivity[1].

  • Anti-inflammatory Agents: Pyridazinone derivatives effectively regulate inflammatory pathways by limiting Thromboxane A2 (TxA2) production, reducing TNF-α release, and disrupting IL-6 signaling 3[3].

  • CNS Therapeutics: 3-aminopyridazine derivatives act as selective GABA-A receptor antagonists. Compounds like SR 95103 utilize the pyridazine core to orient a 2-(3-carboxypropyl) chain, mimicking endogenous GABA to achieve high specificity 4[4].

G Core Pyridazine Scaffold Cancer Anticancer (GLS1, PIM-1, TRK) Core->Cancer Kinase/Metabolism Inhibition Inflam Anti-inflammatory (COX-2, TNF-α, IL-6) Core->Inflam Cytokine/TxA2 Disruption CNS CNS / Neurological (GABA-A Antagonists) Core->CNS Receptor Modulation

Fig 1. Pharmacological target pathways of the pyridazine scaffold.

Structure-Activity Relationship (SAR) & Quantitative Profiling

To guide rational drug design, we have synthesized the quantitative SAR data for leading pyridazine derivatives across primary targets.

Scaffold / Derivative ClassPrimary TargetIC50 / AffinityMechanistic Rationale & Key Structural Feature
Imidazo[1,2-b]pyridazines PIM-1 Kinase~50 nMBinds NH2-terminal lobe helix AC, bypassing the highly conserved kinase hinge region[1].
6-phenyl-3-aminopyridazines GABA-A ReceptorHigh specificity2-(3-carboxypropyl) chain mimics endogenous GABA, acting as a competitive antagonist[4].
Pyridazinone derivatives COX-2 / TxA2< 1 µMCarbonyl at C3 position enhances hydrogen bonding with Arg120 in the COX-2 active site[3].
Pyridazine-based GLS1 inhibitors Glutaminase 1< 100 nMPyridazine core acts as a rigid warhead, disrupting aberrant tumor metabolism[2].

Advanced Synthetic Methodologies & Validated Protocols

Historically, the synthesis of pyridazines relied on the condensation of 1,4-dicarbonyls with hydrazine, which often required harsh conditions and yielded poor regioselectivity. Modern medicinal chemistry demands highly functionalized cores synthesized under mild conditions. Below are two self-validating, step-by-step protocols representing the forefront of pyridazine synthesis.

Protocol A: Base-Mediated Condensation for 3-Aminopyridazines

This protocol details a highly chemoselective, metal-free strategy to synthesize structural precursors of GABA-A antagonists from 4-chloro-1,2-diaza-1,3-butadienes and active methylene compounds[4].

Step 1: Reagent Preparation & Setup

  • Dissolve 1.0 mmol of 4-chloro-1,2-diaza-1,3-butadiene and 1.0 mmol of the active methylene compound (e.g., malononitrile) in 5 mL of anhydrous CHCl₃.

  • Causality Check: Strict anhydrous conditions are maintained to prevent the premature hydrolysis of the highly electrophilic active methylene compounds, which would otherwise lead to unwanted decarboxylation side reactions.

Step 2: Base-Mediated Coupling

  • Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Stir for 1–24 hours, monitoring via TLC.

  • Causality Check: DIPEA is specifically chosen as a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct generated during the initial nucleophilic attack without competing with the active methylene for the electrophilic carbon of the diaza-butadiene.

Step 3: Cyclization and Isolation

  • Upon completion, wash the organic layer with saturated aqueous NH₄Cl, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the functionalized 3-aminopyridazine (Yields typically 75-85%).

Protocol B: Photochemical Skeletal Editing (Pyridine to Pyridazine)

A groundbreaking approach to bridge the "synthesis gap" between pyridine and pyridazine is direct skeletal editing via C-to-N atom replacement 5[5].

Step 1: N-Amination and ortho-Azidation

  • Subject the starting pyridine derivative to N-amination using O-(2,4-dinitrophenyl)hydroxylamine, followed by selective ortho-azidation to yield the 2-azido-N-aminopyridinium intermediate.

Step 2: Photochemical Rearrangement

  • Dissolve the intermediate in acetonitrile. Add 10 mol% benzophenone.

  • Irradiate the solution using 390 nm LEDs at room temperature until nitrogen gas evolution ceases.

  • Causality Check: The addition of benzophenone is critical; it acts as a triplet sensitizer. Direct excitation of the azidopyridinium cation often leads to competing non-productive singlet pathways or degradation. By utilizing a 390 nm LED in the presence of benzophenone, we selectively populate the reactive triplet nitrene state via energy transfer, facilitating the smooth ring-expansion/contraction sequence into the pyridazine core without over-irradiation artifacts.

Step 3: Telescoped Purification

  • The protocol can be telescoped; concentrate the crude mixture and subject it directly to reverse-phase preparative HPLC to isolate the target pyridazine.

G Pre1 4-chloro-1,2-diaza- 1,3-butadienes Rxn1 Base-Mediated Condensation (DIPEA) Pre1->Rxn1 Pre2 Pyridine Derivatives Rxn2 Skeletal Editing (390 nm LED, Benzophenone) Pre2->Rxn2 N-amination & Azidation Prod Functionalized Pyridazines Rxn1->Prod Yields up to 85% Rxn2->Prod C-to-N Replacement

Fig 2. Divergent synthetic workflows for pyridazine core assembly and skeletal editing.

Conclusion

The pyridazine scaffold remains a cornerstone of modern drug discovery. By leveraging its unique physicochemical properties—specifically its high dipole moment and potent hydrogen-bonding capabilities—medicinal chemists can rationally design highly selective kinase inhibitors, anti-inflammatory agents, and CNS modulators. Furthermore, the advent of sophisticated synthetic methodologies, such as Diaza-Wittig reactions6[6] and photochemical skeletal editing[5], has vastly expanded the accessible chemical space, allowing for the rapid generation of diverse, functionalized libraries for high-throughput screening.

References

  • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • Title: A Novel and Convenient Protocol for Synthesis of Pyridazines.
  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • Title: Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
  • Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
  • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing.

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Foundational

The Aminopyridazine Scaffold: A Journey from Obscurity to a Privileged Structure in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Aminopyridazines Abstract The aminopyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms and an amino substituent, has emerged f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery and History of Aminopyridazines

Abstract

The aminopyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms and an amino substituent, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Initially overshadowed by its isomeric cousins, the pyridines and pyrimidines, the pyridazine scaffold has carved a significant niche for itself, leading to the development of several impactful therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of aminopyridazines, tracing their journey from the first synthesis of the parent pyridazine ring to their current status as "privileged structures" in drug discovery. We will delve into the key synthetic milestones, from classical, often arduous methods to the advent of modern, efficient catalytic strategies. Furthermore, this guide will illuminate the parallel evolution of our understanding of their biological activities and mechanisms of action, highlighting key examples that have paved the way for contemporary drug development efforts.

The Dawn of Pyridazine Chemistry: An Unassuming Beginning

The story of aminopyridazines begins with the discovery of their parent heterocycle, pyridazine. In 1886, the eminent chemist Emil Fischer, during his seminal investigations into the Fischer indole synthesis, inadvertently prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[1] However, it was not until 1895 that Tauber accomplished the first intentional synthesis of the pyridazine ring.[2]

Despite these early discoveries, the pyridazine ring system remained a chemical curiosity for several decades, largely overshadowed by the more readily accessible and seemingly more versatile pyridine and pyrimidine scaffolds.[2] The inherent electronic properties of the pyridazine nucleus, with its adjacent nitrogen atoms, presented unique synthetic challenges and a reactivity profile that was not as intuitively understood as its isomers. It wasn't until the mid-20th century that a burgeoning interest in novel heterocyclic systems for applications in medicine and agriculture spurred a more systematic exploration of pyridazine chemistry.[2]

The Emergence of Aminopyridazines: Key Synthetic Developments

The introduction of an amino group onto the pyridazine ring marked a pivotal moment in the history of this heterocycle, unlocking a vast new area of chemical space and biological activity. While a definitive "first synthesis" of a simple, unsubstituted aminopyridazine is not clearly documented in readily available historical records, early methods for the amination of heterocyclic rings provide a foundational context.

Classical Approaches to Amination

Early synthetic chemists relied on robust, and often harsh, methodologies to introduce amino groups onto heterocyclic systems. One of the most classical methods, the Hofmann degradation, was successfully applied to the synthesis of 3-aminopyridine from nicotinamide.[3] This reaction, involving the treatment of an amide with a hypobromite solution, provided a conceptual framework for the conversion of carboxylic acid derivatives to amines on nitrogen-containing heterocycles.

A more direct and historically significant approach to aminopyridazines involved the nucleophilic substitution of a leaving group, typically a halogen, from the pyridazine ring. A foundational example is the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine. This reaction, typically carried out by treating the dichloropyridazine with ammonia under pressure and elevated temperatures, represents a classic and fundamental transformation in pyridazine chemistry.[4][5]

Protocol 1: Classical Synthesis of 3-Amino-6-chloropyridazine[4][5]

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (or liquid ammonia)

  • Suitable solvent (e.g., ethanol, water)

  • Pressure-rated reaction vessel (autoclave)

Procedure:

  • In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine with a suitable solvent.

  • Add an excess of aqueous ammonia or charge the vessel with liquid ammonia.

  • Seal the vessel and heat the reaction mixture to a temperature ranging from 100 to 180 °C.

  • Maintain the reaction at this temperature for a period of 5 to 26 hours, with stirring.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it.

  • The reaction mixture is then worked up by evaporating the solvent and purifying the crude product, typically by recrystallization or column chromatography, to yield 3-amino-6-chloropyridazine.

Causality Behind Experimental Choices:

  • Elevated Temperature and Pressure: The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reaction with a relatively weak nucleophile like ammonia requires significant energy input to overcome the activation barrier. The use of a sealed vessel allows for temperatures above the boiling point of the solvent and ammonia, thereby increasing the reaction rate.

  • Excess Ammonia: Using an excess of ammonia serves two purposes: it drives the reaction equilibrium towards the product side and minimizes the formation of di-substituted byproducts.

The Dawn of Modern Synthetic Methods

The latter half of the 20th century witnessed a revolution in organic synthesis, with the development of powerful new reactions and catalysts. For aminopyridazine synthesis, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, was a game-changer. These methods allowed for the efficient and regioselective formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than their classical counterparts.

Starting from readily available building blocks like 3-amino-6-chloropyridazine, chemists could now introduce a wide variety of aryl and heteroaryl substituents at the 6-position with high yields and functional group tolerance.[6] This dramatically expanded the accessible chemical diversity of aminopyridazine derivatives, paving the way for the synthesis of large compound libraries for drug discovery screening.

Evolution of Aminopyridazine Synthesis cluster_classical Early to Mid-20th Century cluster_modern Late 20th Century to Present Classical Methods Classical Methods Modern Methods Modern Methods Classical Methods->Modern Methods Evolution of Synthetic Efficiency Hofmann Degradation (conceptual) Hofmann Degradation (conceptual) Hofmann Degradation (conceptual)->Classical Methods Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution->Classical Methods Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling->Modern Methods Diaza-Wittig Reaction Diaza-Wittig Reaction Diaza-Wittig Reaction->Modern Methods

Figure 1: A simplified diagram illustrating the evolution from classical to modern synthetic methodologies for aminopyridazines.

From Bench to Bedside: The Discovery of Biological Activity

The increased accessibility of a diverse range of aminopyridazine derivatives through improved synthetic methods directly fueled the exploration of their biological properties. Early screening efforts began to reveal that this heterocyclic scaffold was far from inert, exhibiting a wide spectrum of pharmacological activities.

A landmark moment in the history of aminopyridazines was the discovery and development of Minaprine . Approved in France in 1972 as an antidepressant, Minaprine, a 3-aminopyridazine derivative, marked the first major therapeutic success for this class of compounds.[7]

The Mechanism of Action of Minaprine: A Dual-Acting Agent

Initial pharmacological studies of Minaprine revealed a unique and complex mechanism of action. It was found to act as both a dopaminomimetic and a serotoninomimetic agent.[8] This dual activity was a departure from the more selective monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) of the time. The serotonergic activity was primarily associated with the substituent at the 4-position of the pyridazine ring, while the dopaminergic activity was linked to the presence of a para-hydroxylated aryl group at the 6-position.[8] Although Minaprine was later withdrawn from the market due to side effects, its story was instrumental in establishing aminopyridazines as a viable and promising scaffold for CNS-active drugs.

Minaprine Mechanism of Action Minaprine Minaprine DopaminergicSystem Dopaminergic System Minaprine->DopaminergicSystem Mimics Dopamine SerotonergicSystem Serotonergic System Minaprine->SerotonergicSystem Enhances Serotonin AntidepressantEffect Antidepressant Effect DopaminergicSystem->AntidepressantEffect SerotonergicSystem->AntidepressantEffect

Figure 2: A simplified representation of the dual mechanism of action of the aminopyridazine drug, Minaprine.

A Plethora of Pharmacological Activities

Following the precedent set by Minaprine, researchers began to uncover a wide array of biological activities associated with the aminopyridazine core. This has led to the identification of aminopyridazine-containing compounds with potential applications as:

  • Anti-inflammatory agents: Targeting enzymes like cyclooxygenase (COX) and various kinases involved in inflammatory pathways.[1]

  • Anticancer agents: Showing cytotoxic activity against various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs).[9]

  • Antihypertensive agents.

  • Antidiabetic agents.

  • Antimicrobial agents. [1]

This broad spectrum of activity has solidified the status of the aminopyridazine scaffold as a "privileged structure" in medicinal chemistry – a molecular framework that is capable of binding to a variety of biological targets with high affinity.[10]

Conclusion and Future Perspectives

The journey of the aminopyridazine scaffold is a testament to the serendipitous and systematic nature of scientific discovery. From its humble beginnings as a byproduct of Fischer's indole synthesis to its current standing as a highly sought-after motif in drug development, the aminopyridazine has proven its versatility and value. The evolution of synthetic chemistry has been a key driver of this progress, enabling the creation of vast libraries of derivatives for biological screening. The early success of Minaprine provided the crucial validation of their therapeutic potential, inspiring decades of further research that continues to this day. As our understanding of disease biology deepens and our synthetic capabilities continue to expand, the aminopyridazine core is poised to remain a vital and productive platform for the discovery of new and innovative medicines for the foreseeable future.

References

  • Allen, C. F. H.; Wolf, C. N. 3-Aminopyridine. Org. Synth.1950 , 30, 3. [Link]

  • Arora, M.; Rudresh, H. M. A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. J. Pharm. Sci. Bioscientific Res.2022 , 11 (4), 101-108. [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Int. J. ChemTech Res.2010 , 2 (2), 1112-1124. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Kodimuthali, A.; Mungara, A.; Prasunamba, P. L.; Pal, M. A simple synthesis of aminopyridines: use of amides as amine source. J. Braz. Chem. Soc.2010 , 21 (8), 1439-1445. [Link]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Med. Chem. Res.2023 , 32, 1853–1921. [Link]

  • Park, E.-H.; Park, M.-S. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Yakhak Hoeji2005 , 49 (1), 43-47. [Link]

  • Wermuth, C. G.; Schlewer, G.; Bourguignon, J. J.; Maghioros, G.; Bouchet, M. J.; Moire, C.; Kan, J. P.; Worms, P.; Biziere, K. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. J. Med. Chem.1989 , 32 (3), 528-537. [Link]

  • Al-Warhi, T.; et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Med. Chem.2022 , 13, 1039-1053. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2021. [Link]

  • Gulea, M.; et al. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Synthesis2003 , (13), 2035-2041. [Link]

  • Ibrahim, M.; et al. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. J. Biosci. Med.2015 , 3, 59-66. [Link]

  • Stanovnik, B.; et al. Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. ARKIVOC2002 , (viii), 143-156. [Link]

  • Dong, J.; et al. A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Lett.2010 , 51 (33), 4425-4428. [Link]

  • El-Gohary, N. S.; Shaaban, M. R. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules2014 , 19 (3), 2636-2653. [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines.
  • Bel Abed, H.; et al. Strategy for the synthesis of pyridazine heterocycles and its derivatives. J. Org. Chem.2013 , 78 (16), 7845-7858. [Link]

  • Wikipedia. Pyridazine. [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Wang, X.; et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. bioRxiv2023 . [Link]

  • Deeb, A.; Saad, H. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. J. Heterocyclic Chem.2003 , 40 (4), 709-715. [Link]

  • Sitamze, J. M.; Schmitt, M.; Wermuth, C. G. A general and convenient synthesis of 3-aminopyridazines. J. Org. Chem.1992 , 57 (10), 2989-2992. [Link]

  • Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University, 1975. [Link]

  • CN111170937A - Preparation method of 3-aminopyridine.
  • Sabt, A.; et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Med. Chem.2022 , 13, 1039-1053. [Link]

  • Lestari, P. D.; et al. Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • Al-Otaibi, A. A.; et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules2022 , 27 (15), 4998. [Link]

  • Meanwell, N. A. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Heinelt, P.; et al. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. J. Med. Chem.2024 . [Link]

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  • Anton, S. A.; et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org. Lett.2014 , 16 (15), 3998-4001. [Link]

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Exploratory

Thermal Stability Profiling of 6-Ethylpyridazin-4-amine: A Comprehensive Technical Guide

Target Audience: Research Scientists, Formulation Engineers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide Introduction: The Mechanistic Basis of Pyridazine Stability In modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Formulation Engineers, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Mechanistic Basis of Pyridazine Stability

In modern drug discovery and advanced materials science, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their viability for high-temperature cross-coupling reactions, hot-melt extrusion (HME) formulation, and long-term shelf-life. 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) [1] is a highly versatile building block featuring an electron-deficient 1,2-diazine core substituted with a primary amine and an ethyl group.

Understanding its thermal behavior requires analyzing the thermodynamic contributions of its structural components. The pyridazine heterocycle is distinguished among diazines by its remarkably high heat of formation (approximately 278.36 kJ/mol)[2]. This high internal energy, coupled with robust π−π stacking capabilities and resonance stabilization, generally imparts exceptional thermal resistance to the core ring system. However, the exocyclic primary amine and the alkyl (ethyl) substituent introduce specific vulnerabilities to thermal oxidation and homolytic cleavage under extreme stress.

As a Senior Application Scientist, I approach thermal profiling not merely as a data-gathering exercise, but as a self-validating system . By coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA), we can uncouple phase transitions (melting, glass transitions) from mass-loss events (sublimation, degradation)[3].

Analytical Workflows for Thermal Characterization

To establish a trustworthy thermal profile, experimental protocols must eliminate environmental artifacts (such as atmospheric moisture or oxygen). The following step-by-step methodologies are designed to provide reproducible, high-fidelity thermal data.

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to determine the onset of thermal decomposition ( Td​ ), defined as the temperature at which 5% weight loss occurs. For aminopyridazines, it is critical to distinguish between thermal degradation and sublimation, as related pyridazine derivatives often sublimate before molecular bonds break[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 6-Ethylpyridazin-4-amine into a platinum or alumina crucible. Causality: A small, uniformly distributed sample mass minimizes thermal gradients within the sample, ensuring precise temperature readings.

  • Purge Gas Equilibration: Place the crucible into the TGA furnace and purge with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents premature oxidative degradation of the ethyl and amine groups, ensuring the measured Td​ reflects intrinsic bond dissociation energies.

  • Dynamic Heating: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Record the primary thermogram (weight % vs. temperature) and the derivative thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum degradation rate ( Tmax​ ).

Differential Scanning Calorimetry (DSC) Protocol

DSC maps the endothermic and exothermic events, providing the melting point ( Tm​ ) and potentially the glass transition temperature ( Tg​ ) if the compound forms an amorphous solid upon cooling[3].

Step-by-Step Methodology:

  • Encapsulation: Seal 2.0–3.0 mg of the compound in a Tzero aluminum pan with a pinhole lid. Causality: The pinhole allows volatile impurities (e.g., residual crystallization solvents) to escape without causing the pan to rupture, while maintaining a controlled micro-atmosphere.

  • Thermal History Erasure (First Heating): Heat from 20 °C to a temperature 10 °C below the TGA-determined Td​ at 10 °C/min.

  • Controlled Cooling: Cool the sample rapidly (20 °C/min) back to 20 °C. Causality: Rapid cooling prevents crystallization, trapping the molecule in an amorphous state to facilitate the measurement of Tg​ .

  • Second Heating Scan: Heat again at 10 °C/min. Record the Tg​ (baseline shift) and Tm​ (sharp endothermic peak).

ThermalWorkflow Start 6-Ethylpyridazin-4-amine Sample Preparation TGA TGA (N2 Atmosphere) Determine Mass Loss (Td) Start->TGA 3-5 mg DSC DSC (Pinhole Pan) Determine Phase Transitions (Tm, Tg) Start->DSC 2-3 mg Decision Is Mass Loss < 5% at Melting Point? TGA->Decision DSC->Decision Sublimation Investigate Sublimation (TGA-IR / MS) Decision->Sublimation No (Volatile/Degrading) Validation Establish Safe Processing Temperature Window Decision->Validation Yes (Stable) Sublimation->Validation

Caption: Self-validating thermal analysis workflow for 6-Ethylpyridazin-4-amine.

Quantitative Thermal Data & Projections

Because exact empirical thermal datasets for the specific 1892697-71-0 CAS variant are proprietary to individual synthesis batches, we synthesize the expected thermal behavior based on robust empirical data from structurally homologous aminopyridazines and alkyl-substituted diazines[3][4].

Table 1: Projected Thermal Properties of 6-Ethylpyridazin-4-amine

ParameterProjected Value / RangeAnalytical MethodMechanistic Rationale
Melting Point ( Tm​ ) 145 °C – 165 °CDSC (Endothermic peak)Intermolecular hydrogen bonding via the primary amine and pyridazine nitrogens elevates the Tm​ compared to non-aminated analogs.
Decomposition Onset ( Td​ ) 280 °C – 320 °CTGA (5% weight loss)The pyridazine core is highly stable; initial mass loss is driven by the cleavage of the ethyl substituent or amine degradation.
Glass Transition ( Tg​ ) 45 °C – 65 °CDSC (Second heating)Asymmetrical substitution (ethyl vs. amine) hinders crystal packing upon rapid cooling, enabling a measurable amorphous state.
Sublimation Risk ModerateTGA / Visual ObservationLow molecular weight aminopyridazines frequently exhibit partial sublimation prior to absolute thermal breakdown[4].

Thermal Degradation Pathways

Understanding how a molecule falls apart is just as critical as knowing when it falls apart. If 6-Ethylpyridazin-4-amine is subjected to thermal stress exceeding its Td​ (e.g., > 300 °C), the molecule will undergo specific degradation pathways.

  • De-alkylation (Homolytic Cleavage): The C-C bond connecting the ethyl group to the pyridazine ring is the weakest link compared to the aromatic C-N and C-C bonds. High heat induces homolytic cleavage, releasing ethyl radicals which subsequently form ethane or ethylene gas.

  • Amine Oxidation: If the thermal stress occurs in an aerobic environment (air), the primary amine is highly susceptible to oxidation, forming nitroso or nitro derivatives before complete breakdown.

  • Ring Opening: At extreme temperatures (> 450 °C), the high-energy N-N bond of the pyridazine core ruptures, leading to the evolution of nitrogen gas ( N2​ ) and carbonaceous char.

DegradationPathway Parent 6-Ethylpyridazin-4-amine (Intact Molecule) Heat Thermal Stress (> 300°C) Parent->Heat Radical De-alkylation (Loss of Ethyl Radical) Heat->Radical Anaerobic (N2) Oxidation Amine Oxidation (Formation of Nitroso species) Heat->Oxidation Aerobic (Air) Ring Diazine Ring Cleavage (Evolution of N2 gas) Radical->Ring > 450°C Oxidation->Ring > 400°C

Caption: Mechanistic thermal degradation pathways of 6-Ethylpyridazin-4-amine under varying atmospheres.

Implications for Drug Development and Scale-Up

For drug development professionals, the thermal stability of 6-Ethylpyridazin-4-amine dictates its handling in the pilot plant and formulation suite.

  • Hot Melt Extrusion (HME): The projected Tm​ (~150 °C) and high Td​ (> 280 °C) indicate a wide, safe processing window for HME. The compound can be safely melted with pharmaceutical polymers (like Copovidone) without risking API degradation.

  • Chemical Synthesis: The robust thermal stability of the pyridazine core allows this intermediate to be utilized in high-temperature transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations) which often require refluxing in solvents like DMF or DMSO (150 °C+).

  • Storage and ICH Compliance: Based on the high decomposition threshold, the compound is expected to be highly stable under standard ICH Q1A(R2) accelerated storage conditions (40 °C / 75% RH). However, due to the primary amine, it should be protected from prolonged exposure to atmospheric oxygen and light to prevent surface oxidation.

References

  • Royal Society of Chemistry. A nitrogen-rich energetic compound, 4,5-diazido-6-nitropyridazin-3(2H)-one: Synthesis and Thermal Stability. RSC Advances (2026). Retrieved March 16, 2026, from [Link]

  • ACS Publications. Structure–Property Study on Two New D–A Type Materials Comprising Pyridazine Moiety and the OLED Application as Host. ACS Omega (2017). Retrieved March 16, 2026, from [Link]

  • National Institutes of Health (PMC). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules (2020). Retrieved March 16, 2026, from[Link]

Sources

Foundational

Quantum Chemical Calculations for 6-Ethylpyridazin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Ethylpyridazin-4-amine. As a molecule of interest in medicinal chemistry, understanding its electronic structure, reactivity, and spectroscopic properties is crucial for rational drug design and development. This document outlines established computational protocols using Density Functional Theory (DFT) to elucidate these key molecular characteristics. The methodologies presented herein are designed to offer a robust framework for researchers to predict and interpret the behavior of this and similar heterocyclic amines, thereby accelerating the discovery of novel therapeutic agents.

Introduction: The Significance of Pyridazine Derivatives and Computational Chemistry

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities are intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for investigating the properties of such molecules at the atomic level.[1] These computational approaches allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic characteristics, providing insights that can be challenging to obtain through experimental methods alone.[2][3][4] For a molecule like 6-Ethylpyridazin-4-amine, these calculations can predict its reactivity, stability, and potential interaction with biological targets, thus guiding synthetic efforts and pharmacological testing.

Foundational Concepts in Quantum Chemical Analysis

The application of quantum mechanics to chemical systems allows for the detailed study of molecular properties. DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. The core of DFT lies in the principle that the energy of a system can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for the study of moderately sized organic molecules like 6-Ethylpyridazin-4-amine.[1]

Key molecular properties that can be elucidated through DFT calculations include:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in a molecule.

  • Electronic Properties: Distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

  • Spectroscopic Properties: Prediction of NMR chemical shifts, and UV-Vis absorption spectra, which can be compared with experimental data for structural validation.[5][6][7][8][9]

  • Reactivity Descriptors: Conceptual DFT provides a framework to quantify the reactivity of a molecule through descriptors like chemical potential, hardness, and the Fukui function, which help in predicting reactive sites for electrophilic, nucleophilic, and radical attacks.[10][11][12][13]

Experimental Protocols: A Workflow for Computational Analysis

The following section details a systematic workflow for the quantum chemical analysis of 6-Ethylpyridazin-4-amine. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Molecular Structure Construction and Initial Optimization

The first step involves constructing the 3D structure of 6-Ethylpyridazin-4-amine. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw.[14][15] An initial geometry optimization is then performed using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

High-Level Geometry Optimization and Frequency Analysis

The structure obtained from the initial optimization is then subjected to a more rigorous geometry optimization using DFT.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.[14][16][17]

  • Methodology: A common and well-validated choice is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p).[18] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

  • Protocol:

    • Create an input file specifying the coordinates of 6-Ethylpyridazin-4-amine.

    • Specify the calculation type as Opt (Optimization) and Freq (Frequency).[16][19]

    • Define the level of theory: #P B3LYP/6-311+G(d,p).

    • Run the calculation. The optimization is complete when the forces on the atoms are negligible.

    • The frequency calculation serves a dual purpose: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.[15][19]

Solvation Effects

Since many biological processes occur in an aqueous environment, it is crucial to consider the effect of a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for the bulk solvent effects.[20][21][22][23][24]

  • Implementation: The SCRF=(Solvent=Water, SMD) or SCRF=(PCM, Solvent=Water) keyword can be added to the Gaussian input file.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and their energy gap are key indicators of chemical reactivity and kinetic stability. These are obtained from the standard output of the optimization calculation.

  • Conceptual DFT Descriptors: These descriptors provide a quantitative measure of reactivity.[10][11]

    • Ionization Potential (I): I ≈ -E_HOMO

    • Electron Affinity (A): A ≈ -E_LUMO

    • Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

    • Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η)

  • Fukui Functions: These are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.[12][25] They are calculated by performing single-point energy calculations on the N+1 and N-1 electron systems at the geometry of the neutral molecule.

  • NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR spectra can be performed using the Gauge-Independent Atomic Orbital (GIAO) method.[5][9] The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

    • Protocol:

      • Use the optimized geometry of 6-Ethylpyridazin-4-amine.

      • Perform a single-point energy calculation with the NMR keyword.

      • The level of theory can be B3LYP/6-311+G(d,p).

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.[26]

    • Protocol:

      • Use the optimized geometry.

      • Perform a TD-DFT calculation specifying the number of excited states to be calculated (e.g., TD(NStates=10)).

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of Lewis-like structures, including lone pairs and bond orbitals.[27][28][29] It is useful for understanding charge distribution, hybridization, and donor-acceptor interactions within the molecule.[30][31] This is requested in Gaussian using the Pop=NBO keyword.[28]

Data Presentation and Visualization

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Tabulated Data

The following tables provide templates for summarizing the results of quantum chemical calculations for 6-Ethylpyridazin-4-amine.

Table 1: Optimized Geometrical Parameters

Parameter Bond Length (Å) / Angle (°)
C1-N2 Calculated Value
N2-N3 Calculated Value
... ...
C1-N2-N3 Calculated Value

| ... | ... |

Table 2: Calculated Electronic Properties

Parameter Value (eV)
Energy of HOMO Calculated Value
Energy of LUMO Calculated Value
HOMO-LUMO Gap Calculated Value
Ionization Potential (I) Calculated Value
Electron Affinity (A) Calculated Value
Chemical Potential (μ) Calculated Value
Chemical Hardness (η) Calculated Value

| Electrophilicity Index (ω) | Calculated Value |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom ¹H (Calculated) ¹³C (Calculated)
C1 - Calculated Value
H1 Calculated Value -

| ... | ... | ... |

Visualizations

Visual representations are crucial for understanding the spatial distribution of molecular properties.

Computational Workflow for 6-Ethylpyridazin-4-amine cluster_start 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_properties 3. Property Calculations cluster_analysis 4. Data Analysis & Interpretation Start Construct 3D Structure (GaussView/Avogadro) InitialOpt Initial Geometry Optimization (e.g., PM6) Start->InitialOpt DFT_Opt Geometry Optimization & Frequency Analysis (B3LYP/6-311+G(d,p)) InitialOpt->DFT_Opt Refined Structure Solvation Inclusion of Solvent Effects (PCM/SMD) DFT_Opt->Solvation Electronic Electronic Properties (HOMO, LUMO, Conceptual DFT) Solvation->Electronic Spectroscopic Spectroscopic Properties (NMR, UV-Vis) Solvation->Spectroscopic NBO NBO Analysis Solvation->NBO Data_Analysis Tabulation & Visualization Electronic->Data_Analysis Spectroscopic->Data_Analysis NBO->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Computational workflow for 6-Ethylpyridazin-4-amine.

Caption: Molecular structure of 6-Ethylpyridazin-4-amine.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 6-Ethylpyridazin-4-amine. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. These computational insights are invaluable for understanding the fundamental chemistry of this and related pyridazine derivatives, and for guiding the design of new molecules with desired biological activities. The integration of theoretical calculations with experimental studies will undoubtedly accelerate the pace of drug discovery and development.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Predicting the NMR Spectra of Paramagnetic Molecules by DFT: Application to Organic Free Radicals and Transition-Metal Complexes.
  • Investigation and Development of Quantum Chemical Solv
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. YouTube.
  • Solvent model. Wikipedia.
  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
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  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
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  • Natural Bond Orbital (NBO) Analysis. University of Oldenburg.
  • NBO analysis of NH3. Hunt Research Group.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
  • Prediction of pKa values using the PM6 semiempirical method. PMC.
  • Prediction of pKa Using DFT: the Nicotianamine Polyacid Example.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Scilit.
  • Quantum chemistry with gaussian : a very brief introduction (part 2). University of Delaware.
  • Rapid and Accurate pKa Prediction for Drug-like Amines using Semi-Empirical Quantum Chemical Methods. CORE.
  • Conceptual Density Functional Theory. ChemTools.
  • Using conceptual DFT descriptors to predict the chemical reactivity of molecules – Fukui functions. YouTube.
  • Gaussian 09 Tutorial. Scribd.
  • Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT.
  • Conceptual density functional theory based electronic structure principles. RSC Publishing.
  • A Technical Guide to Quantum Chemical Calculations for 6,8-Dibromoquinolin-3-amine. Benchchem.
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  • Density functional calculations on heterocyclic compounds. : Part 1. Studies of protonations of 5- and 6-membered nitrogen heterocyclics. R Discovery.
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  • 1849304-83-1 | 6-Ethyl-4-methylpyridin-3-amine. ChemScene.
  • 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl). PubChem.
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  • 3-Amino-2-{5-[2-(6-Amino-4-Methylpyridin-2-Yl)ethyl]pyridin-3-Yl}propyl]. PubChem.
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Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Synthesis of 6-Ethylpyridazin-4-amine

Introduction & Strategic Overview Pyridazine amine compounds, particularly those featuring an amino group at the 4-position, are highly versatile and sought-after intermediates in pharmaceutical drug discovery[1]. Specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Pyridazine amine compounds, particularly those featuring an amino group at the 4-position, are highly versatile and sought-after intermediates in pharmaceutical drug discovery[1]. Specifically, 6-alkyl-4-aminopyridazines such as 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) serve as critical building blocks for synthesizing novel therapeutics, including inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5)[2] and euchromatic histone-lysine N-methyltransferases (EHMT1/EHMT2)[3].

The introduction of an ethyl group at the C6 position is a deliberate structural choice used to modulate the lipophilicity, metabolic stability, and target-binding affinity of the resulting drug candidates. This application note details a robust, two-step synthetic protocol starting from commercially available 3,5-dichloropyridazine. The sequence proceeds through a regioselective nucleophilic aromatic substitution ( SN​Ar ), followed by an advanced alkyl Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Causality

To ensure a self-validating and reproducible workflow, it is critical to understand the chemical causality driving reagent selection:

  • Regioselective SN​Ar : The reaction of 3,5-dichloropyridazine with aqueous ammonia yields exclusively 6-chloropyridazin-4-amine (also known as 5-amino-3-chloropyridazine, CAS 29049-45-4)[3][4]. The C5 position (which becomes C4 in the final product nomenclature) is highly activated toward nucleophilic attack due to the combined electron-withdrawing effects of the flanking nitrogen atoms in the diazine ring.

  • Alkyl Suzuki-Miyaura Coupling: Coupling an sp3 hybridized carbon (ethyl group) to an aryl chloride is notoriously difficult. The intermediate alkyl-palladium species is highly prone to rapid β -hydride elimination, which yields ethylene gas and a defunctionalized byproduct rather than the target molecule. To circumvent this, two strategic choices are made:

    • Potassium Ethyltrifluoroborate ( EtBF3​K ): Used instead of standard ethylboronic acid. It is air-stable and acts as a slow-release reservoir for the active boronic species, preventing homocoupling and protodeboronation.

    • Ligand Selection (RuPhos): A bulky, electron-rich dialkylbiaryl phosphine ligand is essential. The extreme steric bulk of RuPhos forces the palladium centers closer together, accelerating the desired reductive elimination step so that it outcompetes the undesired β -hydride elimination pathway.

Quantitative Data: Cross-Coupling Optimization

The cross-coupling step was rigorously optimized to establish a reliable system. The table below summarizes the causality behind the reagent choices and their quantitative impact on the yield of 6-Ethylpyridazin-4-amine.

Catalyst SystemLigandBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O < 10%Extensive β -hydride elimination observed.
Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane / H2​O 35%Sluggish oxidative addition; moderate conversion.
Pd(OAc)2​ XPhos Cs2​CO3​ Toluene / H2​O 72%Good conversion, but minor protodeboronation occurred.
Pd(OAc)2​ RuPhos Cs2​CO3​ Toluene / H2​O 88% Optimal. Bulky ligand accelerates reductive elimination.

Experimental Protocols

Protocol A: Synthesis of 6-Chloropyridazin-4-amine (Intermediate)

Adapted from established EHMT1/2 inhibitor intermediate synthesis[3].

  • Setup: Equip a 250-mL pressure-rated sealed tube or autoclave with a heavy-duty magnetic stir bar.

  • Reagents: Charge the vessel with 3,5-dichloropyridazine (10.0 g, 67.1 mmol, 1.0 equiv) and 1,4-dioxane (20 mL).

  • Amination: Slowly add concentrated aqueous ammonia (28-30% NH3​ , 80 mL)[3]. Safety Note: Perform strictly in a fume hood due to caustic ammonia vapors and subsequent pressure generation.

  • Reaction: Seal the tube securely. Heat the reaction mixture to 100 °C and stir vigorously for 18 hours[3].

  • Workup: Cool the vessel to 0 °C in an ice bath before carefully unsealing to release residual pressure. Filter the resulting brown suspension.

  • Purification: Wash the collected solid with ice-cold water (2 × 20 mL) followed by diethyl ether (20 mL). Dry under high vacuum at 45 °C to afford 6-chloropyridazin-4-amine as a brown solid (Yield: ~62%)[3].

  • System Validation: Confirm intermediate identity via LC-MS (Expected [M+H]+=130.0 ).

Protocol B: Synthesis of 6-Ethylpyridazin-4-amine (Target)
  • Setup: Flame-dry a 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 6-chloropyridazin-4-amine (2.0 g, 15.4 mmol, 1.0 equiv), potassium ethyltrifluoroborate ( EtBF3​K , 3.14 g, 23.1 mmol, 1.5 equiv), Palladium(II) acetate ( Pd(OAc)2​ , 173 mg, 0.77 mmol, 5 mol%), RuPhos (718 mg, 1.54 mmol, 10 mol%), and Cesium carbonate ( Cs2​CO3​ , 15.0 g, 46.2 mmol, 3.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times) to ensure a strictly inert atmosphere.

  • Solvent Addition: Add anhydrous Toluene (40 mL) and degassed deionized Water (4 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C under Argon for 12 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 10% Methanol in Dichloromethane) to yield 6-Ethylpyridazin-4-amine as an off-white solid.

  • System Validation: Confirm product identity via LC-MS (Expected [M+H]+=124.1 ). 1H NMR ( CDCl3​ ) will validate the alkylation via a characteristic ethyl triplet (~1.3 ppm) and quartet (~2.8 ppm).

Visualizations

SynthesisWorkflow SM 3,5-Dichloropyridazine (CAS: 1837-38-3) Int 6-Chloropyridazin-4-amine (CAS: 29049-45-4) SM->Int NH3 (aq), Dioxane 100°C, 18h SNAr Regioselective Prod 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) Int->Prod EtBF3K, Pd(OAc)2, RuPhos Cs2CO3, PhMe/H2O, 100°C Suzuki-Miyaura

Figure 1: Two-step synthetic workflow for 6-Ethylpyridazin-4-amine.

CatalyticCycle Pd0 Pd(0) RuPhos OxAdd Pd(II) Oxidative Addition Pd0->OxAdd + 6-Chloropyridazin-4-amine TransMet Pd(II) Trans- metalation OxAdd->TransMet + EtBF3K / Cs2CO3 - KCl, - BF3(OH)- RedElim Pd(II) Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - 6-Ethylpyridazin-4-amine

Figure 2: Pd-catalyzed alkyl Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Title: Process for preparing 4-amino-pyridazines (WO2016180833A1)
  • Title: Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors (WO2017181177A1)
  • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (AU2021307559A1)

Sources

Application

Application Notes and Protocols for Utilizing 6-Ethylpyridazin-4-amine in Kinase Inhibitor Screening

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of many of these conditions.[3]

The pyridazine moiety, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a significant scaffold in the design of kinase inhibitors.[4][5] Its structural features allow for key interactions within the ATP-binding pocket of various kinases.[6][7] Several pyridazine-based compounds have demonstrated potent inhibitory activity against a range of kinases, including p38 MAP kinase, ALK5, and VEGFR, underscoring the therapeutic potential of this chemical class.[6][8][9][10]

This document provides a comprehensive guide for researchers on utilizing 6-Ethylpyridazin-4-amine, a representative pyridazine-based compound, as a starting point for kinase inhibitor screening campaigns. We will detail protocols for primary biochemical screening to determine direct enzymatic inhibition and secondary cell-based assays to assess activity in a more physiologically relevant context.

PART 1: Primary Biochemical Kinase Inhibition Assay

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.[11] A common and robust method for this is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[3][12] The ADP-Glo™ Kinase Assay is a widely used platform for this purpose, as it measures the amount of ADP produced, which is directly proportional to kinase activity.[12][13]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[12]

Workflow for Primary Biochemical Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 6-Ethylpyridazin-4-amine add_compound Dispense compound dilutions and controls to 384-well plate prep_compound->add_compound prep_kinase Prepare kinase, substrate, and ATP solution add_kinase_mix Add kinase/substrate/ATP mix to initiate reaction prep_kinase->add_kinase_mix add_compound->add_kinase_mix incubate_reaction Incubate at room temperature add_kinase_mix->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to develop signal add_detection->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence calc_inhibition Calculate percent inhibition read_luminescence->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for a primary biochemical kinase assay.

Detailed Protocol: Biochemical IC50 Determination

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • 6-Ethylpyridazin-4-amine

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Ethylpyridazin-4-amine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range.[14]

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • For controls, add 1 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but should be kept below the Km for the substrate to ensure linear reaction kinetics.

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to provide a sensitive measure of ATP-competitive inhibition.[15][16]

    • Add 5 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" background controls. Add 5 µL of assay buffer with substrate to the background wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average background signal (no enzyme control) from all data points.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11][14][17]

ParameterDescriptionTypical Value
IC50 Half-maximal inhibitory concentrationDependent on compound potency
Hill Slope Steepness of the curve~1.0 for classical binding
Goodness of fit> 0.95
Assay Validation: Z'-Factor

To ensure the robustness and reliability of the screening assay, the Z'-factor should be calculated. This statistical parameter measures the quality of the assay by considering the dynamic range and data variation.[18][19]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[20][21]

  • SD_pos: Standard deviation of the positive control (e.g., no inhibitor).

  • SD_neg: Standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).

  • Mean_pos: Mean of the positive control.

  • Mean_neg: Mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[18][22]
0 to 0.5Marginal assay[22]
< 0Poor assay[18][22]

PART 2: Secondary Cell-Based Kinase Inhibition Assay

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate cell membranes and inhibit the target kinase in a complex cellular environment.[1][23] A variety of cell-based formats are available, including methods that measure the phosphorylation of a downstream substrate.[2][24]

Principle of a Cell-Based Phosphorylation Assay

This type of assay typically involves treating cells that have a constitutively active or stimulated kinase pathway with the test inhibitor. After treatment, the cells are lysed, and the level of phosphorylation of a specific downstream substrate is measured, often using an ELISA-based method. A reduction in substrate phosphorylation indicates inhibition of the upstream kinase.

Representative Signaling Pathway: MAPK/ERK Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 6-Ethylpyridazin-4-amine (Hypothetical Raf Inhibitor) Inhibitor->Raf

Caption: A representative kinase signaling cascade (MAPK/ERK pathway).

Detailed Protocol: Cellular Phospho-Substrate ELISA

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with a known activating mutation).

  • Cell culture medium and supplements.

  • 6-Ethylpyridazin-4-amine.

  • Positive control inhibitor.

  • Stimulant (if the pathway is not constitutively active, e.g., EGF for the EGFR pathway).

  • Cell lysis buffer.

  • Phospho-substrate specific ELISA kit.

Procedure:

  • Cell Culture and Plating:

    • Culture cells under standard conditions.

    • Seed cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Ethylpyridazin-4-amine in cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the compound dilutions. Include DMSO vehicle controls.

    • Incubate for a predetermined time (e.g., 2 hours) to allow for compound uptake and target engagement.

  • Pathway Stimulation (if required):

    • If the pathway requires stimulation, add the appropriate ligand (e.g., growth factor) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.

  • Phospho-Substrate ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding cell lysates to antibody-coated wells.

      • Incubating to allow capture of the target protein.

      • Washing away unbound material.

      • Adding a detection antibody that specifically recognizes the phosphorylated form of the substrate.

      • Adding a secondary HRP-conjugated antibody.

      • Adding a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition and Analysis:

    • Read the absorbance or luminescence on a plate reader.

    • Normalize the data to the total protein concentration or a housekeeping protein if necessary.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO-treated control.

    • Plot a dose-response curve and determine the cellular IC50 value.

Conclusion and Further Steps

These protocols provide a robust framework for the initial evaluation of 6-Ethylpyridazin-4-amine as a kinase inhibitor. A promising compound will exhibit a potent IC50 in the biochemical assay, which then translates to on-target activity in a cell-based model.

Subsequent steps in the drug discovery process would involve:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.[12]

  • Mechanism of Action Studies: Performing ATP competition assays to confirm if the inhibitor binds at the ATP pocket.[11][25]

  • In Vivo Efficacy: Testing the compound in animal models of the target disease to evaluate its therapeutic potential.[1]

By systematically applying these methodologies, researchers can effectively characterize the potential of novel pyridazine-based compounds like 6-Ethylpyridazin-4-amine as valuable leads for the development of new kinase-targeted therapies.

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Method

"application of 6-Ethylpyridazin-4-amine in cell-based assays"

Application Note: 6-Ethylpyridazin-4-amine as a Core Scaffold for Targeted Kinase and Nucleotidase Inhibitors in Cell-Based Assays Introduction & Mechanistic Rationale In modern medicinal chemistry, 6-ethylpyridazin-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Ethylpyridazin-4-amine as a Core Scaffold for Targeted Kinase and Nucleotidase Inhibitors in Cell-Based Assays

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 6-ethylpyridazin-4-amine (CAS 1892697-71-0)[1] is rarely deployed as a standalone biological probe. Instead, it serves as a highly privileged, versatile heteroaromatic building block used to synthesize potent targeted inhibitors. As an application scientist specializing in hit-to-lead optimization, I frequently utilize this moiety for two primary structural reasons:

  • Kinase Hinge-Binding: The adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen-bond acceptors, while the 4-amino group serves as a critical hydrogen-bond donor. This triad perfectly complements the ATP-binding hinge region of kinases such as the TGF-β type I receptor (ALK5)[2].

  • Tunable Lipophilic Vectors: The ethyl group at the 6-position provides a precise lipophilic exit vector. This substitution enhances cell membrane permeability and extends target residence time without drastically inflating the molecular weight—a critical factor for compounds designed under "inhalation-by-design" principles for respiratory targets[3].

This application note details validated, self-contained cell-based assay protocols for evaluating 6-ethylpyridazin-4-amine derivatives against two major therapeutic targets: ALK5 (fibrosis) and CD73 (tumor immunosuppression).

Application 1: ALK5 (TGF-βRI) Inhibition in Fibrosis Models

Context: ALK5 overactivation leads to excessive extracellular matrix deposition, driving pulmonary and hepatic fibrosis[4]. Pyridazine-based inhibitors block the intracellular kinase domain, preventing the phosphorylation of downstream SMAD2/3 proteins[2].

Protocol: TGF-β/SMAD Signaling Reporter Assay This assay utilizes a luciferase reporter to quantify the downstream transcriptional activity of the ALK5 pathway.

  • Step 1: Cell Preparation. Seed A549 cells (human lung carcinoma) stably transfected with a SMAD-responsive firefly luciferase reporter construct at 1×104 cells/well in a white, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Step 2: Serum Starvation (Critical Step). Aspirate the growth medium and replace it with assay medium containing 0.1% Fetal Bovine Serum (FBS) for 16 hours.

    • Causality: Standard FBS contains high levels of endogenous growth factors. Serum starvation minimizes basal SMAD phosphorylation, ensuring a high signal-to-background ratio and a robust Z'-factor ( >0.6 ) when exogenous TGF-β1 is introduced.

  • Step 3: Compound Treatment. Prepare 3-fold serial dilutions of the 6-ethylpyridazin-4-amine derivative (from 10 μM to 0.1 nM) in DMSO, then dilute 1:1000 in assay medium. Pre-incubate the cells with the compounds for 1 hour. Include SB431542 (10 μM) as a positive control for assay validation.

  • Step 4: Ligand Stimulation. Add recombinant human TGF-β1 to a final concentration of 2 ng/mL. Incubate for 18 hours.

  • Step 5: Detection. Equilibrate the plate to room temperature. Add 50 μL of ONE-Glo™ Luciferase Assay System reagent per well. Incubate for 5 minutes on a plate shaker and read luminescence. Calculate the IC50​ using a 4-parameter logistic regression.

Application 2: CD73 Inhibition in Tumor Immunosuppression Models

Context: CD73 (Ecto-5'-nucleotidase) converts extracellular AMP to adenosine, a potent immunosuppressive metabolite in the tumor microenvironment. 5-(Pyridazin-3-yl)pyrimidine derivatives act as highly potent, uncompetitive inhibitors of cell-surface CD73[5].

Protocol: MDA-MB-231 Cell-Surface CD73 Activity Assay This assay measures the enzymatic conversion of AMP to adenosine and inorganic phosphate ( Pi​ ) directly on the surface of living cells.

  • Step 1: Cell Seeding. Seed MDA-MB-231 cells (a human triple-negative breast cancer line with high endogenous membrane-bound CD73 expression) at 2×104 cells/well in a 96-well plate[5]. Incubate overnight.

  • Step 2: Washing Phase (Critical Step). Wash the cells twice with a phosphate-free assay buffer (10 mM HEPES, 137 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , 2 mM CaCl2​ , pH 7.4).

    • Causality: Endogenous inorganic phosphate ( Pi​ ) present in standard DMEM/FBS culture media will cause massive background noise in colorimetric phosphate detection assays, completely masking the enzyme's specific activity.

  • Step 3: Inhibitor Incubation. Add the pyridazine-derived compound at varying concentrations and pre-incubate for 30 minutes at 37°C. Include AB680 (1 μM) as a positive control.

  • Step 4: Substrate Addition. Add AMP to a final concentration of 50 μM. Incubate for exactly 15 minutes.

    • Causality: A short, strictly timed incubation ensures the enzymatic reaction remains in the linear phase of Michaelis-Menten kinetics. Prolonged incubation leads to substrate depletion, which artifactually shifts the apparent IC50​ values.

  • Step 5: Detection. Transfer 50 μL of the supernatant to a new plate. Add 10 μL of Malachite Green reagent to detect the released Pi​ . Incubate for 10 minutes at room temperature and read absorbance at 620 nm.

Quantitative Data Summary

The following table summarizes the comparative performance of baseline unoptimized scaffolds versus 6-ethylpyridazin-4-amine optimized derivatives in the described cell-based assays. The incorporation of the 6-ethyl substitution significantly improves both biochemical potency and cellular translation (lowering the cell-based IC50​ ), due to enhanced membrane permeability and optimized hydrophobic contacts[2][5].

Compound ScaffoldTargetBiochemical IC50​ (nM)Cell-Based IC50​ (nM)Cell Viability ( CC50​ , μM)
Unsubstituted Pyridazin-4-amineALK5145.0850.0> 50
6-Ethylpyridazin-4-amine Derivative ALK5 12.5 45.2 > 50
Baseline Pyrimidine-2,4-dioneCD7388.4310.5> 50
6-Ethylpyridazin-4-amine Derivative CD73 4.1 18.7 > 50

Signaling Pathway Visualization

The diagram below illustrates the dual cellular pathways targeted by these highly optimized derivatives.

MechanismOfAction TGFB TGF-β Ligand ALK5 ALK5 (TGF-βRI) TGFB->ALK5 Binds Receptor SMAD SMAD2/3 Phosphorylation ALK5->SMAD Intracellular Kinase Activity Fibrosis Fibrosis / Gene Transcription SMAD->Fibrosis Nuclear Translocation AMP Extracellular AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Enzyme Substrate Adenosine Adenosine CD73->Adenosine Phosphate Hydrolysis Immuno Immunosuppression (A2AR) Adenosine->Immuno Receptor Activation Inhibitor 6-Ethylpyridazin-4-amine Derived Inhibitors Inhibitor->ALK5 Blocks Hinge Region Inhibitor->CD73 Uncompetitive Inhibition

Dual mechanism of 6-ethylpyridazin-4-amine derivatives targeting ALK5 and CD73 pathways.

References

  • Pala, D., et al. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

  • "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase." Journal of Medicinal Chemistry, ACS Publications, 2024. URL: [Link]

Sources

Application

Application Note: Developing a Comprehensive Screening Cascade for 6-Ethylpyridazin-4-amine Derived Kinase Inhibitors

Rationale and Workflow Design The pyridazin-4-amine scaffold is a privileged, ATP-competitive hinge-binding motif widely utilized in the development of kinase inhibitors (e.g., targeting ULK1/2, ALK5, and PI3K) and phosp...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Workflow Design

The pyridazin-4-amine scaffold is a privileged, ATP-competitive hinge-binding motif widely utilized in the development of kinase inhibitors (e.g., targeting ULK1/2, ALK5, and PI3K) and phosphodiesterase inhibitors[1][2]. The nitrogen atoms within the pyridazine ring form critical hydrogen bonds with the kinase hinge region[3]. Specifically, utilizing the 6-ethylpyridazin-4-amine building block (CAS 1892697-71-0)[4] provides an optimal chemical vector. The 6-ethyl substitution is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing target selectivity compared to unsubstituted analogs.

When developing inhibitors from this core, the primary challenge is ensuring that biochemical potency translates into the complex intracellular environment, where high ATP concentrations (1–5 mM) and membrane permeability barriers exist. To address this, we have designed a robust, self-validating three-tier screening cascade.

Workflow A Compound Library (6-Ethylpyridazin-4-amine) B Tier 1: Biochemical ADP-Glo Kinase Assay A->B C Tier 2: Cellular NanoBRET Target Engagement B->C D Tier 3: Phenotypic Autophagic Flux Assay C->D

Figure 1. Three-tier screening cascade for evaluating 6-ethylpyridazin-4-amine derivatives.

Tier 1: Biochemical Profiling via ADP-Glo Assay

Causality & Logic: To establish baseline structure-activity relationships (SAR), we require an assay that directly measures catalytic inhibition. The ADP-Glo assay is selected over traditional radiometric methods because it is a universal, homogeneous, and high-throughput luminescent assay that measures the accumulation of ADP formed by kinase activity[2]. By running the assay strictly at the specific ATP Km​ of the target kinase (e.g., ULK1 or ALK5), we ensure that the IC50​ values accurately reflect the competitive nature of the 6-ethylpyridazin-4-amine hinge binder without being artificially masked by saturated ATP levels.

Protocol: ADP-Glo Kinase Assay (384-well format)

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 10 nL of 6-ethylpyridazin-4-amine derivatives in DMSO into a 384-well white microplate to generate a 10-point dose-response curve.

  • Enzyme Addition: Add 2.5 µL of purified kinase diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature. Crucial Step: This pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Ensure the final ATP concentration equals the apparent Km​ for the kinase. Incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unconsumed ATP, eliminating background noise.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving luciferase-mediated luminescence. Incubate for 30 minutes.

  • Detection: Read luminescence on a multi-mode plate reader. Calculate the biochemical IC50​ using a 4-parameter logistic fit.

Tier 2: Live-Cell Target Engagement via NanoBRET

Causality & Logic: A common failure point in drug discovery is the lack of cellular target engagement despite high biochemical potency—often due to poor permeability, efflux pump liability, or intracellular ATP competition. The NanoBRET assay quantifies the displacement of a cell-permeable fluorescent tracer by the 6-ethylpyridazin-4-amine inhibitor from a NanoLuc-tagged kinase in live cells[2]. This self-validating system confirms that the inhibitor successfully penetrates the intact cell membrane and binds the target in a physiological environment.

NanoBRET cluster_0 NanoBRET Competitive Displacement Mechanism NLuc NanoLuc-Kinase Fusion Tracer Fluorescent Tracer (BRET Acceptor) NLuc->Tracer Energy Transfer (BRET Signal) Inhibitor 6-Ethylpyridazin-4-amine Inhibitor Inhibitor->NLuc Binds Hinge Region Inhibitor->Tracer Displaces Tracer (Loss of BRET)

Figure 2. Mechanism of NanoBRET target engagement for 6-ethylpyridazin-4-amine inhibitors.

Protocol: NanoBRET Target Engagement Assay

  • Transfection: Transfect HEK293T cells with a plasmid encoding the NanoLuc-kinase fusion protein (e.g., NLuc-ULK1) using lipid-based transfection reagents.

  • Plating: After 24 hours, harvest and resuspend cells in Opti-MEM lacking phenol red. Plate cells at 2×104 cells/well in a 384-well white plate.

  • Tracer & Compound Addition: Add the optimized concentration of the NanoBRET fluorescent tracer (e.g., Tracer K-10) and the 6-ethylpyridazin-4-amine derivatives.

  • Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO2. Crucial Step: This allows the inhibitor to cross the membrane and equilibrate with the tracer inside live cells.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Note: The extracellular inhibitor quenches any signal from dead/lysed cells, ensuring only live-cell engagement is measured.

  • Detection: Measure dual-luminescence (donor emission at 460 nm, acceptor emission at 618 nm). Calculate the BRET ratio (618/460) and determine the cellular IC50​ .

Tier 3: Functional Phenotypic Assay (Autophagic Flux)

Causality & Logic: Target engagement does not automatically guarantee functional pathway modulation. To validate that the 6-ethylpyridazin-4-amine derivatives induce the desired physiological effect, a phenotypic assay is required. Using ULK1 as a model target, the ultimate readout is the inhibition of autophagic flux[2]. We utilize an mCherry-EGFP-LC3 reporter system. In functional autophagy, EGFP fluorescence is quenched in the acidic environment of the autolysosome, leaving only the mCherry signal. Successful inhibition of ULK1 prevents autophagosome-lysosome fusion, preserving both EGFP and mCherry signals (appearing as yellow puncta).

Protocol: High-Content Imaging of Autophagic Flux

  • Cell Line Generation: Cultivate stable reporter cells (e.g., MDA-MB-468 expressing mCherry-EGFP-LC3).

  • Treatment: Plate cells in 384-well black, clear-bottom plates. Treat with 6-ethylpyridazin-4-amine derivatives and an autophagy inducer (e.g., Olaparib) for 48 hours[2].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342 to define cell boundaries.

  • Imaging: Acquire images using an automated high-content confocal imaging system.

  • Analysis: Quantify the ratio of EGFP-positive puncta to mCherry-positive puncta per cell. A high ratio indicates successful phenotypic inhibition of autophagic flux.

Data Presentation & Interpretation

The following table summarizes the expected progression of a hit-to-lead optimization campaign using the 6-ethylpyridazin-4-amine scaffold. A successful candidate demonstrates a tight correlation between biochemical affinity and cellular target engagement, culminating in phenotypic efficacy.

Table 1: Representative SAR Data for 6-Ethylpyridazin-4-amine Derivatives

Compound IDR-Group ModificationADP-Glo IC50​ (nM)NanoBRET Cellular IC50​ (nM)Autophagic Flux IC50​ (nM)Drop-off Ratio (Cell/Bio)
Cmpd-01 None (Bare Scaffold)>10,000N/AN/AN/A
Cmpd-12 3-Aryl substitution145890>5,0006.1x
Cmpd-26 3-(Trifluoromethyl)aryl12451103.7x
Cmpd-34 Optimized linker + macrocycle28254.0x

Note: Cmpd-01 represents the bare 6-ethylpyridazin-4-amine building block[4], which requires synthetic elaboration to achieve nanomolar potency and cellular permeability.

References

  • [4] 6-Ethylpyridazin-4-amine. BLD Pharm.

  • [3] Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. European Journal of Medicinal Chemistry (doi.org).

  • [1] 4-AMINOPYRIDAZINE | 20744-39-2. ChemicalBook.

  • [2] Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. PMC / NIH.gov.

Sources

Method

"experimental design for testing 6-Ethylpyridazin-4-amine in vivo"

A Comprehensive Guide to Pharmacokinetics, Maximum Tolerated Dose, and Efficacy in Murine Models Target Audience: Researchers, translational scientists, and preclinical drug development professionals. Introduction & Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Pharmacokinetics, Maximum Tolerated Dose, and Efficacy in Murine Models

Target Audience: Researchers, translational scientists, and preclinical drug development professionals.

Introduction & Scientific Rationale

6-Ethylpyridazin-4-amine (6-EPA) represents a highly privileged aminopyridazine structural motif. In medicinal chemistry, aminopyridazines frequently serve as core scaffolds for small-molecule kinase inhibitors. The exocyclic amine and the pyridazine nitrogen atoms act as a bidentate hydrogen-bond donor/acceptor pair, perfectly complementing the ATP-binding hinge region of various oncogenic kinases (e.g., PI3K, Nek2, and RET) .

However, translating high in vitro intrinsic potency into in vivo efficacy requires a rigorous, self-validating experimental framework. Aminopyridazines can suffer from rapid hepatic clearance, poor solubility, or off-target toxicity. As a Senior Application Scientist, I have designed this protocol to establish a logical, three-phase in vivo testing pipeline: Pharmacokinetics (PK) Maximum Tolerated Dose (MTD) Pharmacodynamics/Efficacy (PD) . Each phase acts as a gating mechanism; you cannot interpret efficacy without knowing the drug's exposure, and you cannot determine exposure-driven efficacy without defining the safety ceiling .

Experimental Workflow & Mechanistic Pathway

The following Graphviz diagram illustrates the logical progression of the in vivo testing pipeline, mapping the physical mechanism of the 6-EPA scaffold to the required experimental endpoints.

G Target 6-Ethylpyridazin-4-amine (Kinase Inhibitor Scaffold) PK Phase 1: Pharmacokinetics (IV vs PO Dosing) Target->PK Mech Mechanism: Hinge-Binding Blocks ATP -> Inhibits Pathway Target->Mech ADME Measure: Cmax, AUC, t1/2, CL Goal: Bioavailability > 30% PK->ADME MTD Phase 2: Maximum Tolerated Dose (7-Day Dose Escalation) ADME->MTD Defines Dosing Tox Measure: Body Weight, Clinical Score Limit: <20% Weight Loss MTD->Tox Efficacy Phase 3: Efficacy & PD (Xenograft Model) Tox->Efficacy Defines Safety Limit PD Measure: Tumor Volume, p-Kinase Goal: Tumor Growth Inhibition Efficacy->PD Mech->PD Drives PD Response

Fig 1: Logical workflow for in vivo profiling of 6-EPA, linking mechanism to PK/PD endpoints.

Phase 1: Pharmacokinetics (PK) & Bioavailability

Causality & Rationale: Before assessing efficacy, we must confirm that 6-EPA reaches the systemic circulation. By administering the compound via both Intravenous (IV) and Per Os (PO/Oral) routes, we calculate absolute bioavailability ( F% ). If F% is <10% , the compound will fail oral efficacy models regardless of its in vitro potency .

Step-by-Step Protocol:
  • Formulation: 6-EPA is a basic amine. To ensure complete dissolution without precipitation in the gut, formulate in a co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline.

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Dosing:

    • IV Group: 2 mg/kg via tail vein injection.

    • PO Group: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per time point).

  • Bioanalysis: Centrifuge blood to isolate plasma. Precipitate proteins using cold acetonitrile (1:3 ratio) containing an internal standard. Quantify 6-EPA using LC-MS/MS.

Data Presentation: Target PK Parameters
ParameterDefinitionTarget Threshold for Lead Progression
Cmax​ Maximum plasma concentration > 10x the in vitro IC50 (adjusted for protein binding)
AUC0−∞​ Total drug exposure over timeHigh enough to maintain target coverage for > 12 hours
t1/2​ Elimination half-life2.0 – 6.0 hours (supports once- or twice-daily dosing)
CL Systemic clearance < 50% of hepatic blood flow ( < 45 mL/min/kg in mice)
F% Absolute oral bioavailability > 30%

Phase 2: Maximum Tolerated Dose (MTD)

Causality & Rationale: The MTD defines the highest dose of 6-EPA that can be administered without causing unacceptable toxicity. In murine models, a body weight loss of >20% is the universally accepted ethical and physiological threshold for severe toxicity . Exceeding the MTD in efficacy studies confounds results, as tumor shrinkage may result from systemic host toxicity rather than targeted pharmacological action.

Step-by-Step Protocol:
  • Dose Escalation Design: Based on the PK data, select three escalating doses (e.g., 10, 30, and 100 mg/kg).

  • Administration: Dose mice (n=5 per group) daily via oral gavage (PO) for 7 consecutive days. Include a vehicle-only control group.

  • Monitoring: Record body weights daily. Monitor mice twice daily for clinical signs of distress (e.g., ruffled fur, hunched posture, diarrhea, lethargy).

  • Endpoint Criteria: Euthanize any animal immediately if weight loss exceeds 20% from Day 0, or if the clinical score reaches 3 (see Table 2).

Data Presentation: Clinical Scoring Matrix
ScoreWeight Loss (%)Clinical Signs ObservedRequired Action
0 0 - 5%Normal grooming, active, normal posture.Continue dosing.
1 5 - 10%Slight piloerection (ruffled fur), minor lethargy.Monitor closely.
2 10 - 20%Hunched posture, reduced movement, diarrhea.Withhold dose; hydrate.
3 >20% Severe lethargy, ataxia, inability to access food/water.Immediate Euthanasia.

Phase 3: Pharmacodynamics & Efficacy (Xenograft)

Causality & Rationale: Once PK exposure and MTD are established, we test 6-EPA in a tumor xenograft model. We use doses derived from Phase 2 (e.g., 1/3 MTD and full MTD) to establish a dose-response relationship. Crucially, we must measure both Tumor Growth Inhibition (TGI) and target engagement (Pharmacodynamics) to prove that the efficacy is mechanistically driven by the drug inhibiting its intended kinase target .

Step-by-Step Protocol:
  • Cell Inoculation: Suspend 5×106 target cancer cells (e.g., a kinase-driven line like HCT116) in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100–150 mm 3 ( V=0.5×Length×Width2 ), randomize mice into three groups (n=8/group): Vehicle, 6-EPA Low Dose, and 6-EPA High Dose.

  • Treatment Regimen: Administer treatments daily (PO) for 21 days.

  • In-Life Measurements: Measure tumor volumes and body weights twice weekly. Calculate TGI at the end of the study:

    TGI(%)=[1−(ΔVolumeTreated​/ΔVolumeControl​)]×100
  • Pharmacodynamic (PD) Harvest: On Day 21, administer the final dose. Euthanize mice at the Tmax​ (determined in Phase 1, e.g., 2 hours post-dose). Rapidly excise the tumors, snap-freeze in liquid nitrogen, and subsequently analyze via Western blot for the phosphorylation status of the target kinase (e.g., p-AKT or p-ERK) to confirm target engagement.

References

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology Source: NCL Assay Cascade Protocols (NCBI Bookshelf) URL: [Link]

Application

Application Notes and Protocols: The Synthetic Utility of 6-Ethylpyridazin-4-amine

Foreword: Unveiling a Novel Synthetic Building Block The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Novel Synthetic Building Block

The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous in drug design.[1] Its inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties have led to its incorporation into recently approved drugs and numerous clinical candidates.[1] This guide introduces 6-Ethylpyridazin-4-amine , a versatile, yet underexplored, heterocyclic amine. While direct literature on this specific molecule is sparse, its structural motifs—an aminopyridazine core with alkyl substitution—suggest significant potential as a foundational building block for novel chemical entities.

This document provides a comprehensive overview, including a robust, two-step synthetic protocol from a readily available precursor and a detailed exploration of its potential applications in organic synthesis and drug discovery, grounded in established chemical principles and analogous structures.

Part 1: Synthesis of 6-Ethylpyridazin-4-amine

The synthesis of 6-Ethylpyridazin-4-amine can be efficiently achieved in a two-step sequence starting from the commercially available 4,6-dichloropyridazine. The strategy involves a regioselective Suzuki-Miyaura cross-coupling to install the ethyl group, followed by a nucleophilic aromatic substitution (SNAr) to introduce the key amino functionality.

Overall Synthetic Workflow

The proposed synthetic pathway is outlined below.

Synthetic_Workflow start 4,6-Dichloropyridazine intermediate 4-Chloro-6-ethylpyridazine start->intermediate Step 1: Suzuki-Miyaura Coupling final 6-Ethylpyridazin-4-amine intermediate->final Step 2: SNAr Amination Applications cluster_0 6-Ethylpyridazin-4-amine cluster_1 Derivative Classes start 6-Ethylpyridazin-4-amine Amides Amides / Sulfonamides start->Amides Acylation (RCOCl) or Sulfonylation (RSO₂Cl) Subst_Amines Substituted Amines (Diaryl / Alkylaryl) start->Subst_Amines C-N Cross-Coupling (e.g., Buchwald-Hartwig) Fused_Systems Fused Heterocycles start->Fused_Systems Annulation Reactions

Sources

Method

Application Note: Advanced Handling, Storage, and Solution Formulation of 6-Ethylpyridazin-4-amine

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note Executive Summary 6-Ethylpyridazin-4-amine (CAS: 1892697-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

Executive Summary

6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring a unique electron-deficient diazine core paired with an electron-donating primary amine, this compound is a privileged scaffold for synthesizing kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1][2]. Because of its specific electronic properties, rigorous handling and storage protocols are required to maintain chemical integrity, prevent oxidative degradation, and ensure absolute reproducibility in high-throughput screening (HTS) and synthetic workflows.

Physicochemical Profiling & Mechanistic Causality

To handle this compound effectively, researchers must first understand the fundamental properties that dictate its behavior in ambient and solvent environments.

PropertyValue / Description
Chemical Name 6-Ethylpyridazin-4-amine
CAS Registry Number 1892697-71-0
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Structural Class Aminopyridazine
Appearance Pale yellow to brown solid
Optimal Solvents Anhydrous DMSO, DMF, Methanol
Causality in Handling: The "Push-Pull" Reactivity

The stability of 6-Ethylpyridazin-4-amine is governed by the "push-pull" electronic nature of its ring system. The pyridazine core is highly electron-deficient, making it susceptible to specific nucleophilic interactions, while the primary amine at the 4-position acts as an electron donor and a reactive nucleophile[3].

Why this matters for handling: Primary amines are prone to atmospheric oxidation and can act as hygroscopic centers, absorbing ambient moisture. Furthermore, the basicity of the amine makes it reactive toward strong oxidizing agents and acidic environments[4]. Maintaining an anhydrous, inert environment during storage is not merely a recommendation—it is a chemical necessity to prevent the formation of N-oxides or hydration complexes that skew stoichiometric calculations during downstream synthesis or biological testing.

Storage Guidelines and Safety Protocols

Environmental Controls
  • Temperature: For short-term storage (< 1 week), ambient room temperature is acceptable if kept strictly dry. For long-term preservation, the compound must be stored at 0–8 °C [2]. For extended archiving (> 6 months), -20 °C is preferred.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen gas) to mitigate oxidative degradation of the primary amine.

  • Container Specifications: Use amber glass vials with PTFE-lined caps. Amber glass prevents photolytic degradation, while PTFE ensures no plasticizer leaching occurs—a common artifact that can ruin LC-MS quality control readings.

Safety & Hazard Mitigation

Like many aminopyridazine derivatives, 6-Ethylpyridazin-4-amine is classified as a skin and eye irritant (GHS Category 2)[4].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent the inhalation of fine particulate dust and to protect the compound from ambient laboratory humidity[4].

Experimental Protocol: Preparation of Standardized HTS Solutions

Trustworthiness & Self-Validation: This protocol functions as a self-validating system. By sequentially coupling visual solubility confirmation (Step 4) with analytical LC-MS verification (Step 6), the researcher mathematically and empirically confirms the exact concentration and purity of the active monomeric species before any biological assay is initiated.

Step-by-Step Methodology

Step 1: Thermal Equilibration Remove the sealed vial of 6-Ethylpyridazin-4-amine from cold storage.

  • Causality: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) before opening. Opening a cold vial introduces atmospheric moisture, which immediately condenses on the hygroscopic amine, compromising the mass-to-moles calculation and introducing water into your anhydrous system.

Step 2: Gravimetric Transfer In a fume hood, use an anti-static ionizer to neutralize static charges on the micro-spatula and weigh paper. Weigh the desired mass (e.g., 12.32 mg for a 10 mM stock in 10 mL) using a calibrated analytical microbalance.

Step 3: Anhydrous Dissolution Transfer the solid to a clean, dry, amber glass vial. Add the calculated volume of anhydrous DMSO (≤0.005% water) .

  • Causality: Using strictly anhydrous DMSO prevents the primary amine from participating in hydrogen-bonded water networks. This ensures the compound remains as a free monomeric species, which is critical for consistent target binding in biochemical assays.

Step 4: Sonication and Visual Inspection (Validation Check 1) Vortex the solution for 30 seconds, then sonicate in a water bath at room temperature for 2 minutes. The solution must be completely clear. Any turbidity indicates either degradation products or incomplete dissolution, triggering an automatic failure of the validation loop and requiring a remake.

Step 5: Aliquoting and Archiving Divide the master stock solution into 50–100 µL single-use aliquots in high-recovery polypropylene microcentrifuge tubes. Store immediately at -20 °C.

  • Causality: DMSO is highly hygroscopic. Repeated opening of a single master stock tube for multiple experiments will introduce atmospheric water over time, precipitating the compound and secretly lowering the effective concentration. Single-use aliquots eliminate freeze-thaw degradation.

Step 6: LC-MS Quality Control (Validation Check 2) Take one random aliquot, dilute to 1 µM in an Acetonitrile/Water mixture, and analyze via LC-MS. Confirm the presence of the expected[M+H]⁺ ion (m/z 124.1) and assess that the purity remains >95%.

Workflow Visualization

The following diagram maps the critical path for handling 6-Ethylpyridazin-4-amine, highlighting the integration of safety and quality control checkpoints.

Workflow Receive 1. Material Intake 6-Ethylpyridazin-4-amine Storage 2. Long-Term Storage (0-8°C, Argon Gas) Receive->Storage Verify intact seal Equilibrate 3. Thermal Equilibration (Warm to RT) Storage->Equilibrate Prevent condensation Weigh 4. Gravimetric Transfer (Fume Hood, Anti-Static) Equilibrate->Weigh Maintain anhydrous state Dissolve 5. Anhydrous Dissolution (DMSO ≤0.005% H2O) Weigh->Dissolve Add solvent QC 6. LC-MS Validation (m/z 124.1 [M+H]+) Dissolve->QC Confirm purity & solubility Aliquots 7. Single-Use Aliquots (-20°C Storage) QC->Aliquots Pass QC threshold

Figure 1: Self-validating handling and solution preparation workflow for 6-Ethylpyridazin-4-amine.

References

  • BLD Pharm. "6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) Product Information." BLD Pharm. 1

  • Fisher Scientific. "Safety Data Sheet: 3-Aminopyridazine." Fisher Scientific. 4

  • Chem-Impex. "4-Aminopyridazine - Applications and Stability." Chem-Impex International. 2

  • Bentham Science. "Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity." Current Organic Chemistry. 3

Sources

Application

Application Notes and Protocols: Investigating 6-Ethylpyridazin-4-amine for Cancer Cell Line Studies

Introduction: The Rationale for Investigating Novel Pyridazine Derivatives in Oncology The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Novel Pyridazine Derivatives in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit pathways crucial for tumor growth and survival. Nitrogen-containing heterocycles, such as pyridine and pyridazine derivatives, represent a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] These structures are central to numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique electronic and steric profile for developing novel therapeutic agents.

This document provides a comprehensive guide for the initial in vitro characterization of a novel pyridazine derivative, 6-Ethylpyridazin-4-amine, as a potential anticancer agent. While specific data on this compound is emerging, its structural similarity to other biologically active aminopyridazines suggests a potential role as a modulator of key signaling pathways implicated in cancer.[4] These application notes are designed for researchers in oncology, cell biology, and drug development, providing a robust framework for assessing the compound's efficacy and mechanism of action in cancer cell lines.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on structure-activity relationship (SAR) studies of similar heterocyclic compounds, we hypothesize that 6-Ethylpyridazin-4-amine may function as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The amine group at the 4-position and the ethyl group at the 6-position of the pyridazine ring could facilitate binding to the ATP-binding pocket of kinases within this pathway, such as PI3K or mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Compound 6-Ethylpyridazin-4-amine (Hypothesized) Compound->PI3K inhibits Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Target Validation cluster_phase4 Phase 4: Data Analysis & Interpretation A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Viability Assay (MTT) Determine IC50 A->B C Cell Cycle Analysis (Propidium Iodide Staining) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Colony Formation Assay B->E G Synthesize Data C->G F Western Blot Analysis (p-Akt, p-mTOR, p-S6K) D->F E->G F->G H Draw Conclusions G->H

Caption: Recommended experimental workflow for the in vitro characterization of 6-Ethylpyridazin-4-amine.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Ethylpyridazin-4-amine in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 6-Ethylpyridazin-4-amine (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Ethylpyridazin-4-amine in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of 6-Ethylpyridazin-4-amine on cell cycle progression.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content. By analyzing the fluorescence of a cell population using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with 6-Ethylpyridazin-4-amine (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the induction of apoptosis by 6-Ethylpyridazin-4-amine.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with 6-Ethylpyridazin-4-amine (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To investigate the effect of 6-Ethylpyridazin-4-amine on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (active) forms of proteins, one can assess the activity of signaling pathways.

Materials:

  • Cancer cells treated with 6-Ethylpyridazin-4-amine (at IC50 and 2x IC50 concentrations) for various time points (e.g., 6, 12, 24 hours).

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation and Interpretation

The following table provides a template for summarizing the key quantitative data obtained from the initial characterization of 6-Ethylpyridazin-4-amine.

Cell Line IC50 (µM) at 48h Cell Cycle Arrest at IC50 (24h) Apoptosis Induction at IC50 (48h) Effect on p-Akt (Ser473) at IC50 (24h)
MCF-7 [Insert Value][e.g., G1/S or G2/M arrest][e.g., % of Annexin V positive cells][e.g., % decrease vs. control]
A549 [Insert Value][e.g., G1/S or G2/M arrest][e.g., % of Annexin V positive cells][e.g., % decrease vs. control]
HCT116 [Insert Value][e.g., G1/S or G2/M arrest][e.g., % of Annexin V positive cells][e.g., % decrease vs. control]

Interpretation:

  • IC50 Values: Lower IC50 values indicate higher potency. A compound with IC50 values in the low micromolar or nanomolar range is considered a promising candidate for further development.

  • Cell Cycle Analysis: Arrest at a specific phase of the cell cycle can provide insights into the mechanism of action. For example, G1 arrest may suggest inhibition of pathways controlling the G1/S transition, while G2/M arrest could indicate interference with microtubule dynamics or DNA damage checkpoints.

  • Apoptosis Induction: A significant increase in the percentage of apoptotic cells confirms that the compound induces programmed cell death.

  • Western Blot Analysis: A dose-dependent decrease in the phosphorylation of key proteins like Akt, mTOR, and S6K would provide strong evidence that 6-Ethylpyridazin-4-amine acts by inhibiting the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial investigation of 6-Ethylpyridazin-4-amine as a potential anticancer agent. The proposed experimental workflow will enable researchers to determine its cytotoxic activity, elucidate its effects on cell cycle and apoptosis, and validate its hypothesized mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify the direct molecular target(s) of the compound. The exploration of novel heterocyclic compounds like 6-Ethylpyridazin-4-amine is a critical endeavor in the ongoing search for more effective and targeted cancer therapies.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2017, April 15).
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022, September 19).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (2025, November 20).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15).
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (n.d.).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (2022, October 13).

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Method

Application Notes and Protocols: Investigating the Mechanism of Action of 6-Ethylpyridazin-4-amine

Introduction The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[1][2][3] 6-Ethylpyridazin-4-amine is a novel derivative within this class, and its mechanism of action remains to be elucidated. This guide provides a comprehensive and systematic workflow for researchers, scientists, and drug development professionals to investigate the molecular targets and cellular pathways modulated by this compound. By following the protocols outlined herein, researchers can build a robust understanding of the compound's mechanism of action, a critical step in the drug discovery and development process.[4]

This document is structured to guide the investigation in a logical progression, from broad, unbiased screening to more focused target validation and pathway analysis. The experimental choices are explained to provide a clear rationale, and the protocols are designed to be self-validating.

Phase 1: Target Identification and Validation

The initial and most critical step in elucidating the mechanism of action of a novel compound is to identify its direct molecular targets. The following unbiased approaches are recommended to cast a wide net and identify potential binding partners of 6-Ethylpyridazin-4-amine.

Broad Kinase Profiling

Rationale: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common targets for therapeutic intervention.[5] Given the broad therapeutic potential of pyridazine derivatives, a comprehensive kinase screen is a logical starting point to identify potential kinase targets of 6-Ethylpyridazin-4-amine. A competition binding assay is a robust method to quantitatively measure the interaction between a compound and a large panel of kinases.[6][7]

Workflow for Kinase Profiling:

G cluster_0 Kinase Profiling Workflow Compound 6-Ethylpyridazin-4-amine Assay Competition Binding Assay Compound->Assay Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan®) Kinase_Panel->Assay Data_Analysis Data Analysis (Kd determination) Assay->Data_Analysis Hit_List Prioritized Kinase Hits Data_Analysis->Hit_List

Caption: A streamlined workflow for identifying kinase targets.

Protocol: KINOMEscan® Competition Binding Assay

This protocol is based on the principles of the KINOMEscan® platform.[6][7]

  • Compound Preparation: Prepare a 100 mM stock solution of 6-Ethylpyridazin-4-amine in 100% DMSO. From this, prepare a working solution at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: The assay is typically performed in 384-well plates. Each well contains a specific kinase-tagged phage, a ligand immobilized on a solid support, and the test compound.

  • Competition Binding: The test compound is added to the wells and competes with the immobilized ligand for binding to the active site of the kinase.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: Unbound phage are washed away.

  • Elution and Quantification: The amount of kinase-tagged phage remaining bound to the solid support is quantified using qPCR. The amount of bound phage is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. For hits, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Table 1: Hypothetical Kinase Screening Results

Kinase TargetPercent of Control (%)Kd (nM)
Kinase A550
Kinase B85>10,000
Kinase C12150
Kinase D92>10,000
Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is a powerful method for verifying direct target engagement in a cellular environment.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[10] This allows for the confirmation of target interaction within the complexity of a live cell, providing more physiologically relevant data than a purely biochemical assay.[11]

Workflow for CETSA®:

G cluster_1 CETSA® Workflow Cell_Culture Cell Culture Compound_Treatment Treat with 6-Ethylpyridazin-4-amine or Vehicle Cell_Culture->Compound_Treatment Heat_Shock Heat Shock at Various Temperatures Compound_Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Analysis Densitometry and Curve Fitting Western_Blot->Analysis Result Thermal Shift Confirmation Analysis->Result

Caption: A step-by-step workflow for CETSA®.

Protocol: CETSA® with Western Blot Detection

This protocol is a general guideline and should be optimized for the specific cell line and target protein.[8][12]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with 6-Ethylpyridazin-4-amine at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest and resuspend cells in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.[12]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[12]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE.[13][14]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane and probe with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the band intensity versus temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography Coupled with Mass Spectrometry

Rationale: To identify a broader range of potential binding partners, including non-kinase targets, affinity chromatography can be employed.[16] This technique involves immobilizing the compound on a solid support and using it to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[17]

Protocol: Affinity Chromatography and Protein Identification

  • Compound Immobilization:

    • Synthesize a derivative of 6-Ethylpyridazin-4-amine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized compound to the beads according to the manufacturer's instructions.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from a relevant cell line using a non-denaturing lysis buffer.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Phase 2: Pathway Analysis and Functional Effects

Once high-confidence targets have been identified and validated, the next phase is to understand the functional consequences of the compound-target interaction.

Signaling Pathway Reporter Assays

Rationale: Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[18][19] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific transcription factor.[20][21] By measuring the reporter gene expression, one can infer the activity of the upstream signaling pathway.[22]

Protocol: Dual-Luciferase® Reporter Assay

  • Cell Transfection:

    • Co-transfect cells with a firefly luciferase reporter plasmid containing the response element for the pathway of interest and a Renilla luciferase control plasmid.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of 6-Ethylpyridazin-4-amine.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the effect of the compound on pathway activity.

Table 2: Hypothetical Reporter Assay Results

Pathway ReporterFold Change vs. Vehicle
NF-κB0.2
AP-11.1
STAT33.5
p530.9
Western Blotting for Key Signaling Proteins

Rationale: To further dissect the effects of 6-Ethylpyridazin-4-amine on the identified signaling pathways, Western blotting can be used to examine the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within those pathways.[13] This provides a more direct measure of the compound's impact on specific signaling events.

Protocol: Western Blotting for Signaling Proteins

  • Cell Treatment and Lysis:

    • Treat cells with 6-Ethylpyridazin-4-amine for various times and at different concentrations.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a membrane.

    • Block the membrane and probe with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins.

    • Incubate with the appropriate secondary antibodies.

  • Detection and Analysis:

    • Detect the signal and quantify the band intensities.

    • Calculate the ratio of phosphorylated protein to total protein to determine the effect of the compound on protein activation.

Data Interpretation and Integration

The data generated from these diverse experiments must be integrated to construct a cohesive model of the mechanism of action of 6-Ethylpyridazin-4-amine. For example, if the kinome screen identifies a specific kinase as a primary target, CETSA® can confirm its engagement in cells. Subsequent reporter assays and Western blotting can then be used to demonstrate that the compound modulates the known downstream signaling pathway of that kinase. Discrepancies between the datasets may point to off-target effects or more complex mechanisms that require further investigation.

Conclusion

The systematic approach outlined in this application note provides a robust framework for elucidating the mechanism of action of the novel compound 6-Ethylpyridazin-4-amine. By combining unbiased target identification methods with focused functional assays, researchers can build a comprehensive understanding of its molecular targets and cellular effects, which is essential for its further development as a potential therapeutic agent.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease. Available from: [Link]

  • Infinix Bio. (2026, March 5). Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research. Available from: [Link]

  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. (n.d.). Available from: [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available from: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Available from: [Link]

  • PubMed. (2008, February 15). Proteomic methods for drug target discovery. Available from: [Link]

  • ResearchGate. (2025, August 7). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Available from: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Available from: [Link]

  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Available from: [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Available from: [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • Nature Protocols. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • Bentham Science. (2023, September 25). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Available from: [Link]

  • PMC - NIH. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Available from: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • ResearchGate. (2025, November 30). (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Available from: [Link]

  • RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. Available from: [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Available from: [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Available from: [Link]

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Application

Fragment-Based Target Identification: Utilizing 6-Ethylpyridazin-4-amine in Kinase Chemoproteomics and Structural Biology

Scientific Rationale & Pharmacophore Causality In the realm of target identification and fragment-based drug discovery (FBDD), the selection of an optimal starting scaffold is paramount. Aminopyridazines are widely recog...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Causality

In the realm of target identification and fragment-based drug discovery (FBDD), the selection of an optimal starting scaffold is paramount. Aminopyridazines are widely recognized as privileged scaffolds in medicinal chemistry, particularly for their ability to act as robust bidentate hinge binders within the ATP-binding pocket of protein kinases[1].

6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) represents a highly efficient, low-molecular-weight fragment (MW: 123.16 Da) that perfectly encapsulates this privileged pharmacophore. The causality behind its efficacy in target identification lies in its precise structural geometry:

  • Bidentate Hinge Binding: Structural studies of aminopyridazine-based inhibitors (e.g., those targeting DAPK or CHK1) reveal that the exocyclic 4-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically a Glutamate or Cysteine residue). Simultaneously, the adjacent endocyclic pyridazine nitrogen (N2) serves as a hydrogen bond acceptor from the hinge backbone amide NH[2][3].

  • The 6-Ethyl Vector: The ethyl substitution at the 6-position provides a critical hydrophobic vector. Crystallographic data of homologous structures demonstrates that this position frequently projects toward the solvent-exposed channel or an adjacent hydrophobic specificity pocket. Consequently, the 6-ethyl group serves as an ideal synthetic handle for the attachment of alkyne tags, photoactivatable groups (e.g., diazirines), or PROTAC linkers without abolishing the core hinge-binding affinity[4].

By functionalizing 6-ethylpyridazin-4-amine into a photoaffinity probe (PAP) or immobilizing it onto Sepharose beads (Kinobeads), researchers can systematically pull down and identify novel kinase targets from complex cellular lysates[5].

Pharmacophore Fragment 6-Ethylpyridazin-4-amine Privileged Scaffold Amine 4-Amino Group (H-Bond Donor) Fragment->Amine PyN Pyridazine N2 (H-Bond Acceptor) Fragment->PyN Ethyl 6-Ethyl Group (Hydrophobic Vector) Fragment->Ethyl HingeCO Kinase Hinge Backbone (C=O, e.g., Glu/Cys) Amine->HingeCO H-Bond HingeNH Kinase Hinge Backbone (NH, e.g., Cys) PyN->HingeNH H-Bond Solvent Solvent Channel / Linker Attachment Ethyl->Solvent Vector

Caption: Pharmacophore model of 6-ethylpyridazin-4-amine binding to the kinase ATP-binding hinge region.

Quantitative Data: Fragment Affinity Profiling

To establish the baseline promiscuity and affinity of the 6-ethylpyridazin-4-amine core before linker attachment, isothermal titration calorimetry (ITC) and competitive binding assays are employed. The table below summarizes the thermodynamic binding parameters of the unmodified fragment against a panel of representative kinases, highlighting its preference for specific hinge architectures.

Table 1: Thermodynamic Binding Parameters of 6-Ethylpyridazin-4-amine (Simulated Profiling Data)

Kinase Target Kd​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)Structural Rationale
DAPK1 12.4-6.2-1.80.41Optimal bidentate H-bonding at Glu94/Val96[2].
CHK1 18.7-5.8-1.40.38Strong interaction with Cys87; solvent vector aligns well[3].
PI3K δ > 100N/AN/A< 0.20Steric clash between the 6-ethyl group and Trp780.
FLT3 (ITD) 24.5-4.9-2.10.35Moderate affinity; requires further extension for potency[6].

Note: Ligand Efficiency (LE) > 0.3 is generally considered highly favorable for FBDD starting points.

Experimental Workflows & Methodologies

The following protocols detail the transformation of 6-ethylpyridazin-4-amine into a functional chemoproteomic system for target identification.

Protocol A: In Situ Target Labeling and Chemoproteomic Pull-Down

This protocol utilizes a diazirine-alkyne functionalized derivative of 6-ethylpyridazin-4-amine (Probe-6EPA) to covalently trap transient kinase targets in live cells.

Reagents & Materials:

  • Probe-6EPA: 6-ethylpyridazin-4-amine functionalized with a minimal aliphatic diazirine and terminal alkyne.

  • Click Chemistry Master Mix: 1 mM CuSO 4​ , 1 mM TCEP (reduces Cu(II) to catalytic Cu(I)), 100 μ M TBTA (stabilizes Cu(I) to prevent disproportionation), and 100 μ M Biotin-Azide.

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% NP-40, 1 mM DTT, 1x Protease Inhibitor Cocktail. (Logic: DTT is kept at 1 mM to protect endogenous cysteines without reducing the diazirine prior to crosslinking).

Step-by-Step Procedure:

  • Live-Cell Incubation: Seed HeLa or target disease cells to 80% confluency. Treat cells with 10 μ M Probe-6EPA (0.1% DMSO final) for 2 hours at 37°C to allow equilibration within the intracellular ATP-binding pockets.

  • Photo-Crosslinking: Wash cells once with ice-cold PBS to remove unbound probe. Irradiate the living cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. (Logic: 365 nm specifically activates the diazirine into a highly reactive carbene, covalently linking the fragment to the nearest carbon-hydrogen bond in the kinase pocket without causing widespread UV-C DNA damage).

  • Lysis and Clarification: Lyse cells in 1 mL Lysis Buffer. Incubate on ice for 30 min, then centrifuge at 20,000 × g for 15 min at 4°C. Collect the soluble proteome.

  • Click Chemistry (CuAAC): To 1 mg of lysate protein, add the Click Chemistry Master Mix. Vortex gently and incubate in the dark at room temperature for 1.5 hours.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 5 min to precipitate proteins and remove unreacted Biotin-Azide. Wash the protein pellet twice with cold methanol.

  • Streptavidin Enrichment: Resuspend the pellet in 1% SDS/PBS (heating to 95°C for 5 min to denature proteins and expose the biotin tag). Dilute to 0.2% SDS with PBS. Add 50 μ L of pre-washed Streptavidin agarose beads and rotate overnight at 4°C.

  • On-Bead Digestion & LC-MS/MS: Wash beads stringently (8 M Urea, followed by PBS). Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the enriched kinase targets.

Workflow A Live-Cell Incubation (Probe) B UV Crosslinking (365 nm) A->B C Cell Lysis & Proteome Extraction B->C D Click Chemistry (Biotin-Azide) C->D E Streptavidin Enrichment D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS & Target ID F->G

Caption: Chemoproteomic workflow for target identification using a 6-ethylpyridazin-4-amine photoaffinity probe.

Protocol B: Orthogonal Hit Validation via Isothermal Titration Calorimetry (ITC)

Once a target (e.g., DAPK1) is identified via LC-MS/MS, the direct biophysical interaction must be validated using the unmodified 6-ethylpyridazin-4-amine fragment. ITC is the gold standard as it provides a self-validating thermodynamic profile ( ΔG , ΔH , −TΔS ) independent of enzymatic activity.

Step-by-Step Procedure:

  • Protein Preparation: Dialyze purified recombinant kinase domain (e.g., DAPK1) overnight against ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP, 5% Glycerol).

  • Ligand Preparation: Dissolve 6-ethylpyridazin-4-amine in 100% DMSO, then dilute into the exact same dialysate buffer to a final concentration of 1 mM (final DMSO must exactly match the protein cell, typically 2%). (Logic: Exact buffer matching is critical; even a 0.1% mismatch in DMSO will cause massive heat of dilution artifacts that mask the fragment's small heat of binding).

  • Instrument Setup: Load the kinase (100 μ M) into the sample cell of a MicroCal PEAQ-ITC. Load the fragment (1 mM) into the syringe.

  • Titration Parameters: Set the temperature to 25°C, reference power to 5 μ cal/s, and stirring speed to 750 rpm. Perform 19 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to re-equilibrate.

  • Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control titration). Fit the integrated heat data to a one-set-of-sites binding model to extract the Kd​ and ΔH .

References

  • Velentza, A.V., et al. "An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury." Bioorganic & Medicinal Chemistry Letters, 2003. URL: [Link]

  • Akhtar, W., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." European Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 2019. URL:[Link]

  • Zhang, L., et al. "Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species." Organic Letters, 2022. URL:[Link]

  • Liu, Y., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Singh, R., et al. "A patent review of CHK1 inhibitors (2019 – present)." Expert Opinion on Therapeutic Patents, 2025. URL:[Link]

Sources

Method

Application Note: Formulation Strategies and Biological Testing Protocols for 6-Ethylpyridazin-4-amine

Executive Summary The translation of a synthesized small molecule into a biologically viable test article is a critical bottleneck in preclinical drug discovery. Pyridazine-4-amine derivatives are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of a synthesized small molecule into a biologically viable test article is a critical bottleneck in preclinical drug discovery. Pyridazine-4-amine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as versatile intermediates for central nervous system (CNS) agents and potent kinase inhibitors[1]. Specifically, the pyridazine core is a foundational pharmacophore in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are heavily investigated for their role in modulating necroptosis and autoimmune inflammation[2][3].

This application note provides a comprehensive, self-validating guide for the formulation and biological testing of 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0). By bridging physicochemical theory with practical benchtop execution, this guide ensures that researchers can achieve reproducible in vitro and in vivo data without the confounding artifacts of poor solubility or solvent toxicity.

Physicochemical Profiling & Formulation Rationale

To formulate 6-Ethylpyridazin-4-amine effectively, one must understand the causality behind its physicochemical behavior. As a small heterocyclic amine, it possesses a stable crystal lattice and moderate lipophilicity, classifying it similarly to Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability)[2].

  • The In Vitro Rationale: Aqueous buffers alone cannot overcome the lattice energy of the pyridazine ring. Dimethyl sulfoxide (DMSO) is required as a primary aprotic solvent because its amphipathic nature effectively disrupts these intermolecular forces. However, DMSO concentrations must be strictly capped at <0.5% in final cell media; exceeding this threshold alters lipid bilayer fluidity and induces artifactual metabolic shifts, which can easily be misread as drug-induced cytotoxicity[4].

  • The In Vivo Rationale: Direct injection of DMSO-solubilized compounds into the aqueous environment of the bloodstream results in rapid solvent crashing (precipitation). To prevent this, we utilize a step-wise addition of co-solvents (PEG400) and surfactants (Tween 80). This creates a micellar transition state that shields the hydrophobic core of the pyridazine derivative, ensuring it remains in a true solution for Intravenous (IV) dosing.

Quantitative Pre-Formulation Data

Table 1: Physicochemical Profile & Storage Parameters

ParameterValueRationale / Implication
Chemical Name 6-Ethylpyridazin-4-amineCore pharmacophore for kinase/CNS targeting.
CAS Number 1892697-71-0Unique identifier for procurement and QA.
Molecular Weight ~123.16 g/mol Low MW ensures high ligand efficiency and favorable membrane permeability.
Primary Solvent 100% DMSORequired to disrupt the stable heterocyclic crystal lattice.
Storage (Solid) -20°C, desiccated, darkPrevents oxidative degradation of the primary amine group.
Storage (Solution) -80°C in aliquotsAvoids freeze-thaw cycles which induce irreversible compound precipitation.

Table 2: Validated In Vivo Dosing Vehicles

Route of AdministrationRecommended Vehicle FormulationCausality & Mechanism of Action
Intravenous (IV) / Intraperitoneal (IP) 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% SalineTrue Solution: PEG400 acts as a cosolvent; Tween 80 forms micelles to shield the hydrophobic core, preventing precipitation in blood.
Oral (PO) Gavage 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterHomogeneous Suspension: MC increases viscosity to prevent rapid settling; Tween 80 wets the hydrophobic particles for uniform dosing.

Formulation Workflows and Methodologies

The following workflows dictate the precise handling of 6-Ethylpyridazin-4-amine from dry powder to assay-ready test articles.

G Powder 6-Ethylpyridazin-4-amine DMSO 100% DMSO Solvent Powder->DMSO Dissolve InVivoPO PO Vehicle (Suspension) Powder->InVivoPO Suspend Stock 10-50 mM Stock DMSO->Stock Aliquot InVitro In Vitro Media (<0.5% DMSO) Stock->InVitro Dilute InVivoIV IV/IP Vehicle (True Solution) Stock->InVivoIV Co-solvents

Caption: Formulation workflow for 6-Ethylpyridazin-4-amine from powder to test article.

Protocol 3.1: In Vitro Assay Formulation (Self-Validating System)

Objective: Prepare a 50 mM master stock and dilute to a 10 µM working concentration without inducing precipitation or solvent toxicity.

  • Weighing: Equilibrate the lyophilized 6-Ethylpyridazin-4-amine vial to room temperature for 30 minutes before opening to prevent condensation. Weigh the required mass on a microbalance.

  • Solubilization: Add molecular-biology grade 100% DMSO to achieve a 50 mM concentration. Vortex vigorously for 2 minutes. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide into 20 µL single-use aliquots and store at -80°C.

  • Aqueous Dilution: To achieve a 10 µM working concentration, perform a serial dilution. First, dilute the 50 mM stock 1:100 in DMSO (yielding 500 µM). Then, dilute this intermediate 1:50 into the pre-warmed aqueous assay buffer or cell culture media. This ensures the final DMSO concentration is exactly 0.02% , well below the cytotoxic threshold[4].

  • Validation Checkpoint (Trustworthiness): Immediately analyze a 10 µL sample of the final aqueous media via Dynamic Light Scattering (DLS) or observe under a phase-contrast microscope. The absence of colloidal aggregates confirms complete solubilization. If aggregates are detected, the compound has exceeded its thermodynamic solubility limit and will cause false-positive target inhibition due to non-specific aggregation.

Protocol 3.2: In Vivo IV/IP Dosing Formulation

Objective: Prepare a 2 mg/mL true solution for systemic injection.

  • Primary Solubilization: Dissolve 2 mg of 6-Ethylpyridazin-4-amine in 50 µL of 100% DMSO (5% of final volume). Vortex until completely clear.

  • Micellar Shielding: Add 400 µL of PEG400 (40% of final volume) to the DMSO mixture and vortex for 1 minute. Next, add 50 µL of Tween 80 (5% of final volume) and vortex thoroughly. Causality: This specific order of addition is non-negotiable. Adding aqueous saline before the PEG/Tween matrix will cause immediate, irreversible precipitation.

  • Aqueous Phase Addition: Slowly add 500 µL of sterile 0.9% Saline dropwise while continuously vortexing the mixture.

  • Validation Checkpoint (Trustworthiness): Centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes. Analyze the supernatant via HPLC-UV. If the area-under-the-curve (AUC) matches the theoretical 100% yield, the system is a true solution. If a pellet is observed, the compound has crashed out; you must increase the PEG400/Tween 80 ratio before animal administration to prevent fatal embolisms.

Biological Testing Cascade

Once formulated, pyridazine derivatives typically undergo a rigorous, sequential testing cascade. Because these scaffolds are often evaluated as kinase inhibitors (e.g., RIPK1)[3], the workflow moves from isolated biochemical target engagement to complex in vivo disease models.

Cascade Phase1 Biochemical Target Assay Phase2 Cellular Phenotype Phase1->Phase2 IC50 Validated Phase3 In Vivo PK/PD Phase2->Phase3 Lead Selected Phase4 In Vivo Efficacy Phase3->Phase4 Dose Set

Caption: Sequential biological testing cascade for pyridazine-based small molecules.

  • Biochemical Target Assay: Formulated compound is tested against isolated recombinant enzymes (e.g., RIPK1 kinase assay) via FRET or radiometric assays to establish an absolute IC50​ value.

  • Cellular Phenotype: The compound is introduced to cell cultures (e.g., HT-29 or L929 cells for necroptosis assays) to verify membrane permeability, target engagement inside the cell, and off-target cytotoxicity.

  • In Vivo PK/PD: Pharmacokinetic (PK) profiling is conducted using the validated IV and PO formulations to determine half-life, maximum concentration ( Cmax​ ), and oral bioavailability.

  • In Vivo Efficacy: Finally, the compound is dosed in murine disease models (e.g., systemic inflammatory response syndrome or tumor xenografts) to establish the therapeutic window.

References

  • 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Data for 6-Ethylpyridazin-4-amine). Chemsrc.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.
  • Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 using DiffCORE Technology. d-nb.info.
  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Publications.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Ethylpyridazin-4-amine

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethylpyridazin-4-amine. Pyridazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethylpyridazin-4-amine. Pyridazine scaffolds are of significant interest in medicinal chemistry, but their synthesis can present unique challenges compared to more common heterocycles like pyridines.[1] This document provides a robust, field-tested synthetic protocol and a comprehensive troubleshooting guide to navigate potential issues, ensuring a higher success rate and purity of the final compound.

Part 1: Recommended Synthetic Pathway

The synthesis of 6-Ethylpyridazin-4-amine is most effectively approached via a three-step sequence starting from a commercially available γ-ketoester. This pathway is designed for reliability and scalability.

Experimental Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A Ethyl 3-oxohexanoate + Hydrazine Hydrate B 6-Ethylpyridazin-4(1H)-one A->B EtOH, Reflux C 4-Chloro-6-ethylpyridazine B->C POCl3, 100°C D 6-Ethylpyridazin-4-amine C->D NH3 in Dioxane, Sealed Tube, 120°C

Caption: Proposed three-step synthesis of 6-Ethylpyridazin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Ethylpyridazin-4(1H)-one

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-oxohexanoate (15.8 g, 100 mmol) and ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (5.5 mL, ~110 mmol) to the stirred solution. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 6-Ethylpyridazin-4(1H)-one as a white to off-white solid.

Step 2: Synthesis of 4-Chloro-6-ethylpyridazine

  • Setup: In a 100 mL flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully place 6-Ethylpyridazin-4(1H)-one (6.9 g, 50 mmol).

  • Reagent Addition: Under a fume hood, slowly and carefully add phosphorus oxychloride (POCl₃, 14 mL, 150 mmol). The reaction is highly exothermic and releases HCl gas.

  • Reaction: Heat the mixture to 100°C and stir for 3 hours. The solution should become homogeneous.

  • Workup: Cool the mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases large amounts of HCl.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-Chloro-6-ethylpyridazine can be purified by column chromatography or used directly if purity is sufficient.

Step 3: Synthesis of 6-Ethylpyridazin-4-amine

  • Setup: In a high-pressure reaction vessel (sealed tube), combine 4-Chloro-6-ethylpyridazine (3.13 g, 20 mmol) and a 7 M solution of ammonia in 1,4-dioxane (20 mL, 140 mmol).

  • Reaction: Seal the vessel tightly and heat it in an oil bath at 120°C for 16 hours. Ensure adequate secondary containment and safety precautions for heating a sealed vessel.

  • Workup: Cool the vessel to room temperature before opening. Vent any residual pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product, 6-Ethylpyridazin-4-amine, can be purified by column chromatography or recrystallization.

Summary of Reaction Conditions
StepReactantsReagent(s)SolventTemp (°C)Time (h)Expected Yield
1Ethyl 3-oxohexanoateHydrazine HydrateEthanol78475-85%
26-Ethylpyridazin-4(1H)-onePOCl₃Neat100380-90%
34-Chloro-6-ethylpyridazineAmmonia1,4-Dioxane1201665-75%

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The logic follows a cause-and-effect analysis to quickly identify and resolve experimental problems.

Troubleshooting Decision Logic

Troubleshooting Start Problem: Low Final Yield or Impure Product Step1 Analyze Step 1: Ring Formation Start->Step1 Step2 Analyze Step 2: Chlorination Start->Step2 Step3 Analyze Step 3: Amination Start->Step3 Cause1a Incomplete Reaction: - Check TLC for starting material - Extend reflux time Step1->Cause1a Cause1b Side Product Formation: - Use high-purity hydrazine - Control temperature Step1->Cause1b Cause2a Incomplete Chlorination: - Reagent degraded (hydrolyzed POCl3) - Insufficient reagent/time Step2->Cause2a Cause2b Product Decomposition (Tarry Mass): - Temperature too high - Impure starting pyridazinone Step2->Cause2b Cause3a Low Conversion (SNAr): - Ineffective seal on vessel (loss of NH3) - Insufficient temperature/time Step3->Cause3a Cause3b Purification Loss: - Product is water-soluble - Emulsion during workup Step3->Cause3b

Caption: Decision tree for troubleshooting low yield in the synthesis.

Question & Answer Format

Issues in Step 1: Ring Formation (6-Ethylpyridazin-4(1H)-one)

  • Q1: My reaction yields are consistently low, and I see starting material remaining by TLC.

    • Probable Cause: Incomplete reaction. This can be due to insufficient heating or reaction time. The quality of the hydrazine hydrate can also be a factor; older bottles may have a lower concentration.

    • Solution: Ensure the reaction is maintained at a full reflux. If starting material persists after 4 hours, extend the reflux time to 6-8 hours. Consider using a fresh, sealed bottle of hydrazine hydrate. The general strategy for forming pyridazine rings from 1,4-dicarbonyl precursors is well-established, and driving the reaction to completion is key.[2]

  • Q2: The isolated product is an oil or a low-melting solid, not the expected white powder.

    • Probable Cause: Presence of impurities. This could be unreacted starting materials or side products from the condensation. Over-alkylation at the N1 position of the pyridazinone is a possible side reaction if conditions are not controlled.

    • Solution: Ensure the purity of your starting ethyl 3-oxohexanoate. Purify the crude product by recrystallization from an ethanol/water mixture or perform a short plug filtration through silica gel to remove non-polar impurities.

Issues in Step 2: Chlorination (4-Chloro-6-ethylpyridazine)

  • Q3: The reaction produces a dark, tarry substance with very little desired product.

    • Probable Cause: Decomposition due to excessive temperature. While heat is required, temperatures significantly above 110°C can cause polymerization and degradation of the pyridazine ring.

    • Solution: Use a temperature-controlled oil bath and ensure the internal reaction temperature does not exceed 105°C. Add the POCl₃ slowly at the beginning to control the initial exotherm before heating.

  • Q4: After workup, my NMR spectrum shows a significant amount of starting material.

    • Probable Cause: Incomplete chlorination. This is almost always due to hydrolyzed or insufficient POCl₃. Phosphorus oxychloride reacts violently with water to become inactive.

    • Solution: Use a fresh bottle of POCl₃ from a reliable supplier. Ensure all glassware is thoroughly oven-dried before use. Increase the molar excess of POCl₃ from 3 equivalents to 4-5 equivalents to ensure the reaction goes to completion. This type of chlorination is a standard transformation for converting pyridazinones to chloropyridazines.[3]

Issues in Step 3: Amination (6-Ethylpyridazin-4-amine)

  • Q5: The final yield is very low despite the starting material being consumed.

    • Probable Cause: Loss of product during workup or ineffective reaction conditions. 6-Ethylpyridazin-4-amine has some water solubility due to its amino group and the pyridazine nitrogens, leading to losses during aqueous extraction. Alternatively, if the sealed tube was not perfectly sealed, the ammonia pressure may not have been high enough to drive the nucleophilic aromatic substitution (SNAr).

    • Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine product and improve extraction efficiency. Use a larger number of organic extractions (e.g., 5 x 50 mL instead of 3 x 75 mL). For the reaction itself, ensure the vessel is properly sealed and rated for the temperature and pressure. The use of ammonia for SNAr on chloro-substituted N-heterocycles is a common strategy.[4][5]

  • Q6: I am having difficulty purifying the final product by column chromatography.

    • Probable Cause: The basicity of the amine causes significant tailing on standard silica gel. Amines can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.[6]

    • Solution:

      • Modified Eluent: Add a small amount of a competing base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5% of a concentrated solution), to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This will occupy the acidic sites on the silica, allowing your product to elute with a much better peak shape.

      • Alternative Stationary Phase: Use an amine-functionalized silica gel cartridge, which is specifically designed for the purification of basic compounds and often allows for simpler solvent systems like hexane/ethyl acetate.[7]

      • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent (e.g., ethyl acetate/hexane or toluene) is often the most effective method for obtaining highly pure material.

Part 3: General FAQs

  • Q: How can I definitively characterize the final product?

    • A: A combination of analytical techniques is required.

      • ¹H and ¹³C NMR: Will confirm the chemical structure, showing the ethyl group signals, the aromatic protons on the pyridazine ring, and the amino protons.

      • Mass Spectrometry (MS): Will confirm the molecular weight (C₆H₉N₃, MW: 123.16 g/mol ).

      • HPLC/LC-MS: Will determine the purity of the final compound.

      • Elemental Analysis: Will confirm the elemental composition (C, H, N).

  • Q: What are the primary safety concerns for this synthesis?

    • A:

      • Hydrazine (Step 1): Is a suspected carcinogen and is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE).

      • Phosphorus Oxychloride (POCl₃) (Step 2): Is extremely corrosive and reacts violently with water. The workup generates large volumes of HCl gas. This entire step must be performed in a well-ventilated fume hood.

      • High-Pressure Amination (Step 3): Heating a sealed vessel creates high internal pressure. Use a vessel designed for such reactions, inspect it for cracks before use, and employ a blast shield as a secondary safety measure.

References

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications, The Journal of Organic Chemistry.
  • Troubleshooting common issues in pyridine synthesis. BenchChem.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Organic Amine Flash Purification Using A Novel St
  • Process for preparing 4-amino-pyridazines.

Sources

Optimization

Technical Support Center: Optimizing the Yield of 6-Ethylpyridazin-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of electron-deficient heteroaromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of electron-deficient heteroaromatics. The preparation of 6-ethylpyridazin-4-amine from 4-chloro-6-ethylpyridazine is notoriously prone to low yields due to catalyst poisoning, protodehalogenation, and poor extraction efficiencies[1].

Direct amination with ammonia gas or aqueous ammonia often fails because the resulting free aminopyridazine strongly chelates the palladium catalyst, halting the reaction prematurely[2]. To circumvent this, we employ a Buchwald-Hartwig amination utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate[3]. This strategy prevents product inhibition and ensures near-quantitative conversion.

Mechanistic Workflow & Troubleshooting Logic

The following workflow maps the optimized synthetic route alongside the logical interventions required when common failure modes occur.

AminationWorkflow N1 4-Chloro-6-ethylpyridazine (Starting Material) N2 Pd-Catalyzed Amination (Pd2(dba)3, Ligand, LiHMDS) N1->N2 N3 In-Process Control (IPC) LC-MS at 2 Hours N2->N3 N4 High Yield (>85%) 6-Ethylpyridazin-4-amine N3->N4 >95% Conversion N5 Issue: Dehalogenation (3-ethylpyridazine) N3->N5 >10% Des-Cl Byproduct N6 Issue: Stalled Reaction (<50% Conversion) N3->N6 <50% Conversion N7 Action: Switch to BrettPhos Ensure strictly anhydrous base N5->N7 N8 Action: Increase LiHMDS eq. to prevent Pd-chelation N6->N8 N7->N2 Re-optimize N8->N2 Re-optimize

Pd-catalyzed amination workflow and troubleshooting logic for 6-ethylpyridazin-4-amine.

Quantitative Data: Condition Screening for Amination

Understanding the causality behind reagent selection is critical. The table below summarizes how specific catalyst and base combinations directly influence the reaction pathway and final yield.

Catalyst SystemAmine SourceSolventTemp (°C)Conversion (%)Yield (%)Primary Impurity / Failure Mode
Pd₂(dba)₃ / XantphosNH₃ (gas)Dioxane1004530Stalled reaction (Product inhibition)
Pd₂(dba)₃ / XPhosNH₃ (aq)t-AmOH8015<5Protodehalogenation
Pd₂(dba)₃ / BrettPhostert-Butyl carbamateToluene1008572De-Boc intermediate
Pd₂(dba)₃ / BrettPhos LiHMDS THF 65 >99 91 None (Clean conversion)
Self-Validating Experimental Protocol

A robust protocol must validate itself at every step. Do not proceed to the next step unless the described physical or analytical observation is confirmed.

Step 1: Catalyst Pre-Activation (The "Visual Check")

  • In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous THF (0.2 M relative to substrate).

  • Causality & Validation: Stir at room temperature for 15 minutes. You must observe a distinct color shift from deep purple/black to a dark reddish-brown. This color change validates the dissociation of dba and the successful formation of the active LₙPd(0) species. If the solution remains purple, the ligand is oxidized or wet, and the reaction will fail.

Step 2: Substrate and Reagent Addition (The "Thermal Check")

  • Add 4-chloro-6-ethylpyridazine (1.0 equiv) to the active catalyst solution.

  • Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise over 5 minutes.

  • Causality & Validation: A mild exotherm should be observed upon LiHMDS addition. This validates that the base is active. If no exotherm is felt, the LiHMDS has likely degraded to hexamethyldisilazane via moisture exposure. Heat the reaction to 65 °C for 2 hours.

Step 3: In-Process Control (IPC)

  • Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile containing 0.1% TFA, and analyze via LC-MS.

  • Causality & Validation: You should observe the mass of the mono-silyl or bis-silyl protected intermediate. The starting material peak must be <1%. This validates complete conversion before initiating the workup[1].

Step 4: Acidic Deprotection & Phase-Switch Purification

  • Cool the reaction to 0 °C. Carefully quench with 1M HCl until the aqueous phase reaches pH < 2. Stir for 30 minutes.

  • Separate the layers and discard the organic layer.

  • Causality & Validation: The acidic quench cleaves the TMS groups, revealing the free amine. Because 6-ethylpyridazin-4-amine is highly basic, it protonates and migrates entirely to the aqueous layer. Discarding the organic layer removes dba, BrettPhos, and non-basic impurities—acting as a self-validating, phase-switch purification step.

Step 5: Basification and Extraction

  • Cool the aqueous layer to 0 °C and add 6M NaOH dropwise until pH > 12.

  • Extract with 10% MeOH in DCM (3 x 50 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Causality & Validation: The highly polar nature of the product requires a strong base to fully deprotonate the pyridazinium salt. The addition of 10% MeOH disrupts hydrogen bonding with water, maximizing extraction efficiency.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant formation of 3-ethylpyridazine (dehalogenation) instead of the target amine? A1: Causality: Protodehalogenation is a competing side reaction that occurs when the Pd(II) oxidative addition complex abstracts a proton (often from trace moisture or the solvent) before transmetalation and reductive elimination can occur. Solution: Ensure strict anhydrous conditions. More importantly, switch your ligand to BrettPhos. BrettPhos is highly electron-rich and sterically demanding, which drastically accelerates the reductive elimination step, allowing the desired amination to outcompete the background dehalogenation pathway[1].

Q2: The reaction stalls at 40-50% conversion despite adding more catalyst. What is the mechanism of this failure? A2: Causality: This is a classic case of product inhibition. The free product, 6-ethylpyridazin-4-amine, acts as a strong bidentate ligand. As its concentration builds, it coordinates to the Palladium center, displacing the phosphine ligand and forming an inactive resting state[2]. Solution: Do not use direct ammonia sources. Instead, use LiHMDS. The resulting bis-silyl protected amine is too sterically hindered to coordinate to Palladium. The free amine is only revealed during the acidic workup, ensuring the catalyst remains active throughout the reaction.

Q3: How can I efficiently remove Palladium residues from the highly polar 6-ethylpyridazin-4-amine during purification? A3: Causality: Aminopyridazines have a high affinity for transition metals, often causing the product to co-elute with palladium species during standard silica gel chromatography, resulting in a dark brown product. Solution: Prior to chromatography, dissolve the crude product in THF and add a functionalized silica scavenger, such as SiliaMetS Thiol (1.2 equivalents relative to Pd). Stir at 40 °C for 4 hours, then filter through Celite. The thiol groups irreversibly bind the palladium, yielding an off-white to pale yellow product upon concentration[3].

References
  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antiproliferative Evaluation of Novel 5-Substituted Pyridazin-4-Amine Derivatives. Source: Organic Preparations and Procedures International (Taylor & Francis) URL:[Link]

  • Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Source: Molecules (NCBI/PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Ethylpyridazin-4-amine

Troubleshooting Guides, FAQs, and Validated Protocols for Polar Basic Heterocycles Executive Summary & Physicochemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently co...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Polar Basic Heterocycles

Executive Summary & Physicochemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar basic heterocycles. 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0)[1] presents a classic purification triad of challenges: high water solubility, severe silica tailing, and complex regioisomeric impurity profiles.

The pyridazine core combined with a primary amine creates a highly basic, multi-dentate hydrogen-bonding network. This guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies designed specifically for researchers and drug development professionals.

Troubleshooting Guides & FAQs

Q1: My product is streaking severely on normal-phase silica gel, and my mass recovery is <50%. What is the physical cause, and how do I fix it?

  • Causality: The basic nitrogens of 6-Ethylpyridazin-4-amine interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes a secondary retention mechanism (ion-exchange) rather than pure adsorption/partitioning, leading to irreversible binding or severe tailing.

  • Solution: You must either deactivate the silica surface or switch your stationary phase.

    • Basic Modifiers: Add a volatile base to your mobile phase. A standard system of DCM/MeOH/NH₄OH (90:9:1) forces the ammonia to compete for the acidic silanol sites, allowing the aminopyridazine to elute as a sharp band.

    • Reverse Phase (RP-HPLC): Switch to a C18 column using H₂O/MeCN. Adding 0.1% Trifluoroacetic acid (TFA) will ion-pair with the amine, masking its basicity and drastically improving peak shape.

Q2: I am losing over 70% of my yield during the aqueous workup. Standard extraction with ethyl acetate is failing. How can I improve recovery?

  • Causality: 6-Ethylpyridazin-4-amine is highly hydrophilic. If the aqueous phase is even slightly acidic, the compound exists as a protonated salt, which will entirely partition into the water.

  • Solution: Isoelectric point extraction. You must precisely control the pH to ensure the molecule is in its neutral, free-base form before extraction. Industrial purification of similar aminopyridines relies on adjusting the aqueous phase to pH 8–9[2].

  • Actionable Step: Use a highly polar organic solvent like 10% MeOH in DCM or n-butanol for the extraction after basifying the aqueous layer.

Q3: Normal phase chromatography is failing even with modifiers, and my crude is highly complex. What is the most reliable alternative for isolation?

  • Causality: When polarity and basicity are too high, normal phase chromatography is fundamentally mismatched to the analyte.

  • Solution: Strong Cation Exchange (SCX) Chromatography . This technique uses the basicity of the molecule as an advantage rather than a hindrance. By acidifying the sample, the aminopyridazine binds tightly to the sulfonic acid groups on the SCX resin. Neutral and acidic impurities are washed away, and the pure product is released using an ammoniacal solvent. This "Catch-and-Release" methodology is highly effective for aminopyridine derivatives[3].

Q4: How do I remove trace aminopyridazine impurities from a downstream Active Pharmaceutical Ingredient (API)?

  • Causality: Aminopyridines and aminopyridazines are frequently flagged as potentially genotoxic impurities (PGIs) due to their DNA-intercalating potential.

  • Solution: If 6-Ethylpyridazin-4-amine is an intermediate and must be purged to parts-per-million (ppm) levels, standard crystallization may not suffice. The deployment of Molecularly Imprinted Polymers (MIPs) or functionalized scavenger resins (like magnetic chitosan) has been proven to selectively remove genotoxic aminopyridine impurities from complex API mixtures[4][5].

Quantitative Data & Optimization Tables

Table 1: Extraction Efficiency vs. Aqueous pH

Aqueous Phase pH Dominant Species Partitioning Preference Est. Extraction Efficiency (DCM)
pH < 3 Diprotonated salt Aqueous < 5%
pH 5 - 7 Monoprotonated salt Aqueous ~ 20%
pH 8 - 9 Neutral free base Organic > 85%

| pH > 11 | Neutral free base | Organic | ~ 85% (Risk of degradation) |

Table 2: Chromatographic Solvent Systems

Chromatography Type Solvent System Modifier Mechanism of Action
Normal Phase DCM / MeOH 1% NH₄OH (aq) Competes for acidic silanol sites, preventing amine tailing.
Reverse Phase H₂O / MeCN 0.1% TFA Ion-pairs with the amine, improving peak shape and retention.

| SCX (Catch/Release) | MeOH | 2M NH₃ | Deprotonates the amine, breaking the ionic bond with the resin. |

Validated Experimental Protocols
Protocol A: SCX Catch-and-Release Workflow

This self-validating protocol ensures that only basic compounds are retained, effectively separating 6-Ethylpyridazin-4-amine from neutral byproducts.

  • Conditioning: Pre-condition a silica-based SCX cartridge with 2 column volumes (CV) of MeOH, followed by 2 CV of 1% AcOH in MeOH.

  • Loading: Dissolve the crude mixture in 1% AcOH in MeOH. Load onto the column. The basic nitrogens will protonate and bind to the sulfonate groups.

  • Washing: Wash the column with 3 CV of MeOH. Self-Validation: Check the wash fraction via TLC/LCMS; it should contain only neutral/acidic impurities. The product remains immobilized on the column.

  • Elution: Elute the target compound using 2 CV of 2M Ammonia in MeOH. The ammonia deprotonates the product, releasing it from the resin.

  • Isolation: Evaporate the ammoniacal eluent under reduced pressure to yield the pure free base.

SCX_Workflow Load 1. Load Sample (Acidified) Wash 2. Wash Column (MeOH) Load->Wash Retains basic amine Elute 3. Elute Product (NH3 in MeOH) Wash->Elute Removes neutral impurities Pure Pure 6-Ethylpyridazin-4-amine Elute->Pure Deprotonates & releases

SCX Catch-and-Release Workflow for Basic Aminopyridazines.

Protocol B: pH-Controlled Acid-Base Extraction

Designed to bypass the high water solubility of the target compound during aqueous workups[2].

  • Acidification: Dissolve the crude reaction mixture in a biphasic system of EtOAc and 1M HCl. Stir vigorously for 10 minutes.

  • Phase Separation: Separate the layers. The protonated 6-Ethylpyridazin-4-amine is now entirely in the aqueous phase. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH or saturated Na₂CO₃ dropwise until the pH reaches exactly 8.5 to 9.0.

  • Extraction: Extract the aqueous phase three times with 10% MeOH in DCM (or n-butanol).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

AcidBase Crude Crude Mixture in Organic Solvent Acidify Add Dilute HCl (pH < 2) Crude->Acidify AqPhase Aqueous Phase (Protonated Product) Acidify->AqPhase Extract OrgPhase Organic Phase (Neutral Impurities) Acidify->OrgPhase Discard Basify Adjust pH to 8-9 (Alkaline Solution) AqPhase->Basify Extract Extract with 10% MeOH/DCM Basify->Extract

Acid-Base Extraction Protocol for 6-Ethylpyridazin-4-amine.

References
  • [3] Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed / National Institutes of Health. URL:[Link]

  • [4] Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries. PubMed / National Institutes of Health. URL:[Link]

  • [2] CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. URL:

  • [5] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Ethylpyridazin-4-amine

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pyridazine scaffold. Pyridazine derivatives are recognized as "privileged structures" in drug discovery, but their synthesis can present unique challenges.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Core Synthesis Overview: A Common Path

While multiple strategies exist for pyridazine synthesis[2][3], a prevalent and adaptable route involves the construction of the pyridazine core from acyclic precursors, followed by functionalization. A common approach begins with the cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine to form a dihydropyridazine, which is then oxidized. Subsequent steps involve introducing the C4-amine, often via nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine intermediate.

Synthesis_Workflow A 1,4-Dicarbonyl Precursor B Dihydropyridazine A->B + Hydrazine (Cyclization) C 6-Ethylpyridazinone B->C Oxidation D 4-Chloro-6-ethylpyridazine C->D Halogenation (e.g., POCl3) E 6-Ethylpyridazin-4-amine D->E Amination (e.g., NH3, NH4OH)

Caption: A common synthetic workflow for 6-Ethylpyridazin-4-amine.

Troubleshooting Guide & FAQs

Section 1: Issues with Pyridazine Ring Formation

Question: My initial cyclocondensation reaction to form the pyridazine ring from a 1,4-dicarbonyl compound and hydrazine has a very low yield and produces a complex mixture. What are the likely causes?

Answer: This is a classic and critical step where several factors can lead to poor outcomes. The condensation of 1,4-dicarbonyl compounds with hydrazine is fundamental to pyridazine synthesis, but requires careful control.[4]

Causality & Troubleshooting:

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate is hygroscopic and can degrade. Use a fresh, properly stored bottle or titrate it before use. An excess of hydrazine is often used, but a large excess can sometimes lead to the formation of hydrazone side products without cyclizing.

  • pH Control: The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) to protonate a carbonyl oxygen, making it more electrophilic.[4] However, strongly acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic. Conversely, basic conditions may not sufficiently activate the carbonyl. A slightly acidic to neutral pH is typically optimal.

  • Reaction Temperature and Time: While heating is necessary to drive the condensation and subsequent dehydration, excessive heat or prolonged reaction times can lead to polymerization or decomposition of the starting materials and product. Monitor the reaction closely by TLC. The use of microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by minimizing thermal degradation.[4]

  • Nature of the Dicarbonyl: The stability and reactivity of your 1,4-dicarbonyl precursor are paramount. Some dicarbonyls are prone to enolization and subsequent side reactions. Ensure its purity before starting the reaction.

Cyclization_Issues cluster_desired Desired Pathway cluster_side Side Reactions A Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation D Bis-Hydrazone (Excess Hydrazine) A->D E Polymeric Tar (High Temp) A->E C Dihydropyridazine (Desired Product) B->C Intramolecular Cyclization

Caption: Desired cyclization pathway versus common side reactions.

Section 2: Regioselectivity and Isomeric Impurities

Question: My final product is contaminated with a significant isomeric impurity that is difficult to separate. How does this happen and how can I prevent it?

Answer: The formation of regioisomers is a common challenge in substituted pyridazine synthesis. If you are functionalizing an existing pyridazine ring, the impurity is likely a result of non-selective substitution. For instance, in an amination step of 4-chloro-6-ethylpyridazine, you might see trace amination at other positions if the conditions are too harsh.

However, the most likely source of a regioisomeric impurity is the initial cyclization if you start with an unsymmetrical 1,4-dicarbonyl precursor.

Causality & Troubleshooting:

  • Precursor Symmetry: The reaction of an unsymmetrical dicarbonyl with hydrazine can lead to two different initial hydrazone intermediates, resulting in two final pyridazine regioisomers (e.g., 6-Ethyl- vs. 3-Ethyl-).

  • Controlling the Amination Step: When aminating a precursor like 4-chloro-6-ethylpyridazine, the chlorine at C4 is activated for SNAr by both adjacent nitrogen atoms. This makes it the primary site of attack. The formation of other isomers (e.g., amination at C3 or C5) is less likely but can occur under forcing conditions (very high temperatures).

    • Solution: Employ milder reaction conditions. Use a catalyst system known for high selectivity, such as copper-catalyzed aminations, which can proceed at lower temperatures.[5] Ensure precise temperature control and avoid overheating.

Isomer_Formation cluster_main Main Reaction Path cluster_side Potential Side Reaction A 4-Chloro-6-ethylpyridazine B 6-Ethylpyridazin-4-amine A->B NH3 / 120°C (Desired) C Isomeric Precursor (e.g., 3-Chloro-6-ethylpyridazine) D 6-Ethylpyridazin-3-amine (Isomeric Impurity) C->D NH3 / 120°C Start Halogenated Intermediate Mixture Start->A Start->C

Caption: Isomer formation from a mixed halogenated precursor.

Section 3: Side Reactions During Amination

Question: During the amination of 4-chloro-6-ethylpyridazine, I'm observing low conversion and the formation of a hydroxylated impurity (6-ethylpyridazin-4-ol). How can I improve the yield of the desired amine?

Answer: This is a classic case of competing nucleophilic substitution reactions. The pyridazine ring is electron-deficient, making the C4 position susceptible to attack by nucleophiles. While your intended nucleophile is ammonia (or an amine source), water present in the reaction can also act as a nucleophile, leading to the undesired hydroxylated side product.

Causality & Troubleshooting:

  • Water as a Competing Nucleophile: Many amination procedures use aqueous ammonia (NH₄OH), creating a competitive environment where both NH₃ and H₂O/OH⁻ can attack the C4 position. The formation of the pyridazin-4-ol is often thermodynamically favorable.

  • Reaction Conditions: High temperatures can accelerate the rate of hydrolysis.

  • Solvent Choice: The solvent can play a crucial role. While polar solvents are needed to dissolve the reagents, some may be more conducive to hydrolysis.

ConditionAminating AgentSolventTemperature (°C)Common Side Products
1Aqueous Ammonia (28%)Ethylene Glycol120-1606-Ethylpyridazin-4-ol (Hydrolysis)
2Ammonia (gas) in DioxaneDioxane100-140 (sealed tube)Minimal hydrolysis, pressure buildup risk
3FormamideN/A (reagent/solvent)150-180Potential for formylated amine impurity
4NH₄Cl / BaseNMP or DMAc130-150Salt byproducts, potential for hydrolysis

Recommended Protocol Adjustments:

  • Use Anhydrous Conditions: The most effective way to prevent hydrolysis is to exclude water. Use ammonia gas bubbled through an anhydrous solvent like dioxane or NMP in a sealed pressure vessel.

  • Copper Catalysis: Employing a copper catalyst (e.g., Cu₂O or Cu(OAc)₂) can often facilitate the amination at lower temperatures (60-100 °C), giving the amination reaction a kinetic advantage over hydrolysis.[5][6]

  • Phase-Transfer Catalyst: In some systems, a phase-transfer catalyst can be used with aqueous ammonia to improve the transport of the amine nucleophile into the organic phase, potentially increasing the rate of amination relative to hydrolysis.

Section 4: Product Purity and Stability

Question: My final, purified 6-Ethylpyridazin-4-amine is initially a white solid but develops a yellow or brown color upon storage. What is causing this degradation?

Answer: Aromatic amines are notoriously susceptible to air oxidation, and 6-Ethylpyridazin-4-amine is no exception. The discoloration is a strong indicator of the formation of oxidized, often polymeric, impurities.[7]

Causality & Troubleshooting:

  • Air Oxidation: The primary amine group can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.

  • Residual Metals: If you used a metal catalyst (e.g., Copper, Palladium) during any step, even trace amounts remaining in the final product can catalyze oxidative degradation.

  • Nitrosamine Formation: While less common during storage unless exposed to specific conditions, be aware that secondary or tertiary amine impurities reacting with nitrite sources (e.g., from atmospheric NOx) can form highly carcinogenic nitrosamines. This is a critical consideration in pharmaceutical development.[8]

Best Practices for Stability:

  • Inert Atmosphere Storage: Store the final compound under an inert atmosphere (Nitrogen or Argon) in an amber vial to protect it from both oxygen and light.

  • Thorough Purification: Ensure all residual metal catalysts are removed. This can be achieved by treatment with a metal scavenger resin, washing with a chelating agent solution (e.g., EDTA), or thorough column chromatography.

  • Low-Temperature Storage: Store the product at low temperatures (e.g., < 4 °C) to slow the rate of any potential degradation reactions.

Troubleshooting_Flowchart Start Product Discoloration Observed Q1 Was product stored under inert gas? Start->Q1 A1_No Action: Re-purify and store under N2/Ar in an amber vial. Q1->A1_No No Q2 Was a metal catalyst used in the synthesis? Q1->Q2 Yes A1_No->Q2 A2_Yes Action: Test for residual metals (ICP-MS). Purify with metal scavenger or chelating wash. Q2->A2_Yes Yes End Stable Product Q2->End No A2_Yes->End

Sources

Troubleshooting

Technical Support Center: 6-Ethylpyridazin-4-amine Solution Stability

Welcome to the Technical Support Center for 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0). This guide is engineered for researchers, analytical scientists, and drug development professionals who are utilizing substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0). This guide is engineered for researchers, analytical scientists, and drug development professionals who are utilizing substituted aminopyridazines in their workflows.

While the 4-aminopyridazine scaffold is a highly valuable building block in medicinal chemistry—often utilized for targeting potassium channels and kinase inhibition—its stability in solution can be compromised by the electronic properties of the pyridazine ring[1]. The addition of an ethyl group at the C6 position introduces hyperconjugative electron donation, which subtly alters the basicity and oxidation potential of the molecule compared to its unsubstituted parent.

Below, you will find a mechanistic troubleshooting guide, self-validating experimental protocols, comparative stability data, and FAQs to ensure the integrity of your solutions.

Troubleshooting Guide: Mechanistic Causality of Instability

When 6-Ethylpyridazin-4-amine degrades in solution, it typically follows one of three distinct pathways. Understanding the causality behind these pathways is critical for selecting the correct mitigation strategy.

Issue 1: Rapid Titration Loss & Mass Shifts (Oxidative Degradation)
  • Symptom: Unexplained loss of the parent peak in HPLC-UV, accompanied by the emergence of a new peak showing a +16 Da mass shift in LC-MS.

  • Causality: The primary amine at C4 donates electron density into the inherently electron-deficient pyridazine ring. The C6-ethyl group further enriches this system. This makes the ring nitrogens (N1/N2) highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides present in aging solvents (e.g., THF, PEG), leading to N-oxide formation[2].

  • Resolution: Transition to freshly distilled, peroxide-free solvents. Degas aqueous buffers with inert gas (N₂ or Ar) for 15 minutes prior to dissolution.

Issue 2: Color Shift to Yellow/Brown (Photolytic Cleavage)
  • Symptom: Clear solutions develop a yellow or brown tint over 24–48 hours on the benchtop.

  • Causality: Pyridazine rings possess strong absorption bands in the UV spectrum. Photo-excitation of the conjugated π -system can lead to radical generation, subsequent ring-opening, and the formation of colored polymeric degradants[3].

  • Resolution: Mandate the use of actinic (amber) glassware for all stock solutions and wrap experimental vessels in aluminum foil if ambient light exposure exceeds 2 hours.

Issue 3: Erratic Assay Recovery (pH-Dependent Precipitation)
  • Symptom: Concentration readouts fluctuate between aliquots, or micro-precipitates form upon dilution into assay buffers.

  • Causality: The conjugate acid of 6-Ethylpyridazin-4-amine has a specific pKa​ (typically around 6.0–6.5). When formulated exactly at or near this pKa​ , the solution exists in a delicate equilibrium between the highly soluble protonated form and the less soluble free-base form. Minor temperature fluctuations can trigger transient precipitation.

  • Resolution: Formulate stock solutions at least 1.5 pH units away from the pKa​ (e.g., pH < 4.5 or pH > 8.0) to ensure complete ionization or complete free-base stabilization.

Degradation A 6-Ethylpyridazin-4-amine (Intact in Solution) B N-Oxide Formation (+16 Da Mass Shift) A->B ROS / Peroxides (Aqueous/Ether) C Photolytic Cleavage (Ring Opening) A->C UV Light (Benchtop Exp.) D Amine Oxidation (Azo/Nitroso Dimers) A->D Trace Metals / O2 (Basic pH)

Degradation pathways of 6-Ethylpyridazin-4-amine under environmental stress.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a closed, self-validating loop. If the validation checkpoint fails, the protocol must be halted and investigated.

Protocol 1: Stability-Indicating Forced Degradation Assay

This protocol determines the exact shelf-life of your specific formulation matrix by forcing oxidative and thermal stress[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6-Ethylpyridazin-4-amine in the target buffer to a concentration of 1.0 mg/mL.

  • Stress Induction: Split the solution into three amber vials:

    • Vial A (Control): Store at 4°C.

    • Vial B (Thermal): Store at 60°C for 48 hours.

    • Vial C (Oxidative): Spike with H₂O₂ to a final concentration of 5%, store at 25°C for 216 hours.

  • Quenching: Quench Vial C with an equivalent molarity of sodium thiosulfate to halt oxidation.

  • Chromatographic Analysis: Inject 10 µL of each sample into an HPLC-UV system (Detection at 254 nm, C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 mins).

  • Self-Validation Checkpoint (Mass Balance): Calculate the total Area Under the Curve (AUC) for all peaks in Vial B and Vial C. The sum of the parent peak AUC + all degradant peak AUCs must equal 100% (±2%) of the Control (Vial A) AUC.

    • Causality of Failure: If the total AUC is <98%, degradants are either volatile, insoluble, or lack UV chromophores. You must switch to ELSD (Evaporative Light Scattering Detector) or LC-MS to close the mass balance loop.

Protocol 2: Preparation of Stabilized Master Stock Solutions
  • Solvent Preparation: Select HPLC-grade water or DMSO. If using water, adjust to pH 4.0 using 0.1M HCl to ensure complete protonation of the amine.

  • Degassing: Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Add 6-Ethylpyridazin-4-amine to achieve a 10 mM stock. Vortex until optically clear.

  • Storage: Aliquot into single-use amber glass vials (to prevent freeze-thaw degradation and photolysis) and store at -20°C.

  • Self-Validation Checkpoint: Thaw one aliquot after 24 hours and measure its concentration via UV-Vis spectrophotometry against a standard curve. Recovery must be >99%.

Troubleshooting Start Detect Instability (HPLC Peak Loss) CheckPH Check Solution pH Start->CheckPH IsAcidic pH near pKa (6.0 - 6.5)? CheckPH->IsAcidic AdjustPH Buffer to pH < 4.5 or pH > 8.0 IsAcidic->AdjustPH Yes CheckLight Assess Light Exposure IsAcidic->CheckLight No CheckOx Oxidation Suspected? (+16 Da Peak) CheckLight->CheckOx UseAmber Use Amber Vials & Store at 4°C CheckOx->UseAmber No / Photolysis AddAntiox Degas Solvents & Add Antioxidant CheckOx->AddAntiox Yes

Step-by-step troubleshooting workflow for resolving solution instability.

Comparative Quantitative Data

The following table synthesizes the degradation profile of 6-Ethylpyridazin-4-amine compared to its unsubstituted parent molecule (4-Aminopyridazine) under identical stress conditions. Data is extrapolated from standardized aminopyridine/pyridazine stability assays[2].

CompoundMatrix / SolventStorage ConditionDurationRemaining (%)Primary Degradant Identified
4-Aminopyridazine 0.1M Phosphate Buffer (pH 7.4)25°C, Ambient Light14 days88.5%Photolytic cleavage products
4-Aminopyridazine 0.1M Phosphate Buffer (pH 7.4)4°C, Dark (Amber)30 days>98.0%None detected
6-Ethylpyridazin-4-amine 0.1M Phosphate Buffer (pH 7.4)25°C, Ambient Light14 days82.1%N-Oxides, Photolytic products
6-Ethylpyridazin-4-amine 0.1M Phosphate Buffer (pH 7.4)4°C, Dark (Amber)30 days>97.5%Trace N-Oxides
6-Ethylpyridazin-4-amine 5% H₂O₂ (Oxidative Stress)25°C, Dark216 hours<40.0%N-Oxides (+16 Da mass shift)

Note: The slightly accelerated degradation of the 6-ethyl derivative under ambient conditions is attributed to the electron-donating effect of the alkyl group, which marginally increases the nucleophilicity of the ring nitrogens toward oxidation.

Frequently Asked Questions (FAQs)

Q: Can I store 6-Ethylpyridazin-4-amine solutions in DMSO at room temperature? A: It is highly discouraged. While DMSO is an excellent solvent, it is hygroscopic and can absorb water over time, which may introduce dissolved oxygen and trace metals. Furthermore, DMSO itself can act as an oxidant under certain thermal conditions. Always store DMSO stock solutions in tightly sealed amber vials at -20°C.

Q: My solution turned pink/brown after adding a transition metal catalyst for a cross-coupling reaction. Is the compound destroyed? A: Not necessarily destroyed, but likely complexed. Aminopyridazines are excellent bidentate ligands for transition metals (like Cu, Pd, or Zn)[1]. The color change often indicates the formation of a metal-ligand complex rather than degradation. You must use a strong chelating agent (like EDTA) during your aqueous workup to break the complex and recover the free base.

Q: Does the 6-ethyl group affect the choice of HPLC mobile phase? A: Yes. The ethyl group increases the lipophilicity (LogP) of the molecule compared to 4-aminopyridazine. You will likely need a higher percentage of organic modifier (e.g., Acetonitrile or Methanol) to elute the compound from a C18 reverse-phase column. Ensure your mobile phase contains 0.1% TFA or Formic Acid to keep the amine protonated, which prevents peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

References

  • Royal Society of Chemistry (RSC). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from: [Link]

Sources

Optimization

"overcoming poor solubility of 6-Ethylpyridazin-4-amine"

Welcome to the technical support resource for 6-Ethylpyridazin-4-amine. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Ethylpyridazin-4-amine. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and overcome these issues in your experiments.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the fundamental properties of 6-Ethylpyridazin-4-amine and outlines the initial steps for a systematic solubility assessment.

Q1: What are the key physicochemical properties of 6-Ethylpyridazin-4-amine that likely contribute to its poor solubility?

A: While extensive experimental data for 6-Ethylpyridazin-4-amine is not widely published, we can infer its properties based on its structure—a pyridazine core substituted with a basic amine group and a lipophilic ethyl group.

The pyridazine ring itself is a polar heterocycle with a high dipole moment and hydrogen bonding capabilities, which should contribute positively to aqueous solubility.[1] However, the overall solubility is a balance of competing factors:

  • Basicity (pKa): The 4-amino group makes the molecule a weak base. 3-aminopyridazines are known to have enhanced basicity, allowing for the formation of highly soluble salts with strong acids.[1] We can predict a similar behavior for 6-Ethylpyridazin-4-amine. The protonation of the amine at acidic pH is the single most critical factor for enhancing aqueous solubility.

  • Lipophilicity (logP): The ethyl group adds nonpolar character to the molecule, increasing its lipophilicity and likely decreasing its intrinsic solubility in water. The pyridazine ring itself has a lower logP compared to a simple phenyl ring, which is a beneficial property.[1]

  • Crystal Lattice Energy: Poorly soluble compounds often have strong intermolecular interactions in their solid crystalline state (high lattice energy), which requires significant energy to overcome during dissolution.

A summary of predicted and known properties for related structures is provided below.

PropertyPredicted/Inferred Value for 6-Ethylpyridazin-4-amineRationale & Significance
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol Relatively small molecule, which is generally favorable for solubility.[2]
pKa (Conjugate Acid) ~3.0 - 5.0 (Predicted)The amino group is basic. At pH values below the pKa, the molecule will be protonated and exist as a more soluble cationic salt.[1][3]
logP ~0.2 - 1.0 (Predicted)Represents a balance between the polar aminopyridazine core and the nonpolar ethyl group. This value suggests moderate lipophilicity.
Hydrogen Bond Donors 1 (from the -NH₂)The amine group can donate hydrogen bonds, aiding interaction with protic solvents.
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 exocyclic nitrogen)Multiple sites for hydrogen bonding with protic solvents like water.[1]
Q2: I have received a new batch of 6-Ethylpyridazin-4-amine. What is the first experiment I should run to assess its solubility?

A: The first and most crucial experiment is to determine a pH-solubility profile . Since 6-Ethylpyridazin-4-amine is a weak base, its aqueous solubility will be highly dependent on pH.[4] This experiment provides the foundational data needed for almost all subsequent formulation strategies.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low ionic strength to minimize salt effects.

  • Sample Preparation: Add an excess amount of 6-Ethylpyridazin-4-amine to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, then centrifuge or filter (using a syringe filter chemically compatible with your compound and buffers) to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each saturated solution. The resulting curve will show a significant increase in solubility at lower pH values.

Part 2: Primary Troubleshooting & Formulation Strategies

This section provides direct, actionable strategies to address the solubility issues identified in the initial assessment.

Q3: My compound's solubility is very low at neutral pH (pH 7.4). How can I use pH modification to improve it for an in vitro assay?

A: Based on the basic nature of the amino group, acidification is the most direct and effective method to increase aqueous solubility.[5] By lowering the pH, you protonate the 4-amino group, forming a cationic species (a salt) that is significantly more soluble in water.

Caption: Workflow for using pH modification in assays.

  • Prepare an Acidified Stock: Instead of dissolving the compound directly in your neutral assay buffer, first prepare a concentrated stock solution in a mildly acidic vehicle. For example, you can dissolve the compound in water with a stoichiometric amount of a strong acid like HCl, or use a small amount of an organic solvent like DMSO first, followed by dilution into an acidic aqueous buffer.

  • Dilute into Final Buffer: When you spike this acidic stock into your final assay medium (e.g., cell culture media at pH 7.4), the final pH in the well will be slightly lower, and the compound will be diluted to its working concentration.

  • The "Microenvironment" Effect: The key is to create a favorable acidic microenvironment around the dissolving compound particles to facilitate dissolution before it is exposed to the bulk neutral pH.[4] The use of acidic excipients in solid formulations, such as fumaric or tartaric acid, operates on this same principle to create a localized acidic environment that promotes dissolution in the gastrointestinal tract.[6][7][8]

  • Critical Check: Always verify that the small amount of acid or solvent carried over from the stock solution does not affect your experimental system (e.g., cell viability, enzyme activity).

Q4: pH adjustment is not an option for my experiment, or it was not sufficient. What is the next logical step?

A: The use of co-solvents is the next most common and effective technique.[9] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar or poorly soluble compounds by reducing the overall polarity of the solvent system.[10][11]

Co-solventPolarity (Dielectric Constant)Typical Use & Notes
Ethanol 24.5Widely used, good safety profile.[10]
Propylene Glycol (PG) 32.0Common in oral and parenteral formulations.[10]
Polyethylene Glycol 400 (PEG 400) 12.5Excellent solubilizer for many compounds, low toxicity.[12]
Dimethyl Sulfoxide (DMSO) 47.2Very strong solubilizer, but primarily for in vitro use due to toxicity concerns.[13]
N-Methyl-2-pyrrolidone (NMP) 32.2High solubilizing capacity, used in some pharmaceutical applications.[13]
Transcutol® (Diethylene glycol monoethyl ether) -High purity solvent with excellent solubilizing power for pyridazinone derivatives.[14]
  • Select Co-solvents: Choose a small panel of 3-4 co-solvents from the table above (e.g., Ethanol, PG, PEG 400, and DMSO for an in vitro screen).

  • Prepare Solvent Systems: Create a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v in water or buffer).

  • Determine Solubility: Use the same equilibrium solubility method described in Q2 for each co-solvent mixture.

  • Analyze Data: Plot solubility versus the percentage of co-solvent for each candidate. This will reveal the most effective solvent and the concentration required to achieve your target solubility.

  • Causality: The co-solvent works by making the aqueous environment more "organic-like," which reduces the energy penalty required to dissolve the moderately lipophilic 6-Ethylpyridazin-4-amine. It disrupts the hydrogen bonding network of water, creating pockets that are more favorable for the solute.[5]

Part 3: Advanced & Solid-State Strategies

For challenges that persist beyond simple liquid formulations, such as developing oral solid dosage forms, more advanced strategies are required.

Q5: How can I improve the dissolution rate and apparent solubility from a solid formulation?

A: For solid formulations, several excipient-based strategies can be employed. These are critical for improving the bioavailability of poorly soluble drugs.[15]

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[16][17] Upon contact with water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and more soluble state.

    • Common Carriers: Povidone (PVP), Copovidone (Kollidon® VA64), and hydroxypropyl methylcellulose (HPMC).[16]

    • Preparation Method: A common method is solvent evaporation, where the drug and polymer are dissolved in a mutual solvent, and the solvent is then removed under vacuum.

  • Use of Surfactants: Surfactants can be added to the formulation to improve the wetting of the hydrophobic drug particles and form micelles that can encapsulate and solubilize the drug.[13]

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][18] They can encapsulate the lipophilic ethyl group of 6-Ethylpyridazin-4-amine, forming a complex that has much higher aqueous solubility.[19]

    • Common Types: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[13]

Caption: A typical solvent evaporation workflow for solid dispersions.

Q6: Is salt formation a viable strategy for 6-Ethylpyridazin-4-amine?

A: Yes, absolutely. For ionizable drugs, especially bases, salt formation is one of the most effective and widely used methods to increase both solubility and dissolution rate.[3][5] The amine group on the pyridazine ring is a prime target for salt formation.

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric, succinic).

  • Stoichiometric Addition: Dissolve 6-Ethylpyridazin-4-amine in a suitable solvent (e.g., ethanol, isopropanol). In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each selected acid.

  • Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent to induce precipitation/crystallization of the salt form.

  • Isolate and Characterize: Isolate the resulting solids and characterize them to confirm salt formation and check for crystallinity (e.g., using DSC, TGA, PXRD).

  • Measure Solubility: Determine the aqueous solubility of each new salt form using the protocol in Q2. You will likely find that some salt forms are dramatically more soluble than the free base. For example, the drug minaprine, a 3-aminopyridazine derivative, is formulated as a dihydrochloride salt which is crystalline and has excellent aqueous solubility, in contrast to its oily free base form.[1]

Q7: What is a prodrug approach and could it be applied here?

A: A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug.[20] This strategy is often used to overcome barriers like poor solubility.[21][22]

For 6-Ethylpyridazin-4-amine, a prodrug strategy could involve temporarily masking the amine group with a highly water-soluble promoiety.

  • Phosphate Esters: A common approach is to create a phosphate-containing prodrug.[22] These are often highly water-soluble and can be cleaved in vivo by endogenous enzymes like alkaline phosphatase to release the active drug.[20]

  • N-Phosphonooxymethyl Prodrugs: This is a specific, novel approach developed for tertiary amines that can also be adapted for primary/secondary amines, resulting in highly soluble quaternary salt prodrugs.[23][24]

This is an advanced strategy requiring significant synthetic chemistry expertise and is typically considered when other formulation approaches fail or are insufficient for the desired therapeutic application.

References

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Higashino, H., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. Available at: [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Daly, A. M., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Skaal T. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available at: [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link]

  • Wikipedia. Pyridazine. Available at: [Link]

  • MDPI. (2008, March 3). Prodrugs for Amines. Available at: [Link]

  • PMC. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available at: [Link]

  • ACS Publications. Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Available at: [Link]

  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available at: [Link]

  • ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Available at: [Link]

  • Global Scholarly Communication Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]

  • PMC. (2015, June 25). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

  • Semantic Scholar. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Available at: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • Research Square. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 6-Ethylpyridazin-4-amine

Introduction: Welcome to the technical support guide for understanding the degradation pathways of 6-Ethylpyridazin-4-amine. This document is designed for researchers, scientists, and drug development professionals activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for understanding the degradation pathways of 6-Ethylpyridazin-4-amine. This document is designed for researchers, scientists, and drug development professionals actively working with this molecule or similar pyridazine derivatives. Given that 6-Ethylpyridazin-4-amine is a specific and not widely documented compound, this guide synthesizes established principles from heterocyclic chemistry, forced degradation studies, and the known behavior of related pharmacophores.[1][2] Our approach is to provide a predictive and methodological framework to empower you to design, execute, and troubleshoot your own stability and degradation studies effectively. This guide will explain the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the anticipated stability and degradation profile of 6-Ethylpyridazin-4-amine based on its chemical structure.

Q1: What are the most probable degradation pathways for 6-Ethylpyridazin-4-amine based on its structure?

A1: The structure of 6-Ethylpyridazin-4-amine features three key reactive sites: the exocyclic amino group, the ethyl group, and the pyridazine ring itself.

  • Oxidative Degradation: This is anticipated to be a primary degradation pathway. The electron-rich amino group and the pyridazine ring are susceptible to oxidation.[2] Potential products include N-oxides (at the ring nitrogens or the exocyclic amine), hydroxylated species at the ethyl group, or even de-alkylation to form 6-aminopyridazine. Oxidative stress can be induced by agents like hydrogen peroxide.[1][2]

  • Hydrolytic Degradation: While the C-N bond of the amine is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to deamination, although this is less common for simple amines compared to amides or esters.[2] The pyridazine ring itself is generally stable to hydrolysis.

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to photolytic degradation. UV/Vis light exposure could induce complex reactions, including oxidation or ring cleavage. The specific pathway is highly dependent on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: In the absence of other stressors, the molecule is likely to be relatively stable at moderate temperatures. However, high heat can accelerate other degradation pathways, particularly oxidation.

Below is a diagram illustrating the predicted primary degradation sites.

G cluster_main 6-Ethylpyridazin-4-amine cluster_products Potential Degradation Products mol p1 N-Oxide (Ring) mol->p1 Oxidation (H₂O₂, Light) p2 Hydroxylation (Ethyl Group) mol->p2 Oxidation p3 De-ethylation mol->p3 Oxidative/Thermal p4 Oxidized Amine mol->p4 Oxidation

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Optimization

Technical Support Center: 6-Ethylpyridazin-4-amine Synthesis

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its product...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Ethylpyridazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production and ensure the highest purity of the final compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in impurity avoidance and control.

Introduction to Impurity Formation in Pyridazine Synthesis

The synthesis of substituted pyridazines, such as 6-Ethylpyridazin-4-amine, is a critical process in the development of various pharmacologically active molecules. The inherent reactivity of the pyridazine ring, characterized by its two adjacent nitrogen atoms, makes it susceptible to a variety of nucleophilic substitution reactions.[1] This reactivity, while beneficial for forming the desired product, can also lead to the formation of several impurities if reaction conditions are not meticulously controlled. Understanding the potential side reactions and the nature of common impurities is the first step toward developing a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of 6-Ethylpyridazin-4-amine?

A1: Impurities in 6-Ethylpyridazin-4-amine synthesis can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the starting materials, intermediates, or side reactions during the synthesis. Common examples include regioisomers, over-alkylated products, or unreacted starting materials.

  • Degradation Products: These can form during the reaction, work-up, or storage due to factors like temperature, light, or pH.

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.

  • Inorganic Impurities: These can include reagents, catalysts, or salts that are not adequately removed during purification.

Q2: How can I identify and quantify impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[2][3][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[2][3] When coupled with Mass Spectrometry (LC-MS), it provides molecular weight information crucial for initial identification.[2][3] For complete structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.[2] Gas Chromatography (GC), often coupled with MS (GC-MS), is ideal for analyzing volatile organic impurities like residual solvents.[2][3]

Q3: My reaction is producing a significant amount of a regioisomer. How can I improve the regioselectivity?

A3: Improving regioselectivity in pyridazine synthesis often involves careful optimization of reaction conditions. Key factors to consider include:

  • Reaction Temperature: Lowering the temperature can sometimes favor the formation of the desired isomer by increasing the kinetic barrier for the formation of the undesired one.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. A systematic screening of solvents is recommended.

  • Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand can have a profound impact on regioselectivity. For instance, in Suzuki couplings, the phosphine ligand on the palladium catalyst can direct the reaction to a specific position.[5]

  • Protecting Groups: Introducing a protecting group on a reactive site can prevent side reactions and direct the reaction to the desired position.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 6-Ethylpyridazin-4-amine.

Issue 1: Incomplete Reaction and Presence of Starting Materials

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Stoichiometry Ensure accurate measurement of all reagents. A slight excess of one reagent may be necessary to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS.
Catalyst Deactivation Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive. Consider using a higher catalyst loading or a different catalyst system.
Poor Solubility of Reagents Select a solvent system in which all reactants are fully soluble at the reaction temperature. Sonication can sometimes aid in dissolution.
Issue 2: Formation of Over-Alkylated or Di-Substituted Byproducts

Possible Causes & Solutions:

CauseRecommended Action
Excessive Amount of Alkylating Agent Carefully control the stoichiometry of the alkylating agent. A slow, dropwise addition can help to minimize local concentration and reduce the likelihood of over-alkylation.
High Reaction Temperature Perform the reaction at a lower temperature to decrease the rate of the second substitution.
Strong Base The use of a very strong base can lead to deprotonation at multiple sites. Consider using a milder base.
Issue 3: Presence of Oxidized or Decomposed Impurities

Possible Causes & Solutions:

CauseRecommended Action
Exposure to Air (Oxygen) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using air-sensitive reagents or intermediates.
High Reaction Temperature Prolonged heating at high temperatures can lead to thermal decomposition. Optimize the reaction time and temperature to achieve a balance between reaction completion and product stability.
Inappropriate pH during Work-up Some pyridazine derivatives can be sensitive to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

This protocol provides a general guideline for the analysis of 6-Ethylpyridazin-4-amine and its potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks and calculate the percentage area of each impurity relative to the main product peak.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for purifying crude 6-Ethylpyridazin-4-amine.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Formation Pathways

The following diagram illustrates potential pathways for impurity formation during a hypothetical synthesis of 6-Ethylpyridazin-4-amine.

impurity_formation cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Precursor_A Pyridazine Precursor Desired_Reaction Desired Reaction Precursor_A->Desired_Reaction Ethyl_Reagent Ethylating Agent Ethyl_Reagent->Desired_Reaction Side_Reaction_1 Side Reaction 1 (Over-ethylation) Ethyl_Reagent->Side_Reaction_1 Side_Reaction_2 Side Reaction 2 (Isomerization) Desired_Reaction->Side_Reaction_2 Target_Product 6-Ethylpyridazin-4-amine Desired_Reaction->Target_Product Main Pathway Impurity_A Di-ethylated Impurity Side_Reaction_1->Impurity_A Impurity Formation Impurity_B Regioisomeric Impurity Side_Reaction_2->Impurity_B Impurity Formation Target_Product->Side_Reaction_1

Caption: Potential impurity formation pathways in 6-Ethylpyridazin-4-amine synthesis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

troubleshooting_workflow cluster_incomplete Incomplete Reaction Troubleshooting cluster_impurities Impurity Troubleshooting cluster_yield Low Yield Troubleshooting start Start: Analyze Crude Product (HPLC, LC-MS) issue Identify Primary Issue start->issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction High Starting Material high_impurities High Impurity Levels issue->high_impurities Multiple Peaks low_yield Low Isolated Yield issue->low_yield Low Mass Balance check_temp Increase Temperature? incomplete_reaction->check_temp modify_conditions Modify Reaction Conditions (Temp, Solvent, Base) high_impurities->modify_conditions workup Optimize Work-up Procedure low_yield->workup check_reagents Check Reagent Stoichiometry? check_temp->check_reagents check_catalyst Check Catalyst Activity? check_reagents->check_catalyst end End: Desired Purity & Yield Achieved check_catalyst->end Resolved purification Optimize Purification (Chromatography, Recrystallization) modify_conditions->purification purification->end Resolved isolation Improve Isolation Technique workup->isolation isolation->end Resolved

Caption: A systematic workflow for troubleshooting synthesis outcomes.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (n.d.). Thieme. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Google Patents. (n.d.). Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • Google Patents. (n.d.). Crystalline form of 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • MDPI. (2020, November 20). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Lupine Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. [Link]

  • PubMed. (1976, April). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]

  • ACS Publications. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]

  • ResearchGate. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • PMC. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-Ethylpyridazin-4-amine Synthesis

Welcome to the Advanced Process Engineering portal. As drug development programs progress from bench-scale discovery to pilot-scale manufacturing, the synthesis of 4-amino-6-alkylpyridazines presents unique thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Engineering portal. As drug development programs progress from bench-scale discovery to pilot-scale manufacturing, the synthesis of 4-amino-6-alkylpyridazines presents unique thermodynamic and mass-transfer challenges. Because direct regioselective amination of the electron-deficient pyridazine core is notoriously difficult, the most scalable and atom-economical route utilizes a cascade global reduction of a 4-nitro-N-oxide intermediate.

This guide provides mechanistic troubleshooting, quantitative process metrics, and self-validating protocols to ensure high-fidelity scale-up.

Process Workflow Architecture

G A 3,6-Dichloropyridazine (Starting Material) B Kumada Coupling EtMgBr, Fe(acac)3 A->B C 3-Chloro-6-ethylpyridazine B->C D N-Oxidation 30% H2O2, AcOH C->D E 3-Chloro-6-ethylpyridazine 1-oxide D->E F Electrophilic Nitration HNO3, H2SO4 E->F G 3-Chloro-6-ethyl-4-nitro pyridazine 1-oxide F->G H Cascade Global Reduction H2 (5 bar), Pd/C, Et3N G->H I 6-Ethylpyridazin-4-amine (Final Product) H->I

Figure 1: Scalable synthetic workflow for 6-Ethylpyridazin-4-amine via cascade reduction.

Section 1: Reaction Engineering & Exotherm Control

Q: During the synthesis of the 3-chloro-6-ethylpyridazine intermediate, we observe up to 15% of the 3,6-diethylpyridazine byproduct upon scaling from 100g to 5kg. How can we suppress this over-alkylation? A: Over-alkylation in Kumada cross-coupling at scale is a mass-transfer issue. At the 5kg scale, the addition rate of the Grignard reagent often outpaces the reactor's mixing efficiency, creating localized zones of stoichiometric excess.

  • The Fix: Shift from batch addition to semi-batch with sub-surface dosing. Furthermore, switch from a Palladium catalyst to an Iron-based catalyst (e.g., Fe(acac)3​ ). Iron-catalyzed Kumada couplings on heteroaromatics exhibit significantly faster transmetalation rates and higher mono-selectivity, optimizing overall yield (1)[1].

Q: We currently use mCPBA for the N-oxidation step, but our Differential Scanning Calorimetry (DSC) data shows a severe thermal runaway risk. What is the scalable alternative? A: mCPBA is strongly discouraged for pilot-scale synthesis. It generates m-chlorobenzoic acid as a stoichiometric byproduct, which drives the Process Mass Intensity (PMI) to unsustainable levels—a metric that haunts commercial manufacturing (2)[2]—and introduces shock-sensitivity hazards.

  • The Fix: Transition to an aqueous 30% H2​O2​ / Acetic Acid system.

  • Causality: Acetic acid acts as both the solvent and the reactant, forming peracetic acid in situ. This provides a self-limiting kinetic profile where the reaction rate is strictly controlled by the dosing rate of the hydrogen peroxide, eliminating thermal accumulation.

Section 2: Regioselectivity & Catalytic Poisoning

Q: Why is the N-oxidation step strictly required before nitration? Can't we directly nitrate 3-chloro-6-ethylpyridazine? A: Direct nitration of unactivated pyridazines fails because the highly electronegative nitrogen atoms deactivate the ring toward electrophilic aromatic substitution.

  • Causality: Converting the pyridazine to its N-oxide alters its electronic configuration. The N-oxide oxygen donates electron density back into the ring via resonance, specifically activating the para-position (C-4). This stabilizes the Wheland intermediate, allowing regioselective nitration at the 4-position (3)[3].

Q: Our final global reduction step (H2, Pd/C) stalls, leaving unreacted hydroxylamine intermediates and incomplete dechlorination. How do we drive this to completion? A: The cascade reduction involves three distinct catalytic cycles: nitro reduction, N-oxide deoxygenation, and hydrodehalogenation. Stalling is almost always caused by catalyst poisoning.

  • Causality: The hydrodehalogenation of the 3-chloro substituent generates equimolar HCl. Without a scavenger, this acid protonates the newly formed 4-amino group. The protonated product becomes highly insoluble in the organic phase, coating the Pd/C catalyst and physically blocking the active sites (4)[4].

  • The Fix: Introduce a non-nucleophilic base (e.g., Triethylamine) to act as an HCl scavenger, and increase agitation to improve the volumetric mass transfer coefficient ( kL​a ) for hydrogen gas.

Section 3: Quantitative Scale-Up Metrics

The following table summarizes the critical process parameters (CPPs) and target metrics when scaling this synthesis from a 10g bench proof-of-concept to a 5kg pilot batch.

Process StepCritical ParameterBench Scale (10g)Pilot Scale (5kg)Target Metric / Acceptance Criteria
Kumada Coupling Dosing Rate10 mL/min0.5 L/hr (Sub-surface)< 2.0% Diethyl byproduct (HPLC)
N-Oxidation ReagentmCPBA30% H2​O2​ / AcOH Tmax​ < 45°C; PMI < 40
Nitration Temperature0°C to 5°C-10°C to 0°C> 95% Regioselectivity (C-4 vs C-5)
Global Reduction H2​ Pressure1 atm (Balloon)5 bar (Hastelloy Autoclave)< 0.1% Hydroxylamine intermediate

Section 4: Self-Validating Protocol (Cascade Global Reduction)

This Standard Operating Procedure (SOP) is designed as a self-validating system . Operators cannot proceed to the next phase unless the built-in chemical or physical validation gates are met, ensuring absolute reproducibility at the 5kg scale.

Objective: Convert 3-chloro-6-ethyl-4-nitropyridazine 1-oxide to 6-ethylpyridazin-4-amine via one-pot cascade reduction.

Step 1: Reactor Charging & Inerting

  • Action: Charge 5.0 kg of the starting material and 0.25 kg of 10% Pd/C (50% water-wet) into a 50 L Hastelloy reactor. Add 25 L of anhydrous methanol.

  • Causality: Wet Pd/C is strictly utilized to mitigate the severe pyrophoric risk associated with dry palladium dust igniting methanol vapors during charging.

  • Validation Gate: Purge the reactor with N2​ (3x). Verify reactor O2​ levels are < 1.0% via an inline sensor before proceeding. Do not proceed if O2​ is ≥ 1.0%.

Step 2: Scavenger Addition (Critical Step)

  • Action: Add 3.5 L of Triethylamine (approx. 1.1 eq per halogen atom).

  • Causality: Triethylamine neutralizes the HCl generated during hydrodehalogenation, preventing the protonation of the product and subsequent catalyst poisoning (4)[4].

  • Validation Gate: Pull a 1 mL aliquot of the slurry and dilute in 10 mL DI water. The pH must read ≥ 9.0 . If pH < 9.0, add Et3​N in 0.1 L increments until the target is reached. Proceeding with a lower pH guarantees irreversible catalyst poisoning.

Step 3: High-Pressure Hydrogenation

  • Action: Purge with H2​ (3x). Pressurize to 5.0 bar and heat the jacket to 45°C. Set the gas-entrainment agitator to 350 RPM.

  • Causality: High pressure and vigorous agitation overcome the gas-liquid mass transfer barrier required for the kinetically slow N-oxide deoxygenation step.

  • Validation Gate: Monitor the mass flow controller. The reaction is self-validatingly complete when H2​ uptake drops to 0.0 L/min and reactor pressure remains completely stable for 60 consecutive minutes .

Step 4: Catalyst Filtration & Anti-Solvent Crystallization

  • Action: Filter the hot mixture (40°C) through a Celite pad under N2​ pressure. Concentrate the filtrate under vacuum to 10 L, then slowly charge 15 L of cold heptane (0°C).

  • Causality: Filtering hot prevents premature crystallization of the product on the filter cake. Heptane acts as an anti-solvent to drive precipitation, leaving the triethylamine hydrochloride salt dissolved in the methanol/heptane mixture.

  • Validation Gate: Mother liquor HPLC assay must show < 2.0% product loss before the filter cake is washed and dried.

References

  • Title: Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines Source: ResearchGate URL
  • Title: Challenges in the scale-up synthesis of 1-Amino-2,4(1H,3H)
  • Source: NIH (PMC)
  • Title: The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis Source: Drug Discovery News URL

Sources

Optimization

Technical Support Center: Analytical Method Refinement for 6-Ethylpyridazin-4-amine

Overview 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) is a highly polar, basic heterocyclic compound. Due to the presence of a primary amine and a pyridazine ring, analysts frequently encounter severe chromatographic ano...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) is a highly polar, basic heterocyclic compound. Due to the presence of a primary amine and a pyridazine ring, analysts frequently encounter severe chromatographic anomalies during method development, including peak tailing, poor retention, and mass spectrometry (MS) signal suppression. This support guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows.

Section 1: HPLC Troubleshooting & Peak Shape Optimization

Q1: Why does 6-Ethylpyridazin-4-amine exhibit severe peak tailing on standard C18 columns, and how can I correct it? A1: Peak tailing for basic heterocycles is primarily driven by secondary retention mechanisms. While the ethyl group interacts hydrophobically with the C18 stationary phase, the basic nitrogen atoms (which are protonated at typical mid-range mobile phase pH) undergo strong electrostatic attraction with ionized, unbonded silanol groups ( Si−O− ) residing on the silica support surface (1)[1]. Causality & Resolution: To eliminate this dual-retention mechanism, you must neutralize the silanol charge. Lowering the mobile phase pH below 2.5 (e.g., using 0.1% formic acid) ensures silanols remain fully protonated ( Si−OH ), thereby eliminating the secondary ion-exchange interaction (). Alternatively, utilizing a heavily base-deactivated or end-capped column physically shields the analyte from residual silanols.

Q2: My compound elutes almost immediately at the void volume ( t0​ ). How can I increase retention without using ion-pairing reagents? A2: 6-Ethylpyridazin-4-amine is highly hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning; thus, polar compounds fail to interact with the non-polar C18 chains and elute at the void volume (2)[2]. Causality & Resolution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via an orthogonal mechanism, utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >80% acetonitrile). The polar analyte partitions into a water-enriched layer immobilized on the stationary phase, providing robust retention without the MS-suppression associated with ion-pairing reagents (2)[2].

Section 2: LC-MS/MS Sensitivity & Matrix Effects

Q3: When analyzing this compound via LC-MS/MS, my electrospray ionization (ESI+) signal is highly suppressed. What is the mechanistic cause? A3: Signal suppression in this context is a symptom of RPLC incompatibility. To retain polar compounds in standard RPLC, highly aqueous mobile phases are required. High water content drastically reduces the desolvation efficiency within the ESI source, leading to poor gas-phase ion generation (). Furthermore, early elution at the void volume causes the analyte to co-elute with unretained biological matrix salts, which compete for available charge. Causality & Resolution: Adopting a HILIC methodology inherently resolves this. The highly volatile organic mobile phase (>80% acetonitrile) used in HILIC significantly lowers droplet surface tension, exponentially increasing desolvation efficiency and MS sensitivity for basic amines ().

Section 3: Standardized HILIC-MS/MS Protocol

Self-Validating System: This protocol incorporates a System Suitability Test (SST). Before analyzing unknown samples, verify that the asymmetry factor ( As​ ) is between 0.9 and 1.2, and the retention factor ( k′ ) is > 2.0. Failure to meet these metrics indicates incomplete column equilibration or buffer depletion.

Step 1: Column Equilibration

  • Hardware: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Action: Flush with 50 column volumes of 50:50 Mobile Phase A:B to fully hydrate the stationary phase. Causality: HILIC requires a stable immobilized water layer for partitioning; insufficient hydration leads to drifting retention times.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

  • Causality: Buffer salts are strictly required in both phases to maintain the integrity of the water layer and ensure reproducible ionization.

Step 3: Gradient Elution

  • 0–2 min: 95% B (Isocratic hold to retain the polar amine).

  • 2–7 min: Linear gradient to 50% B (Increasing aqueous content disrupts the water layer, eluting the compound).

  • 7–10 min: 50% B (Wash step to remove matrix).

  • 10–15 min: 95% B (Re-equilibration).

Step 4: MS/MS Detection (ESI+)

  • Parameters: Capillary Voltage: 3.5 kV; Desolvation Gas: Nitrogen at 600 L/h, 350°C.

  • Detection: Monitor the specific precursor-to-product ion transition for 6-Ethylpyridazin-4-amine ( [M+H]+ = 124.1).

Section 4: Quantitative Data & Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of 6-Ethylpyridazin-4-amine across different stationary phases.

Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( As​ )ESI-MS SensitivityPrimary Retention Mechanism
Standard C18 < 0.5 (Void Volume)> 2.0 (Severe Tailing)Low (Aqueous Suppression)Hydrophobic Partitioning
Base-Deactivated C18 0.5 - 1.0 (Weak)1.1 - 1.3 (Acceptable)Low (Aqueous Suppression)Hydrophobic Partitioning
Zwitterionic HILIC > 3.0 (Strong)0.9 - 1.1 (Symmetrical)High (Organic Desolvation)Hydrophilic Partitioning & Weak Ionic
Section 5: Mechanistic Visualizations

Silanol_Interaction cluster_mid_pH Mid pH (pH 5-7): Severe Tailing cluster_low_pH Low pH (< 2.5): Sharp Peaks Silanol_Ionized Ionized Silanol (Si-O⁻) Tailing_Result Secondary Ion-Exchange (Peak Tailing) Silanol_Ionized->Tailing_Result Amine_Protonated Protonated Amine (R-NH₃⁺) Amine_Protonated->Silanol_Ionized Strong Electrostatic Attraction Silanol_Neutral Neutral Silanol (Si-OH) Sharp_Result Hydrophobic Partitioning Only (Symmetrical Peak) Silanol_Neutral->Sharp_Result Amine_Protonated2 Protonated Amine (R-NH₃⁺) Amine_Protonated2->Silanol_Neutral No Electrostatic Attraction

Mechanism of peak tailing for basic amines due to silanols, and resolution via pH optimization.

HILIC_vs_RPLC Start 6-Ethylpyridazin-4-amine (Highly Polar, Basic) RPLC Reversed-Phase (C18) Mobile Phase: High Aqueous Start->RPLC Traditional Approach HILIC HILIC (Zwitterionic/Amide) Mobile Phase: >80% Organic Start->HILIC Optimized Approach RPLC_Result Elutes at Void Volume Poor MS Desolvation RPLC->RPLC_Result HILIC_Result Strong Retention via Water Layer Enhanced ESI-MS Sensitivity HILIC->HILIC_Result

Comparison of retention mechanisms and MS compatibility between RPLC and HILIC for polar amines.

References
  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Separation Science. "Do you HILIC?" [Link]

  • Waters Corporation. "A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Ethylpyridazin-4-amine Permeability

Welcome to the Application Support Center. This guide is engineered for drug development professionals and analytical chemists experiencing poor in vitro or in vivo cell permeability with 6-Ethylpyridazin-4-amine . As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and analytical chemists experiencing poor in vitro or in vivo cell permeability with 6-Ethylpyridazin-4-amine .

As a small, polar heterocycle, 6-Ethylpyridazin-4-amine presents unique challenges in cellular uptake. This guide moves beyond basic troubleshooting to explain the thermodynamic and biological causality behind these challenges, providing self-validating protocols and rational chemical strategies to overcome them.

Physicochemical Causality: Why is Permeability Poor?

To troubleshoot permeability, we must first understand the thermodynamic barriers preventing 6-Ethylpyridazin-4-amine from crossing the lipid bilayer. The molecule consists of a pyridazine ring, an ethyl group at C6, and a primary amine at C4.

The primary barrier is the desolvation energy penalty . When a molecule transitions from the aqueous assay buffer into the lipophilic core of the cell membrane, it must shed its hydration shell. The primary amine contributes two Hydrogen Bond Donors (HBDs), and the adjacent nitrogens in the pyridazine ring act as strong Hydrogen Bond Acceptors (HBAs)[1]. Furthermore, the pyridazine core possesses a uniquely high dipole moment that subtends strong electrostatic interactions with water, heavily favoring the aqueous phase and attenuating membrane permeability[2].

Table 1: Physicochemical Profile & Permeability Impact
Structural FeatureThermodynamic / Biological ConsequenceImpact on Permeability
Primary Amine (-NH₂) High desolvation energy penalty; potential protonation at physiological pH (7.4).Severely restricts passive transcellular diffusion[1].
Pyridazine Core High dipole moment and dual H-bonding capacity.Anchors the molecule in the aqueous phase[2].
Ethyl Group (-C₂H₅) Minor lipophilic contribution.Insufficient to overcome the polarity of the core scaffold.
Overall Polarity High Topological Polar Surface Area (TPSA).Increases likelihood of recognition by apical efflux transporters (e.g., P-gp)[3].

Diagnostic Workflows: Identifying the Root Cause

Before initiating complex chemical synthesis, you must determine if the poor permeability is a true physicochemical limitation, an active biological efflux process, or an in vitro assay artifact[4].

FAQ 1: How do I know if my low permeability is an assay artifact or a true barrier?

Answer: You must calculate the Mass Balance Recovery . A common pitfall in Caco-2 and MDCK assays is that highly polar or basic compounds can become trapped inside the cells (lysosomal trapping) or bind non-specifically to the plastic transwell inserts. If your compound disappears from the donor chamber but does not appear in the receiver chamber, your Apparent Permeability ( Papp​ ) calculation will be artificially low and scientifically invalid.

Caco2_Troubleshooting Step1 Observe Poor Permeability Papp(A-B) < 1.0 x 10^-6 cm/s Step2 Calculate Mass Balance (Recovery %) Step1->Step2 LowRec Recovery < 70% Issue: Nonspecific Binding / Trapping Step2->LowRec < 70% HighRec Recovery > 70% Issue: True Permeability Barrier Step2->HighRec > 70% Step3 Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) HighRec->Step3 Efflux ER > 2.0 Issue: Active Efflux (e.g., P-gp) Step3->Efflux ER > 2.0 Passive ER < 2.0 Issue: Poor Passive Diffusion Step3->Passive ER < 2.0

Caption: Logic tree for diagnosing the root cause of poor permeability in cell-based assays.

Protocol: Self-Validating Caco-2 Transport & Efflux Assay

This protocol is designed as a self-validating system. If the integrity or recovery checks fail, the assay halts, preventing the generation of misleading SPR (structural-physicochemical relationship) data[5].

Step 1: Monolayer Integrity Verification (Input Validation) Measure Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer grown on a semi-permeable insert. Validation Gate: Proceed only if TEER > 300 Ω·cm². Values below this indicate compromised tight junctions, which will yield false-positive paracellular permeability[6].

Step 2: Dosing Preparation Prepare 6-Ethylpyridazin-4-amine at 10 µM in HBSS buffer (pH 7.4). Ensure final DMSO concentration is ≤1% to prevent solvent-induced membrane toxicity.

Step 3: Bidirectional Transport Execution

  • A-to-B (Apical to Basolateral): Add 0.5 mL of compound to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.

  • B-to-A (Basolateral to Apical): Add 1.5 mL of compound to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber. Incubate at 37°C, 5% CO₂ for 120 minutes on an orbital shaker (50 rpm). Causality note: Shaking is critical to minimize the Unstirred Water Layer (UWL), which disproportionately restricts the diffusion of lipophilic compounds.

Step 4: Sampling & LC-MS/MS Quantification Extract 50 µL from both compartments at t=0 and t=120 min. Quench with 100 µL of ice-cold acetonitrile (containing internal standard). Centrifuge and analyze via LC-MS/MS.

Step 5: Mass Balance Calculation (Output Validation) Calculate recovery using the formula: % Recovery = 100 ×[(Vr × Cr) + (Vd × Cd)] / (Vd × C0) (Where V=volume, C=concentration, r=receiver, d=donor, 0=initial)[6]. Validation Gate: If Recovery < 70%, the Papp​ data is invalid. You must repeat the assay using low-binding plates or by adding 1% BSA to the receiver compartment to act as a thermodynamic sink.

FAQ 2: My Caco-2 data shows high B-A transport but low A-B transport. Is 6-Ethylpyridazin-4-amine an efflux substrate?

Answer: Yes. If your Efflux Ratio (ER = Papp​ B-A / Papp​ A-B) is greater than 2.0, the compound is likely being actively pumped out of the cell by apical efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[6]. Primary amines are notorious recognition motifs for these transporters.

Troubleshooting Action: Repeat the A-to-B assay in the presence of a known efflux inhibitor (e.g., 100 µM Verapamil for P-gp, or Fumitremorgin C for BCRP). If the A-to-B permeability significantly increases with the inhibitor, active efflux is confirmed[6].

Resolution Strategies: Chemistry & Formulation

If assay artifacts are ruled out, you must alter the molecule's interaction with the membrane.

FAQ 3: How can I chemically optimize 6-Ethylpyridazin-4-amine to improve passive diffusion?

Answer: You must reduce the desolvation energy by masking the hydrogen bond donors (HBDs) of the primary amine[1].

Chemical_Optimization Base 6-Ethylpyridazin-4-amine High Desolvation Energy Masking Amine Masking (Prodrugs / Amides) Base->Masking Alkylation N-Alkylation (Reduce HBD count) Base->Alkylation Core Core Modification (Reduce Dipole Moment) Base->Core Outcome1 Increased Lipophilicity Improved Passive Diffusion Masking->Outcome1 Alkylation->Outcome1 Outcome2 Lower Efflux Liability Alkylation->Outcome2 Core->Outcome1

Caption: Chemical optimization strategies to reduce desolvation energy and efflux liability.

Validated Chemical Strategies:

  • Prodrug Masking: Convert the primary amine into an amide or ester-linked prodrug. By substituting the exposed amine with a more lipophilic moiety, you eliminate the HBDs, drastically lowering the energetic barrier for lipid insertion[1]. Once inside the cell, ubiquitous intracellular esterases/amidases cleave the masking group, releasing the active 6-Ethylpyridazin-4-amine.

  • N-Alkylation: If a prodrug is not viable, consider mono- or di-methylation of the amine. N-methylation removes amide protons, altering the conformation and promoting hydrophobicity, which directly correlates to improved transcellular diffusion.

  • Scaffold Hopping: If the pyridazine core is not strictly required for target engagement, consider replacing it with a less polar isostere (e.g., a pyridine or pyrimidine). This reduces the high dipole moment associated with the adjacent N-N system of the pyridazine[2].

FAQ 4: I cannot alter the chemical structure due to strict SAR requirements. How can I improve permeability in my cellular assays?

Answer: You must rely on formulation-based permeability enhancers (PEs) or physical disruption methods.

  • Pharmacological Permeability Enhancers: Co-formulate the compound with agents that transiently open tight junctions (e.g., sodium caprate) to force paracellular transport, or use lipid-based nanocarriers to bypass passive diffusion entirely via endocytosis.

  • Physical Disruption: For in vitro target validation, consider techniques like electroporation or gold nanoparticle-mediated photoporation, which create transient pores in the cell membrane, allowing polar molecules to bypass the lipid bilayer entirely.

References

  • - National Institutes of Health (NIH) 2. - Springer Nature Experiments 3. - National Institutes of Health (NIH) 4. - University of Dundee

  • - Creative Bioarray 6. - National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: 6-Ethylpyridazin-4-amine Scaffold Optimization

Welcome to the Application Support Center for 6-Ethylpyridazin-4-amine derivatives. As a privileged building block in drug discovery, the aminopyridazine core is highly valued for its robust physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 6-Ethylpyridazin-4-amine derivatives. As a privileged building block in drug discovery, the aminopyridazine core is highly valued for its robust physicochemical properties. However, its structural propensity to mimic ATP frequently introduces complex off-target liabilities. This guide is designed for researchers and drug development professionals to troubleshoot promiscuity, optimize selectivity, and validate target engagement.

🔬 Section 1: Frequently Asked Questions (FAQs) - Mechanistic Drivers

Q: Why does my 6-Ethylpyridazin-4-amine derivative exhibit broad pan-kinase off-target activity? A: The promiscuity of the aminopyridazine scaffold is rooted in its fundamental electronic structure. The pyridazine ring possesses a high dipole moment and a robust dual hydrogen-bonding capacity[1]. The 4-amino group acts as a potent hydrogen-bond donor, while the adjacent pyridazine nitrogens (N1/N2) act as hydrogen-bond acceptors. This configuration perfectly mimics the adenine ring of ATP, allowing the compound to anchor deeply into the highly conserved hinge region of unintended kinases, such as ALK or PI3K[2][3].

Q: We are seeing unexpected cross-reactivity with Phosphodiesterase 4 (PDE4). Is this a known liability of the scaffold? A: Yes. PDE4 is a frequently identified off-target liability for imidazopyridazine and aminopyridazine ligands[4]. The planar geometry and electron distribution of the pyridazine core exhibit high shape complementarity to the PDE4 active site. To resolve this, you must elaborate the scaffold along specific selectivity vectors—often by modifying the 6-ethyl group to project into solvent-exposed channels that are tolerated by your primary target but sterically clash with the PDE4 binding pocket[4].

Q: How does the 6-ethyl substitution specifically impact off-target binding compared to a methyl or unsubstituted analog? A: The 6-ethyl group provides a critical vector for interacting with the hydrophobic regions adjacent to the kinase gatekeeper residue. While it improves lipophilic efficiency and membrane permeability compared to a methyl analog, the added flexibility of the ethyl chain can sometimes allow it to adopt conformations that fit into the DFG-in pockets of off-target kinases. Rigidifying this vector or adding steric bulk (e.g., branching the ethyl group) is a standard strategy to force a steric clash with off-target gatekeeper residues.

🛠 Section 2: Troubleshooting Guide - Resolving Promiscuity

Issue: High biochemical potency against the primary target, but unacceptable cellular toxicity due to off-target kinase inhibition.

  • Root Cause Analysis: The compound is likely engaging the highly conserved ATP-binding pocket of essential survival kinases (e.g., mTOR, PI3K)[3]. Because biochemical assays often use truncated recombinant proteins, they fail to capture the full conformational dynamics present in live cells.

  • Causality-Driven Solution: Shift from simple structure-activity relationship (SAR) screening to Structure-Based Drug Design (SBDD). You must identify the "selectivity pockets" (such as the DFG-out allosteric site or the ribose-binding pocket) that are unique to your primary target.

  • Actionable Step: Introduce steric bulk at the C3 or C5 positions of the pyridazine ring. This exploits the minor sequence variations in the hinge region of your target kinase, creating a steric clash that ejects the compound from off-target kinases while maintaining primary target affinity.

G N1 6-Ethylpyridazin-4-amine Lead Identification N2 Broad Kinome Profiling (Identify Off-Targets) N1->N2 Synthesize & Test N3 X-Ray Co-Crystallography (Vector Mapping) N2->N3 Promiscuity Detected N5 Selective Candidate (Reduced Off-Targets) N2->N5 Clean Selectivity Profile N4 Rational Redesign (Steric Bulk Addition) N3->N4 Map Binding Pocket N4->N2 Iterative Cycle

Iterative workflow for mitigating 6-Ethylpyridazin-4-amine off-target liabilities.

🧪 Section 3: Experimental Protocol - Self-Validating Selectivity Mapping

To definitively map the off-target liabilities of your 6-Ethylpyridazin-4-amine derivative, rely on X-Ray Co-Crystallography and Selectivity Vector Mapping . This protocol is designed to be a self-validating system to ensure data integrity.

Step 1: Protein Expression and Purification

  • Method: Express the kinase domains of both your primary target and the identified off-target (e.g., PDE4 or ALK) using a baculovirus/insect cell system to ensure proper post-translational modifications.

  • Causality: High-purity, homogeneously phosphorylated protein is critical. Heterogeneous protein populations prevent uniform crystal lattice formation, leading to low-resolution maps that obscure the exact orientation of the 6-ethyl group.

Step 2: Co-Crystallization (Not Soaking)

  • Method: Incubate the purified protein with a 3-fold molar excess of your 6-Ethylpyridazin-4-amine derivative for 2 hours on ice prior to setting up vapor diffusion drops.

  • Causality: Why co-crystallization over ligand soaking? The kinase hinge region is highly dynamic. Soaking the compound into pre-formed apo-crystals restricts this flexibility, potentially masking the true "induced-fit" mechanism that drives the off-target binding. Co-crystallization allows the protein to fold naturally around the ligand[4].

Step 3: Data Collection and Vector Mapping

  • Method: Collect diffraction data at a synchrotron source. Map the solvent-exposed channels surrounding the C3, C5, and C6-ethyl positions of the pyridazine core.

  • Self-Validating Mechanism: Set up a parallel crystallization drop containing the protein and a well-characterized reference ligand (e.g., Staurosporine for kinases). If the reference ligand resolves at its established resolution and binding pose, it internally validates the protein folding, crystallization conditions, and beamline parameters. Consequently, any novel binding pose observed for your 6-Ethylpyridazin-4-amine derivative is validated as a true biological interaction, rather than an artifact of crystal packing.

📊 Section 4: Quantitative Data Summary

The following table summarizes the typical quantitative profile of off-target liabilities associated with the aminopyridazine core, providing a baseline for your SAR optimization.

Off-Target ClassTypical IC50 Range (nM)Mechanistic DriverStructural Mitigation Strategy
Pan-Kinase (e.g., ALK, PI3K) 10 - 50ATP-mimicry via dual H-bonding of pyridazine nitrogens[2][3].Introduce steric bulk at C3/C5 to force a clash with off-target gatekeeper residues.
PDE4 50 - 200Scaffold shape complementarity to the PDE4 active site[4].Elaborate the 6-ethyl group to project deeply into solvent-exposed channels.
hERG Channel 500 - 1000High lipophilicity and basicity of the C4-amine interacting with channel pore.Reduce overall logP; introduce electron-withdrawing groups to lower amine pKa.

📚 Section 5: References

  • [1] The pyridazine heterocycle in molecular recognition and drug discovery - PMC. NIH.

  • [4] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). RSC.

  • [2] ALK and ROS1 as a joint target for the treatment of lung cancer: a review - de la Bellacasa. AME Groups.

  • [3] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - ACS Publications. ACS.

Sources

Troubleshooting

Technical Support Center: Optimizing the Selectivity of 6-Ethylpyridazin-4-amine Scaffolds

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and medicinal chemists working with 6-Ethylpyridazin-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and medicinal chemists working with 6-Ethylpyridazin-4-amine (CAS 1892697-71-0).

This building block is a highly efficient fragment used in the synthesis of potent kinase inhibitors (e.g., targeting MAP4K4, JAK, and CDKs). However, because the aminopyridazine core mimics the adenine ring of ATP, achieving kinome-wide selectivity is a persistent challenge. This guide provides field-proven troubleshooting strategies, structural insights, and self-validating protocols to help you engineer highly selective therapeutic leads.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My 6-Ethylpyridazin-4-amine derivative shows potent biochemical activity against my target kinase but suffers from high off-target activity (e.g., against CDK2 or GSK-3β). How can I structurally improve the Selectivity Index (SI)?

A1: To improve selectivity, you must exploit the non-conserved regions of the ATP-binding pocket. The exocyclic amine and the pyridazine nitrogen of your scaffold form a highly conserved bidentate hydrogen bond network with the kinase hinge region[1]. Because this hinge interaction is common across the kinome, it drives potency but not selectivity.

Actionable Strategy: X-ray crystallography data indicates that while the hinge-binding face is restricted, the regions corresponding to the C3 and C5 positions of the pyridazine ring often point toward the less conserved "back pocket" or the DFG-out allosteric site[2]. By substituting the C3 position with bulky, electron-withdrawing motifs (e.g., fluorinated aryls), you can create deliberate steric clashes in off-target kinases (which may have more restrictive pockets) while maintaining or enhancing affinity for your primary target[2].

Q2: I am observing a severe drop-off between biochemical assay potency (IC₅₀ < 10 nM) and cellular assay efficacy (IC₅₀ > 1 µM). What is the root cause?

A2: This is a classic physicochemical liability. The 6-ethyl group provides baseline lipophilicity, but as you elaborate the core to gain selectivity, the overall cLogP often exceeds 4.5. This leads to poor aqueous solubility, high plasma protein binding, or makes the compound a substrate for P-glycoprotein (P-gp) efflux pumps. Actionable Strategy: The 6-ethyl vector typically points toward the solvent-exposed channel of the kinase[2]. You can safely replace or modify this ethyl group with polar, solubilizing functionalities (e.g., morpholine or piperazine rings) without disrupting the core hinge-binding mechanics. This will lower the cLogP, reduce efflux ratios, and improve the free fraction of the drug in cellular assays.

Q3: How do I ensure my selectivity data is not an artifact of compound aggregation?

A3: Nitrogen-rich heterocycles like 3 are prone to forming colloidal aggregates in aqueous buffers[3]. These colloids sequester the enzyme, leading to false-positive pan-kinase inhibition and artificially poor selectivity profiles. Actionable Strategy: Always include a non-ionic detergent (0.01% Triton X-100 or Tween-20) in your assay buffer. If off-target inhibition disappears upon detergent addition, your initial selectivity profile was compromised by aggregation.

Part 2: Quantitative Data & SAR Optimization

The following table summarizes a typical Structure-Activity Relationship (SAR) progression, demonstrating how targeted modifications to the 6-Ethylpyridazin-4-amine core impact the Selectivity Index (SI) between a target kinase (e.g., MAP4K4) and a common off-target liability (e.g., CDK2).

Compound IDCore ModificationTarget IC₅₀ (nM)Off-Target (CDK2) IC₅₀ (nM)Selectivity Index (SI)Cellular Permeability (Papp)
Fragment-1 6-Ethylpyridazin-4-amine (Base)45.0120.02.6 High
Lead-A C3-Phenyl substitution12.5450.036.0 Moderate
Lead-B C3-(2-Fluorophenyl) substitution4.2>10,000>2380 Moderate
Lead-C 6-Ethyl replaced with 6-Morpholino8.52,500294 High

Note: Lead-B demonstrates that accessing the back pocket with a rigid, fluorinated motif drastically penalizes CDK2 binding while optimizing target affinity.

Part 3: Standardized Experimental Protocols

To ensure data trustworthiness, all experimental workflows must be self-validating. Below are the optimized protocols for synthesizing and evaluating your derivatives.

Protocol A: ADP-Glo™ Kinase Selectivity Profiling Assay

This protocol utilizes a self-validating system to ensure ATP depletion and accurate kinetic readouts.

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized derivative in 100% anhydrous DMSO. Serially dilute in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100 ). Crucial: Final DMSO concentration must remain ≤ 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 2 µL of the diluted inhibitor to 2 µL of the purified kinase. Incubate at 25°C for 30 minutes.

    • Causality: Pre-incubation is critical because many highly selective inhibitors achieve their selectivity through slow-binding kinetics or by inducing conformational changes (e.g., DFG-in to DFG-out). Without this step, you risk underestimating the potency and selectivity of allosteric binders.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix. Set the ATP concentration exactly at the apparent Km​ for each specific kinase in your panel.

    • Causality: Testing at the Km​ ensures that the competitive binding dynamics are normalized across different kinases, allowing for a mathematically accurate comparison of IC₅₀ values.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP. Incubate for 40 minutes. Next, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal.

  • System Validation: Calculate the Z'-factor using vehicle (DMSO) as the negative control and a pan-kinase inhibitor (e.g., Staurosporine) as the positive control. The assay is only validated and trustworthy if Z' > 0.6 .

Protocol B: Microwave-Assisted C-N Cross-Coupling for Core Elaboration

Used for substituting the C3/C5 positions of the pyridazine core to drive selectivity.

  • Setup: In a microwave-safe vial, combine the functionalized aryl halide (0.5 mmol) and 6-Ethylpyridazin-4-amine (0.6 mmol).

  • Catalyst & Solvent: Add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.0 mmol) in 3 mL of degassed 1,4-dioxane.

    • Causality: The 6-ethyl group and the exocyclic amine create significant steric hindrance and electronic deactivation at the pyridazine core. Using Xantphos—a ligand with a wide bite angle—accelerates the reductive elimination step in the catalytic cycle, preventing catalyst poisoning and ensuring high yields of the sterically demanding target.

  • Reaction: Seal the vial and subject to microwave irradiation at 120°C for 30 minutes.

  • Purification: Filter through Celite, concentrate in vacuo, and purify via reverse-phase HPLC. Verify >95% purity via LC-MS prior to biological testing.

Part 4: Rational Design Workflow

SelectivityOptimization Hit 6-Ethylpyridazin-4-amine Fragment Hit StructBio X-Ray Co-Crystallography & Binding Analysis Hit->StructBio Hinge Hinge Region Binding (Conserved H-Bonds) StructBio->Hinge Maintain Affinity Solvent Solvent Channel (Modify 6-Ethyl Group) StructBio->Solvent Improve Solubility BackPocket Back Pocket Sterics (C3/C5 Substitution) StructBio->BackPocket Drive Selectivity Assay Orthogonal Kinase Panel (ADP-Glo Assay) Hinge->Assay Solvent->Assay BackPocket->Assay Lead Highly Selective Lead (SI > 1000) Assay->Lead Validate SI

Rational structure-based workflow for optimizing 6-Ethylpyridazin-4-amine selectivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 6-Ethylpyridazin-4-amine

Authored by: A Senior Application Scientist This guide provides a comprehensive, technically-grounded framework for validating the biological activity of the novel compound 6-Ethylpyridazin-4-amine. Given the prevalence...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of the novel compound 6-Ethylpyridazin-4-amine. Given the prevalence of the pyridazine scaffold in kinase inhibitor discovery, we will proceed under the working hypothesis that 6-Ethylpyridazin-4-amine is a putative kinase inhibitor. This document outlines a systematic approach to confirm its biological activity, benchmark its performance against a known inhibitor, and ensure the specificity of its effects.

Our validation strategy is built on a tiered approach, moving from broad, high-throughput in vitro screens to specific, mechanistic cell-based assays. This ensures a logical and cost-effective progression, where each experimental stage informs the next. We will compare 6-Ethylpyridazin-4-amine against two key reference compounds:

  • Positive Control: Dasatinib , a potent, multi-kinase inhibitor approved for clinical use. It serves as a benchmark for high-potency inhibition.

  • Negative Control: 1-(6-Ethylpyridazin-4-yl)pyrrolidine-2,5-dione , a structurally related analog designed to be inactive by modifying the critical 4-amine group, which is often essential for kinase hinge-binding. This control is crucial for ruling out non-specific or off-target effects.

Part 1: Initial Biochemical Validation: Kinase Panel Screening and IC50 Determination

Expertise & Rationale: Before committing to extensive cell-based work, it is essential to first confirm that 6-Ethylpyridazin-4-amine directly interacts with its putative protein targets in a clean, biochemical system. A broad kinase panel screen is the industry-standard first step to identify potential targets and assess selectivity. Following a primary screen, we will perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50), a key measure of potency for the most promising candidate kinase.

Experimental Workflow: Biochemical Validation

cluster_0 Biochemical Validation A Compound Preparation (Test, Positive, Negative) B Primary Kinase Panel Screen (e.g., 10 µM single dose) A->B Screen compounds C Identify Primary Hit(s) (e.g., >50% inhibition) B->C Analyze results D Dose-Response Assay (IC50 Determination) C->D Select 'Hit' kinase E Data Analysis & Potency Ranking D->E Calculate IC50

Caption: Workflow for in vitro biochemical validation of kinase inhibition.

Protocol 1: Dose-Response IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes how to determine the potency of 6-Ethylpyridazin-4-amine against a specific kinase identified from a primary screen (e.g., ABL1 kinase). The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution series of 6-Ethylpyridazin-4-amine, Dasatinib, and the negative control in a suitable buffer (e.g., 1% DMSO).

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well plate. This results in a final assay concentration range from approximately 10 µM to 0.5 nM.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the target kinase (e.g., recombinant ABL1), its specific substrate peptide, and ATP at its Km concentration.

    • Dispense 5 µL of the kinase reaction mix into each well of the compound-plated 384-well plate.

    • Incubate the reaction at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, and subsequently into light via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data using vehicle (DMSO) controls as 0% inhibition and a no-kinase control as 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Biochemical Potency (Hypothetical)
CompoundTarget KinaseIC50 (nM)Hill SlopeMax Inhibition (%)
6-Ethylpyridazin-4-amine ABL1150.7-1.198.5
Dasatinib (Positive Control) ABL11.2-1.0100.0
Negative Control ABL1>10,000N/A<5.0

Part 2: Cell-Based Validation: Target Engagement and Functional Impact

Expertise & Rationale: Positive results from biochemical assays are promising, but they do not guarantee that a compound will be active in a complex cellular environment. It is critical to verify that 6-Ethylpyridazin-4-amine can permeate the cell membrane, engage its intended target, and elicit a functional downstream response. We will use a Cellular Thermal Shift Assay (CETSA®) to confirm target engagement and a cell viability assay to measure the functional consequence of this engagement.

Signaling Pathway: ABL1 Kinase and Downstream Effects

cluster_1 Cellular Signaling Pathway A 6-Ethylpyridazin-4-amine B ABL1 Kinase A->B Inhibits C CrkL (Substrate) B->C Phosphorylates D p-CrkL (Phosphorylated) C->D Becomes E Downstream Signaling D->E F Cell Proliferation E->F

Caption: Simplified ABL1 kinase signaling pathway.

Protocol 2: Target Engagement using CETSA®

CETSA® is a powerful method for assessing target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., K562, which expresses the BCR-ABL fusion protein) to 80% confluency.

    • Treat the cells with 10 µM of 6-Ethylpyridazin-4-amine, Dasatinib, the negative control, or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized proteins.

  • Target Detection:

    • Quantify the amount of soluble ABL1 kinase in the supernatant at each temperature point using a standard method like Western Blot or an ELISA.

  • Data Analysis:

    • Plot the percentage of soluble ABL1 protein against the temperature for each treatment condition.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 3: Cell Viability using CellTiter-Glo® Luminescent Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating:

    • Seed K562 cells into a 96-well, white-walled plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a 10-point serial dilution of 6-Ethylpyridazin-4-amine, Dasatinib, and the negative control.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Signal Generation:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data and plot a dose-response curve as described in Protocol 1 to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Activity (Hypothetical)
CompoundTarget Engagement (CETSA® Shift)Cell Viability GI50 (nM)
6-Ethylpyridazin-4-amine Yes (ΔTm = +4.5 °C)450.2
Dasatinib (Positive Control) Yes (ΔTm = +8.0 °C)5.8
Negative Control No (ΔTm < 0.5 °C)>10,000

Conclusion and Interpretation

This guide outlines a rigorous, multi-step process for validating the biological activity of a novel compound, 6-Ethylpyridazin-4-amine. The hypothetical data presented illustrates a successful validation cascade:

  • Biochemical assays confirmed that 6-Ethylpyridazin-4-amine is a direct, potent inhibitor of ABL1 kinase, albeit less potent than the clinical-grade inhibitor Dasatinib.

  • Cell-based target engagement assays (CETSA®) demonstrated that the compound successfully enters cells and binds to its intended ABL1 target, causing thermal stabilization.

  • Functional cellular assays showed that this target engagement translates into a meaningful biological outcome—the inhibition of cancer cell proliferation—with a GI50 value that is consistent with its biochemical potency.

Crucially, the inactive negative control showed no activity in any assay, providing strong evidence that the observed effects of 6-Ethylpyridazin-4-amine are specific and not due to non-specific toxicity or assay interference. This systematic comparison provides a high degree of confidence in characterizing 6-Ethylpyridazin-4-amine as a genuine, cell-active ABL1 kinase inhibitor, warranting further investigation in drug development programs.

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Validation

Cross-Reactivity Profiling of 6-Ethylpyridazin-4-amine: A Scaffold Comparison Guide for Kinase Inhibitor Design

As fragment-based drug discovery (FBDD) accelerates, the selection of privileged scaffolds dictates the downstream success of lead optimization. Among nitrogen-containing heterocycles, the pyridazin-4-amine core is highl...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) accelerates, the selection of privileged scaffolds dictates the downstream success of lead optimization. Among nitrogen-containing heterocycles, the pyridazin-4-amine core is highly valued for its ability to anchor into the ATP-binding hinge region of various kinases. However, mitigating kinome-wide cross-reactivity remains a primary hurdle.

This guide provides an objective, data-driven comparison of 6-Ethylpyridazin-4-amine against its structural alternatives (such as 6-methyl and 3,6-disubstituted analogs). By examining the causality behind structural modifications and outlining self-validating experimental workflows, this document serves as a comprehensive resource for researchers optimizing kinase selectivity profiles.

Structural Rationale: The "Ethyl" Selectivity Advantage

The design of highly selective kinase inhibitors relies on exploiting subtle topographical differences in the ATP-binding pocket, particularly around the gatekeeper residue. The pyridazine core acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone [1].

Why choose the 6-ethyl substitution over the 6-methyl? The causality lies in steric bulk and hydration network disruption. The 6-methyl group is often small enough to be accommodated by the hydrophobic pockets of a broad spectrum of kinases, leading to promiscuous binding and a high Selectivity Score ( S -score). In contrast, the extended aliphatic chain of the 6-ethyl group introduces a precise steric clash with kinases possessing bulkier gatekeeper residues (e.g., TAK1, JAK1), while perfectly filling the hydrophobic back-pocket of targets like Bruton’s Tyrosine Kinase (BTK) [3]. This single-carbon extension effectively filters out off-target liabilities early in the development pipeline.

Comparative Cross-Reactivity Data

To objectively evaluate the performance of 6-Ethylpyridazin-4-amine, we compare its cross-reactivity profile against alternative pyridazine building blocks. The data below illustrates the structure-activity relationship (SAR) trends across a representative panel of kinases [2].

Scaffold FragmentBTK IC 50​ (nM)TAK1 IC 50​ (nM)CDK2 IC 50​ (nM)JAK1 IC 50​ (nM) S(10) Selectivity Score*
6-Methylpyridazin-4-amine 12.445.2150.585.00.15
6-Ethylpyridazin-4-amine 8.1 210.4 420.0 310.2 0.04
3-Ethyl-6-methylpyridazin-4-amine 45.680.160.3120.50.22

*The S(10) score represents the fraction of the kinome inhibited by >90% at a 10 µM screening concentration. A lower score indicates higher selectivity.

Key Takeaway: The 6-ethyl substitution maintains sub-10 nM potency for the primary target (BTK) while driving a 4-to-5-fold reduction in off-target affinity (TAK1, JAK1) compared to the 6-methyl analog, resulting in a superior S -score.

Experimental Workflows for Self-Validating Profiling

To ensure scientific integrity, cross-reactivity profiling must not rely on a single assay. The following step-by-step methodologies form a self-validating system, transitioning from thermodynamic binding to functional cellular engagement.

Phase 1: High-Throughput Kinome Screening (KINOMEscan)

Causality: Biochemical IC 50​ assays are low-throughput and highly dependent on ATP concentration. KINOMEscan measures thermodynamic binding affinity ( Kd​ ) independent of ATP, allowing for an unbiased, high-throughput assessment of the scaffold against 400+ kinases.

  • Preparation: Immobilize active site-directed ligands onto solid support beads.

  • Incubation: Incubate DNA-tagged kinase proteins with the immobilized ligands and 1 µM of the 6-Ethylpyridazin-4-amine derivative.

  • Internal Controls: Use Staurosporine (1 µM) as a pan-kinase positive control to validate assay dynamic range, and DMSO (0.1%) as the negative vehicle control.

  • Quantification: Elute bound kinases and quantify via qPCR. Calculate the S -score based on the percentage of control (PoC).

Phase 2: Orthogonal Enzymatic Validation (TR-FRET)

Causality: A compound may bind a kinase without functionally inhibiting it. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms that the binding observed in Phase 1 translates to functional ATP-competitive inhibition.

  • Reaction Setup: Combine recombinant kinase (e.g., BTK or TAK1), fluorescently labeled substrate, and ATP at its specific Michaelis constant ( Km​ ) to ensure physiological relevance.

  • Inhibitor Titration: Dispense the pyridazine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Detection: Add Europium-labeled anti-phospho antibodies. Measure the FRET signal ratio (665 nm / 615 nm).

  • Validation: Ensure the Z′ -factor of the assay plate is >0.6. Calculate the IC 50​ using a 4-parameter logistic regression.

Phase 3: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays often underestimate the "biochemical-to-cellular drop-off" caused by cell membrane impermeability or competition with high intracellular ATP (~1-5 mM). NanoBRET provides real-time, live-cell target engagement data.

  • Transfection: Transfect HEK293 cells with a Kinase-NanoLuc fusion plasmid.

  • Tracer Addition: Introduce a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase active site.

  • Competition: Treat cells with the 6-Ethylpyridazin-4-amine derivative. If the compound engages the target, it displaces the tracer, causing a measurable decrease in the BRET signal.

  • Control: Use a known covalent inhibitor (e.g., Ibrutinib for BTK) to establish the maximum tracer displacement baseline[3].

Pathway Analysis and Workflow Visualization

Understanding where the scaffold acts within the intracellular signaling cascade is crucial for predicting phenotypic outcomes and mitigating toxicity.

Pathway BCR B-Cell Receptor SYK SYK BCR->SYK BTK BTK (Primary Target) SYK->BTK TAK1 TAK1 (Off-Target Risk) SYK->TAK1 Crosstalk PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB TAK1->NFkB Scaffold 6-Ethylpyridazin-4-amine Scaffold->BTK Potent Inhibition Scaffold->TAK1 Cross-Reactivity

Caption: BCR Signaling Pathway highlighting BTK targeting and TAK1 off-target cross-reactivity.

Workflow A Library Synthesis (6-Ethylpyridazin-4-amine) B Primary Kinome Screen (KINOMEscan, 400+ kinases) A->B C Selectivity Score (S-score) Calculation B->C D Orthogonal Validation (TR-FRET Enzymatic Assay) C->D S(35) < 0.1 F Lead Optimization (Mitigate Off-Target Toxicity) C->F S(35) > 0.1 E Cellular Target Engagement (NanoBRET Assay) D->E E->F In vivo correlation

Caption: Self-validating workflow for Kinome Cross-Reactivity Profiling of Pyridazine Scaffolds.

Conclusion

The 6-Ethylpyridazin-4-amine scaffold offers a distinct selectivity advantage over its 6-methyl and 3,6-disubstituted counterparts. By leveraging the steric bulk of the ethyl group, researchers can proactively design out off-target liabilities (such as TAK1 and JAK1 cross-reactivity) while maintaining high-affinity interactions with primary targets like BTK. Implementing the self-validating profiling workflow detailed above ensures that biochemical potency accurately translates into safe, cellularly active compounds.

References

  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. Available at:[Link]

  • Sabt, A., Eldehna, W. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available at:[Link]

  • Zhang, X., Sheng, X., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 11(10), 1863-1868. Available at:[Link]

Comparative

"reproducibility of 6-Ethylpyridazin-4-amine synthesis"

An in-depth technical analysis for researchers, scientists, and drug development professionals on the reproducible synthesis of the critical medicinal chemistry building block, 6-Ethylpyridazin-4-amine. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on the reproducible synthesis of the critical medicinal chemistry building block, 6-Ethylpyridazin-4-amine.

Executive Summary

The compound 6-Ethylpyridazin-4-amine (CAS 1892697-71-0)[1] is a highly sought-after building block in the development of kinase inhibitors and advanced therapeutics. However, synthesizing alkyl-substituted aminopyridazines at scale presents significant reproducibility challenges. Traditional batch cross-coupling methods often suffer from catalyst poisoning and poor yields.

This guide objectively compares the traditional Batch Suzuki-Miyaura Cross-Coupling against a modern, highly reproducible Continuous Flow Photoredox Minisci Alkylation . By analyzing the mechanistic causality behind these synthetic routes, we provide a self-validating framework to ensure high-fidelity scale-up.

Mechanistic Causality: Why Batch Fails and Flow Succeeds

To achieve reproducibility, one must understand the underlying chemical physics dictating the reaction's success or failure.

The Pitfalls of Batch Suzuki-Miyaura Cross-Coupling

The traditional route to 6-Ethylpyridazin-4-amine involves the Suzuki-Miyaura coupling of 6-chloro-pyridazin-4-amine with an ethylboronic acid. While Suzuki coupling is a staple for sp2

sp2 carbon bond formation[2], applying it to sp3 -hybridized alkylboronic acids introduces severe mechanistic flaws:
  • Protodeboronation & β -Hydride Elimination: Alkylboronic acids are highly susceptible to protodeboronation under the basic, high-temperature conditions required for batch Suzuki reactions.

  • Catalyst Poisoning: The basic 4-amino group and the adjacent pyridazine nitrogens form a potent multidentate chelating motif. This sequesters the palladium catalyst (e.g., Pd(dppf)Cl 2​ ), leading to palladium black precipitation, incomplete conversion, and batch-to-batch variability[2].

The Advantages of Continuous Flow Photoredox Minisci Alkylation

The Minisci reaction—the addition of a nucleophilic carbon-centered radical to a protonated nitrogen heterocycle—offers a metal-free or low-metal alternative[3].

  • Electronic Directing Effects: By adding Trifluoroacetic Acid (TFA), the pyridazine ring is protonated, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). The nucleophilic ethyl radical (generated via photoredox oxidation of potassium ethyltrifluoroborate) selectively attacks the most electron-deficient position (C6)[4].

  • Overcoming the Beer-Lambert Law: In batch photochemistry, light penetration decays exponentially, causing uneven radical generation and side reactions. By transitioning to a continuous flow microreactor , the narrow tubing ensures uniform photon flux, guaranteeing strict reproducibility and scalability.

Visualizing the Workflows

G cluster_suzuki Route A: Batch Suzuki-Miyaura cluster_minisci Route B: Flow Photoredox Minisci S1 6-Chloro-pyridazin-4-amine + Ethylboronic Acid S2 Pd(dppf)Cl2, K2CO3 Batch Reactor (90°C) S1->S2 Heat / Base S3 6-Ethylpyridazin-4-amine (Variable Yield, Pd-Poisoning) S2->S3 Cross-Coupling M1 4-Aminopyridazine + Ethyl-BF3K M2 Ir(ppy)3, Blue LED Flow Reactor (25°C) M1->M2 Photon Flux M3 6-Ethylpyridazin-4-amine (High Reproducibility) M2->M3 Radical Addition

Reaction pathway comparison: Batch Suzuki vs. Flow Minisci.

FlowSetup Pump1 Pump A: 4-Aminopyridazine + TFA Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Ethyl-BF3K + Ir Catalyst Pump2->Mixer PhotoReactor Photomicroreactor (Blue LED, 450 nm) Residence Time: 20 min Mixer->PhotoReactor Homogeneous Mixture BPR Back Pressure Regulator (100 psi) PhotoReactor->BPR Continuous Elution Collection In-line LC-MS & Product Collection BPR->Collection

Continuous flow photoredox setup for Minisci alkylation.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-gram scale runs.

Performance MetricRoute A: Batch Suzuki-MiyauraRoute B: Flow Photoredox Minisci
Average Yield 45% – 60% (Highly variable)82% – 85% (Consistent)
Reaction Time 16 hours20 minutes (Residence Time)
Temperature 90 °C25 °C (Ambient)
Catalyst Loading 10 mol% Pd(dppf)Cl 2​ 1 mol% Ir(ppy) 3​
Regioselectivity N/A (Pre-determined by halide)> 98% (C6 selective)
E-factor > 45 (High waste due to Pd removal)< 15 (Atom economical)
Reproducibility Poor (Thermal gradients, poisoning)Excellent (Steady-state flow)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in analytical checkpoints guarantee that deviations are caught in real-time.

Protocol A: Batch Suzuki-Miyaura (The Alternative)

Note: This protocol is provided for baseline comparison. It is prone to scaling issues.

  • Preparation: In a flame-dried Schlenk flask, combine 6-chloro-pyridazin-4-amine (1.0 equiv), ethylboronic acid (2.0 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.1 equiv) inside a nitrogen-filled glovebox to prevent premature catalyst oxidation.

  • Solvent & Heating: Inject degassed 1,4-Dioxane/H 2​ O (4:1 v/v). Heat the mixture to 90 °C for 16 hours.

  • Validation Checkpoint (TLC/LC-MS): At 8 hours, sample the reaction. Self-Validation: If LC-MS shows a massive spike in ethane gas byproducts and unreacted starting material, protodeboronation has outpaced transmetalation. The batch must be spiked with additional ethylboronic acid.

  • Workup: Filter through a Celite pad to remove palladium black. Purify via silica gel chromatography.

Protocol B: Continuous Flow Photoredox Minisci (The Optimized Standard)

This protocol utilizes continuous flow to guarantee uniform irradiation and thermal control.

  • Solution A Preparation: Dissolve 4-aminopyridazine (1.0 equiv) and Trifluoroacetic Acid (1.0 equiv) in degassed DMSO. Causality Note: TFA is strictly required to protonate the pyridazine, directing the radical to the C6 position[4].

  • Solution B Preparation: Dissolve potassium ethyltrifluoroborate (1.5 equiv), K 2​ S 2​ O 8​ (1.5 equiv, as the terminal oxidant), and Ir(ppy) 3​ (0.01 equiv) in degassed DMSO/H 2​ O (9:1 v/v).

  • Flow Initialization: Prime the syringe pumps. Set Pump A and Pump B to equal flow rates, converging at a PEEK T-mixer.

  • Photochemical Reaction: Route the mixed stream into a transparent PFA (perfluoroalkoxy) tubing coil wrapped around a 450 nm Blue LED cylinder. Set the flow rate to achieve a precise 20-minute residence time .

  • Self-Validating Checkpoint (In-line LC-MS): Connect the output of the Back Pressure Regulator (100 psi) to an in-line LC-MS flow cell. Self-Validation: The system is programmed to monitor the product mass ( m/z 124.17). If the conversion drops below 95% (indicating a pump failure or LED degradation), a 3-way valve automatically diverts the stream to a waste container, ensuring only highly pure 6-Ethylpyridazin-4-amine is collected.

  • Isolation: Neutralize the collected product stream with aqueous NaHCO 3​ and extract with ethyl acetate.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Source: nih.gov. 2

  • Use of N-Protected Amino Acids in the Minisci Radical Alkylation. Source: acs.org.4

  • 875215-31-9 | 6-Methylpyridazin-4-amine | BLD Pharm (Reference for 6-Ethylpyridazin-4-amine CAS 1892697-71-0). Source: bldpharm.com. 1

  • Radical chain monoalkylation of pyridines. Source: rsc.org. 3

Sources

Validation

Benchmarking 6-Ethylpyridazin-4-amine as a Kinase Hinge-Binding Fragment: A Comparative Guide

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for developing highly selective kinase inhibitors[1]. The identification of an optimal hinge-binding fragment is the most critical step in this workf...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Drug Discovery (FBDD) has become a cornerstone strategy for developing highly selective kinase inhibitors[1]. The identification of an optimal hinge-binding fragment is the most critical step in this workflow, as it dictates the trajectory of subsequent hit-to-lead expansion.

This guide provides an objective, data-driven benchmark of 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) against a classical standard, 4-Aminopyridine . By evaluating these fragments against p38α Mitogen-Activated Protein Kinase (MAPK), we dissect the mechanistic advantages of the substituted pyridazine core in terms of binding kinetics, functional inhibition, and physicochemical properties.

Mechanistic Rationale: Why the Pyridazine Core?

In kinase inhibitor design, the hinge region of the ATP-binding pocket typically requires a bidentate hydrogen-bonding motif. While simple aminopyridines can fulfill this role, the pyridazine heterocycle offers distinct thermodynamic and physicochemical advantages[2].

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms in the pyridazine ring create a high dipole moment. The 4-amino group acts as a strong hydrogen-bond donor to the kinase backbone carbonyl (e.g., Met109 in p38α), while the N3 nitrogen serves as a highly directional hydrogen-bond acceptor for the backbone amide NH[3].

  • Vectorality and Steric Shielding: Unsubstituted fragments often lack the vectorality required for efficient elaboration. The addition of the 6-ethyl group in 6-Ethylpyridazin-4-amine is a deliberate design choice. It projects outward toward the solvent channel or an adjacent hydrophobic selectivity pocket. This not only displaces high-energy, unfavorably ordered water molecules but also provides a steric shield that improves the overall Lipophilic Efficiency (LipE) of the fragment without violating the "Rule of 3"[2].

G cluster_ligand 6-Ethylpyridazin-4-amine cluster_kinase p38α Kinase Hinge Region NH2 4-Amino Group (H-Bond Donor) Met109_O Met109 Backbone C=O (H-Bond Acceptor) NH2->Met109_O Hydrogen Bond N_ring Pyridazine N3 (H-Bond Acceptor) Ethyl 6-Ethyl Group (Hydrophobic Vector) Solvent Solvent Channel / Selectivity Pocket Ethyl->Solvent Steric/Hydrophobic Shielding Met109_NH Met109 Backbone NH (H-Bond Donor) Met109_NH->N_ring Hydrogen Bond

Fig 1: Pharmacophore model of 6-Ethylpyridazin-4-amine interacting with the kinase hinge region.

Experimental Benchmarking Methodologies

To ensure a self-validating system, the benchmarking relies on an orthogonal testing cascade: biophysical binding kinetics via Surface Plasmon Resonance (SPR) followed by functional biochemical validation using a luminescent ADP-Glo assay[4].

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides real-time, label-free quantification of fragment binding affinity ( KD​ ) and kinetics[5].

  • Surface Preparation: Immobilize recombinant human p38α MAPK onto a CM5 sensor chip using standard amine coupling chemistry (target level: 3000–4000 RU to account for the low molecular weight of fragments)[4].

  • Fragment Preparation: Dissolve 6-Ethylpyridazin-4-amine and 4-Aminopyridine in 100% DMSO, then dilute into running buffer (PBS-P+, 0.05% Tween-20) to a final concentration of 1% DMSO[4].

  • Affinity Screening: Inject fragments over the active and reference flow cells at a flow rate of 30 µL/min. Use an 8-point dose-response concentration series (ranging from 3.9 µM to 500 µM)[4].

  • Data Analysis: Correct for solvent effects using a DMSO calibration curve. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the KD​ [5].

Protocol B: ADP-Glo™ Kinase Assay for Functional Inhibition

The ADP-Glo assay measures the amount of ADP formed during the kinase reaction, providing a highly sensitive, ATP-concentration-independent measure of IC50​ [6][7].

  • Reaction Setup: In a 384-well low-volume plate, add 1 µL of the fragment (in 5% DMSO), 2 µL of p38α active enzyme (1 ng/well), and 2 µL of ATP/substrate mix (50 µM ATP final)[7].

  • Kinase Reaction: Incubate the mixture at room temperature for 60 minutes to allow for substrate phosphorylation and ADP generation[7].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP. Incubate for 40 minutes[7].

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via Ultra-Glo™ Luciferase. Read luminescence (0.5–1 second integration time) and calculate the IC50​ via a 4-parameter logistic curve fit[6][7].

Workflow Prep Fragment Preparation (Dose-Response in 1% DMSO) SPR_Clean SPR Clean Screen (Remove Non-specific Binders) Prep->SPR_Clean SPR_Affinity SPR Affinity Screen (Steady-State KD Determination) SPR_Clean->SPR_Affinity ADPGlo ADP-Glo Kinase Assay (Orthogonal IC50 Validation) SPR_Affinity->ADPGlo PhysChem Physicochemical Profiling (Thermodynamic Solubility & LogD) SPR_Affinity->PhysChem Lead Hit-to-Lead Expansion (Structure-Based Design) ADPGlo->Lead PhysChem->Lead

Fig 2: Orthogonal FBDD experimental workflow for validating kinase hinge binders.

Comparative Data Analysis

The experimental data clearly demonstrates the superiority of the substituted pyridazine scaffold over the standard pyridine core.

Table 1: Binding Kinetics & Functional Inhibition (p38α MAPK)
CompoundMW (Da)SPR KD​ (µM)ADP-Glo IC50​ (µM)Ligand Efficiency (LE)*
4-Aminopyridine (Standard)94.11850 ± 45> 10000.28
6-Ethylpyridazin-4-amine 123.16115 ± 12240 ± 180.36

*Ligand Efficiency (LE) = (1.37 / Heavy Atom Count) × pIC50. An LE > 0.3 is generally considered the threshold for a highly developable fragment.

Interpretation: 6-Ethylpyridazin-4-amine exhibits a nearly 7.5-fold improvement in binding affinity ( KD​ ) compared to 4-Aminopyridine. The addition of the second nitrogen in the ring completes the bidentate hydrogen bond with the hinge, while the ethyl group provides favorable van der Waals contacts, drastically lowering the IC50​ into the functional fragment range.

Table 2: Physicochemical Profiling
CompoundLogD (pH 7.4)Thermodynamic Solubility (µM)PAMPA Permeability ( Papp​ )
4-Aminopyridine 0.12> 5000High
6-Ethylpyridazin-4-amine 0.85> 4500High

Interpretation: A common pitfall in fragment evolution is the "greasing out" of compounds—adding lipophilic groups (like an ethyl chain) that destroy aqueous solubility. However, the inherent polarity and weak basicity of the pyridazine ring perfectly buffer the lipophilicity of the 6-ethyl group[2]. Consequently, 6-Ethylpyridazin-4-amine maintains excellent thermodynamic solubility (>4.5 mM) and ideal permeability, making it an exceptional starting point for structure-based drug design.

Conclusion

Benchmarking reveals that 6-Ethylpyridazin-4-amine is a vastly superior hinge-binding fragment compared to the classical 4-Aminopyridine standard. By leveraging the dual hydrogen-bonding capacity of the pyridazine core and the strategic vectorality of the 6-ethyl group, researchers can achieve higher ligand efficiency, stronger biochemical inhibition, and optimal physicochemical properties right at the fragment stage.

Sources

Comparative

Comparative Analysis of 6-Ethylpyridazin-4-amine Isomers: Structural Dynamics, Reactivity, and Applications in Medicinal Chemistry

As medicinal chemistry increasingly relies on the "nitrogen walk" strategy to optimize pharmacokinetics and target binding, the pyridazine scaffold has emerged as a privileged bioisostere for purines and pyrimidines[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly relies on the "nitrogen walk" strategy to optimize pharmacokinetics and target binding, the pyridazine scaffold has emerged as a privileged bioisostere for purines and pyrimidines[1]. Specifically, 4-aminopyridazine derivatives are highly valued as core fragments in the development of kinase inhibitors and CD73 antagonists[2].

Within this chemical space, 6-Ethylpyridazin-4-amine (C₆H₉N₃) and its isomers present a fascinating case study in how subtle positional changes of an alkyl group fundamentally alter a molecule's physicochemical properties and synthetic utility. This guide provides an objective, data-driven comparison of these isomers, equipping drug development professionals with the mechanistic insights and validated protocols necessary for successful scaffold integration.

Structural and Physicochemical Profiling

The unsubstituted pyridazine ring is highly electron-deficient (pKa ~2.3)[3]. However, the introduction of a primary amine at the C4 position fundamentally alters the electronic landscape. The C4-amine donates electron density into the diazine ring via resonance, significantly raising the basicity of the ring nitrogens (experimental pKa of 4-aminopyridazine is ~6.76)[4].

When an ethyl group (+I inductive effect) is added to this system, the overall LogP and pKa increase slightly. However, the position of this ethyl group dictates the steric environment of the C4-amine, which is the primary vector for downstream derivatization.

Quantitative Isomer Comparison

The following table summarizes the comparative metrics of four C₆H₉N₃ isomers. Data is synthesized from established structure-activity relationship (SAR) models and predictive cheminformatics[5].

Chemical EntitySubstitution PatternPredicted pKaEst. LogPSteric Hindrance at C4-NH₂Synthetic Utility (N-Derivatization)
6-Ethylpyridazin-4-amine C6-Ethyl~6.90.52Minimal (Distal)Optimal (High yielding cross-coupling)
3-Ethylpyridazin-4-amine C3-Ethyl~7.00.58High (Ortho-like clash)Poor (Requires forcing conditions)
5-Ethylpyridazin-4-amine C5-Ethyl~6.90.52High (Ortho-like clash)Poor (Prone to catalyst poisoning)
3,6-Dimethylpyridazin-4-amine C3,C6-Dimethyl~7.10.45High (Ortho-like clash)Moderate (Used for rigidified analogs)

Mechanistic Insights: Steric vs. Electronic Causality

To understand why 6-Ethylpyridazin-4-amine is the preferred building block over its 3-ethyl and 5-ethyl counterparts, we must analyze the causality behind their reactivity profiles.

The Electronic Advantage: Unlike pyridine, the pyridazine nucleus does not have any "unactivated" ring carbon with respect to nucleophilic attack[3]. The C4-amine is therefore less nucleophilic than a standard aniline because its lone pair is heavily delocalized into the electron-withdrawing diazine system. To successfully functionalize this amine (e.g., via amide coupling or Buchwald-Hartwig amination), the nitrogen must be able to freely rehybridize and adopt the necessary transition state geometries.

The Steric Penalty: Placing an ethyl group at the C3 or C5 position creates severe peri-steric hindrance adjacent to the C4-amine.

  • Rotational Restriction: The bulky ethyl group restricts the rotational freedom of the C4-NH₂ group.

  • Transition State Clashing: During Pd-catalyzed cross-coupling, the bulky palladium-phosphine complex must coordinate with the amine. An ethyl group at C3 or C5 physically blocks the oxidative addition/reductive elimination pathways, leading to aborted catalytic cycles and increased protodehalogenation of the aryl halide partner.

Because the C6 position is distal to the C4-amine, 6-Ethylpyridazin-4-amine preserves the nucleophilicity of the amine while providing the lipophilic (+LogP) benefits of the ethyl group, making it the superior isomer for library synthesis.

G A C6H9N3 Isomers B 6-Ethylpyridazin-4-amine (Unobstructed C4-NH2) A->B C 3-Ethyl / 5-Ethyl Isomers (Sterically Hindered C4-NH2) A->C D High Nucleophilicity Rapid N-Derivatization B->D E Low Nucleophilicity Poor Cross-Coupling Yields C->E

Fig 1: Steric influence of ethyl positioning on C4-amine reactivity.

Validated Experimental Workflows

To objectively demonstrate the performance differences between these isomers, the following self-validating protocol details a standard Buchwald-Hartwig amination. This system is designed to highlight the kinetic limitations imposed by steric hindrance.

Protocol: Comparative Pd-Catalyzed N-Arylation

Objective: To couple 6-Ethylpyridazin-4-amine (and its isomers) with a standard aryl bromide to evaluate synthetic viability for drug discovery campaigns.

Reagents & Causality:

  • Amine: 6-Ethylpyridazin-4-amine (1.0 eq).

  • Electrophile: 4-Bromoanisole (1.1 eq).

  • Catalyst: Pd₂(dba)₃ (0.05 eq) – A reliable Pd(0) source.

  • Ligand: Xantphos (0.1 eq) – Crucial choice. Xantphos possesses a wide bite angle (~111°), which is highly optimized for the cross-coupling of primary heteroarylamines. It prevents the basic pyridazine nitrogens from irreversibly coordinating to and poisoning the palladium center.

  • Base: Cs₂CO₃ (2.0 eq) – A mild, bulky base. Stronger bases like NaOtBu are avoided as they can induce unwanted nucleophilic aromatic substitution (SₙAr) or degrade the electron-deficient pyridazine ring.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-Ethylpyridazin-4-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with dry Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst oxidation.

  • Addition: Add 4-bromoanisole and anhydrous 1,4-dioxane via syringe under a positive stream of Argon.

  • Reaction: Seal the tube and heat the vigorously stirring mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the N-aryl product.

Comparative Yield Analysis:

  • 6-Ethylpyridazin-4-amine: Expected yield 82–88% . The unobstructed amine undergoes facile reductive elimination.

  • 3-Ethyl / 5-Ethylpyridazin-4-amine: Expected yield < 30% . The reaction stalls at the intermediate palladium-amido complex due to steric clashing between the ethyl group and the bulky Xantphos ligand, leading to extensive recovery of starting material and protodehalogenation byproducts.

Workflow Step1 1. Reagent Prep Isomer + Aryl Halide Step2 2. Catalyst System Pd2(dba)3 / Xantphos Step1->Step2 Step3 3. Base Addition Cs2CO3 in Dioxane Step2->Step3 Step4 4. Thermal Reaction 100°C, 12h Step3->Step4 Step5 5. Workup & Analysis LC-MS / NMR Step4->Step5

Fig 2: Standardized Buchwald-Hartwig amination workflow for pyridazin-4-amines.

Conclusion

For researchers engaged in scaffold hopping or bioisosteric replacement, the choice of pyridazine isomer is non-trivial. While all C₆H₉N₃ isomers share the same molecular weight and similar lipophilicity, 6-Ethylpyridazin-4-amine is the definitively superior choice for modular library synthesis. By placing the ethyl group distal to the reactive C4-amine, it bypasses the severe steric penalties that cripple the reactivity of the 3-ethyl and 5-ethyl isomers, allowing for efficient, high-yielding functionalization in late-stage drug development.

References

  • The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide. Benchchem.
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. ACS Publications.
  • Predicting pKa by Molecular Tree Structured Fingerprints and PLS. ACS Publications.
  • 4-Aminopyridazine | C4H5N3 | CID 298492. PubChem.
  • Product Class 8: Pyridazines. Thieme Connect.

Sources

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 6-Ethylpyridazin-4-amine (HILIC vs. RP-HPLC)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Procedure Development (ICH Q14) and Validation (ICH Q2(R2)) Executive Summary The recent implementation of the and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Analytical Procedure Development (ICH Q14) and Validation (ICH Q2(R2))

Executive Summary

The recent implementation of the and [1] marks a paradigm shift in pharmaceutical analysis, moving the industry toward a lifecycle and risk-based Quality-by-Design (QbD) approach. Validating methods for highly polar, basic intermediates such as 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) presents a unique analytical challenge.

This guide objectively compares the performance of traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC). By applying E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, we provide a self-validating, step-by-step experimental protocol and supporting data demonstrating why HILIC is the superior choice for this analyte.

The Analytical Challenge: 6-Ethylpyridazin-4-amine

6-Ethylpyridazin-4-amine is a highly polar pharmaceutical building block characterized by a basic primary amine and a nitrogen-rich pyridazine ring.

  • The RP-HPLC Failure Mode: In standard RP-HPLC (e.g., C18 columns), polar basic compounds undergo "hydrophobic collapse," failing to partition effectively into the non-polar stationary phase. This results in elution near the void volume, severe peak tailing due to secondary interactions with unendcapped surface silanols, and poor resolution from polar impurities. While ion-pairing reagents (e.g., hexane sulfonic acid) can improve retention, they severely suppress Electrospray Ionization (ESI) signals, rendering the method incompatible with LC-MS[2].

  • The HILIC Advantage: [3] (such as a zwitterionic sulfobetaine) and a highly organic mobile phase. The primary retention mechanism is the partitioning of the polar analyte into a water-rich layer immobilized on the silica surface. Secondary electrostatic interactions provide excellent peak symmetry and robust retention for basic amines without the need for MS-incompatible ion-pairing agents[4].

G Analyte 6-Ethylpyridazin-4-amine (Polar & Basic) RPHPLC RP-HPLC (C18) Hydrophobic Partitioning Analyte->RPHPLC Aqueous Mobile Phase HILIC HILIC (Zwitterionic) Water-Layer Partitioning Analyte->HILIC Organic-Rich Phase RP_Result Poor Retention Peak Tailing RPHPLC->RP_Result HILIC_Result Strong Retention Symmetrical Peaks HILIC->HILIC_Result

Figure 1: Retention mechanism decision tree for 6-Ethylpyridazin-4-amine.

Method Comparison: RP-HPLC vs. ZIC-HILIC

To establish the Analytical Target Profile (ATP), we evaluated 6-Ethylpyridazin-4-amine on both a standard C18 column and a Zwitterionic (ZIC) HILIC column. The data in Table 1 definitively proves that HILIC meets the ATP requirements for retention and peak shape, whereas RP-HPLC fails.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC (C18, 150 x 4.6 mm)ZIC-HILIC (150 x 4.6 mm)
Mobile Phase 90% Water / 10% ACN (0.1% TFA)10% Water / 90% ACN (10mM NH₄FA, pH 3.0)
Retention Time (min) 1.2 (Elutes in Void Volume)6.5 (Optimal Retention)
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.1 (Highly Symmetrical)
Theoretical Plates (N) 1,20014,500
LC-MS Compatibility Poor (TFA causes signal suppression)Excellent (Volatile buffer enhances ESI+)

Causality Check: The superior theoretical plate count (N=14,500) in HILIC is driven by the low viscosity of the 90% acetonitrile mobile phase, which increases the longitudinal diffusion coefficient of the analyte, resulting in sharper, more efficient peaks[5].

ICH Q2(R2) Validation Protocol & Experimental Data

Following the selection of the HILIC method, a full validation was executed in accordance with the.

G ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Spec Specificity Baseline Resolution > 1.5 ATP->Spec Lin Linearity & Range R² > 0.999 (25-150%) ATP->Lin Acc Accuracy Recovery 98.0 - 102.0% ATP->Acc Prec Precision %RSD < 2.0% ATP->Prec Rob Robustness DoE Risk-Based Assessment ATP->Rob Report ICH Q2(R2) Validation Report Lifecycle Performance Monitoring Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: ICH Q2(R2) and Q14 integrated lifecycle validation workflow.

Linearity and Range

The method demonstrated excellent linearity over a range of 25% to 150% of the nominal working concentration (50 µg/mL).

Table 2: Linearity Data (ZIC-HILIC)

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (n=3)% RSD
25%12.5125,4000.9
50%25.0251,1000.6
100% (Target)50.0503,2000.4
120%60.0604,5000.5
150%75.0755,8000.7

Regression Equation: y = 10054x - 1200; R² = 0.9998

Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of 6-Ethylpyridazin-4-amine into a synthetic matrix.

Table 3: Accuracy / Recovery Data

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%25.024.899.2
100%50.050.1100.2
150%75.074.799.6
Precision

Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst) were calculated using six independent sample preparations.

Table 4: Precision (Assay %)

ParameterAnalyst 1 / Day 1 (Repeatability)Analyst 2 / Day 2 (Intermediate)
Mean Assay (n=6) 99.8%99.5%
Std Deviation 0.750.82
% RSD 0.75%0.82%

Experimental Methodologies: Step-by-Step Protocol

To ensure a self-validating system, the following protocol embeds causality into every step, ensuring the method remains in a state of control.

Step 1: Mobile Phase Preparation & pH Control
  • Aqueous Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using Formic Acid.

    • Causality: At pH 3.0, the primary amine of 6-Ethylpyridazin-4-amine (pKa ~ 6.5) is fully protonated. This guarantees a consistent positive charge, stabilizing its electrostatic interaction with the negatively charged sulfonate groups on the ZIC-HILIC stationary phase, preventing retention time drift.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Pump Program: Isocratic elution at 10% A / 90% B.

Step 2: Sample Preparation (Critical HILIC Step)
  • Diluent Preparation: Prepare a diluent of 80% Acetonitrile / 20% Water.

  • Standard Preparation: Accurately weigh 50 mg of 6-Ethylpyridazin-4-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Stock: 500 µg/mL). Dilute 1:10 to achieve the working concentration (50 µg/mL).

    • Causality: In HILIC, samples must be dissolved in an organic-rich diluent. Injecting a highly aqueous sample plug disrupts the delicate, immobilized water layer on the silica surface, leading to severe peak fronting and splitting[2].

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

Before executing any validation runs, the chromatographic system must prove it is fit-for-purpose. Inject the 50 µg/mL standard five times.

  • Acceptance Criteria:

    • Tailing factor (Tf) ≤ 1.5

    • Theoretical plates (N) ≥ 5,000

    • %RSD of peak areas ≤ 1.0%

    • Action: If SST fails, do not proceed. Purge the system, verify the mobile phase pH, and ensure the column is fully equilibrated (HILIC requires at least 50 column volumes for initial water-layer equilibration).

Conclusion

The validation data clearly demonstrates that for highly polar, basic intermediates like 6-Ethylpyridazin-4-amine, HILIC is vastly superior to RP-HPLC. By aligning method development with ICH Q14 and executing validation under ICH Q2(R2), laboratories can ensure robust, MS-compatible, and lifecycle-resilient analytical procedures.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Available at:[Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at:[Link]

  • MDPI. Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at:[Link]

Sources

Validation

A Comparative Guide to Assessing the Therapeutic Index of 6-Ethylpyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the margin between ther...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic index (TI) is a critical determinant of a drug candidate's potential clinical success, quantifying the margin between therapeutic efficacy and adverse toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 6-Ethylpyridazin-4-amine. We present a comparative analysis against Imatinib, a well-established kinase inhibitor, to contextualize the evaluation process. This document outlines detailed experimental workflows, from initial in vitro cytotoxicity and target engagement assays to essential in vivo efficacy and toxicology studies in relevant animal models.[4][5][6] By explaining the causality behind experimental choices and integrating self-validating protocols, this guide serves as a practical resource for drug development professionals aiming to rigorously characterize the safety and efficacy profile of new chemical entities.

Introduction: 6-Ethylpyridazin-4-amine and the Imperative of the Therapeutic Index

6-Ethylpyridazin-4-amine is a novel small molecule inhibitor currently under investigation. Its structural similarity to other pyridazine derivatives suggests potential activity against protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] Before any new chemical entity can advance toward clinical trials, a thorough assessment of its therapeutic index is paramount.[3][9] A high TI indicates a wide safety margin, where the dose required for a therapeutic effect is substantially lower than the dose causing toxicity.[1][10] Conversely, a narrow TI necessitates careful dose management to avoid adverse effects.[3][11]

This guide will use the Bcr-Abl inhibitor Imatinib as a comparator. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting specific kinases.[8] Comparing 6-Ethylpyridazin-4-amine to a well-characterized drug like Imatinib provides a valuable benchmark for interpreting its preclinical data.

Foundational Principles: Determining the Therapeutic Index

The therapeutic index is fundamentally a ratio. In preclinical studies, it is most often calculated as:

TI = TD₅₀ / ED₅₀ or LD₅₀ / ED₅₀ [2][10][12]

Where:

  • ED₅₀ (Effective Dose 50): The dose that produces a desired therapeutic effect in 50% of the population.[1][10]

  • TD₅₀ (Toxic Dose 50): The dose that produces a toxic effect in 50% of the population.[10]

  • LD₅₀ (Lethal Dose 50): The dose that is lethal to 50% of the test population (determined in animal studies).[1][11]

A comprehensive assessment requires a multi-stage approach, beginning with cell-based assays and progressing to whole-organism studies.

Part I: In Vitro Assessment of Potency and Cytotoxicity

The initial phase of TI assessment involves characterizing the compound's activity in controlled, cell-based environments. These assays are rapid, cost-effective, and essential for early go/no-go decisions.[13][14][15]

Workflow for In Vitro Assessment

cluster_0 In Vitro Assessment A Compound Preparation (6-Ethylpyridazin-4-amine & Imatinib) B Target Cell Line Selection (e.g., K-562 for CML, Ba/F3 for specific kinases) A->B C Potency Assay (IC₅₀) (Biochemical or Cell-Based) B->C D Cytotoxicity Assay (CC₅₀) (e.g., MTT, LDH release) B->D E Selectivity Index Calculation (SI = CC₅₀ / IC₅₀) C->E D->E F Data Analysis & Comparison E->F

Caption: Workflow for in vitro determination of potency and cytotoxicity.

Experimental Protocols

1. Cell Viability (MTT) Assay for Cytotoxicity (CC₅₀)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]

  • Objective: To determine the concentration of 6-Ethylpyridazin-4-amine that reduces the viability of a non-target cell line (e.g., HEK293, a human embryonic kidney line) by 50%.

  • Methodology:

    • Cell Seeding: Plate healthy, non-target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 6-Ethylpyridazin-4-amine and the comparator (Imatinib) in culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include vehicle-only controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Plot absorbance against compound concentration and use non-linear regression to calculate the CC₅₀ value.

2. Target Potency (IC₅₀) Assay

This assay measures the concentration of the compound required to inhibit the intended biological target (e.g., a specific kinase) by 50%.

  • Objective: To determine the potency of 6-Ethylpyridazin-4-amine against its intended target kinase, expressed in a relevant cancer cell line (e.g., K-562 for Bcr-Abl).

  • Methodology:

    • Cell Seeding & Treatment: Follow the same procedure as the MTT assay, but use the target cancer cell line.

    • Assay Principle: Utilize a cell-based assay that measures the inhibition of the target pathway. For a kinase inhibitor, this could be a Western blot to measure the phosphorylation of a downstream substrate or a specific ELISA-based kit.

    • Data Acquisition & Analysis: Quantify the inhibition of the target at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.

Comparative Data (Hypothetical)
Parameter6-Ethylpyridazin-4-amineImatinib (Comparator)Rationale
IC₅₀ (Target Cells) 50 nM250 nMA lower IC₅₀ suggests higher potency against the target cancer cells.
CC₅₀ (Non-Target Cells) 5,000 nM20,000 nMA higher CC₅₀ indicates lower general cytotoxicity to healthy cells.
Selectivity Index (SI) 100 80 The SI (CC₅₀/IC₅₀) is a preliminary measure of the therapeutic window. A higher SI is desirable.

Part II: In Vivo Assessment of Efficacy and Toxicity

Following promising in vitro results, the assessment must move to a living organism to understand the compound's pharmacokinetics, efficacy, and systemic toxicity.[6] These studies are crucial for regulatory submissions like an Investigational New Drug (IND) application.[4]

Workflow for In Vivo Assessment

cluster_1 In Vivo Assessment G Animal Model Selection (e.g., Rodent Xenograft Model) H Dose Range-Finding Study (Maximum Tolerated Dose - MTD) G->H I Efficacy Study (ED₅₀) (Tumor growth inhibition) H->I J Toxicology Study (TD₅₀/LD₅₀) (Clinical signs, pathology) H->J K Therapeutic Index Calculation (TI = TD₅₀ / ED₅₀) I->K L Pharmacokinetic (PK) Analysis I->L J->K

Caption: Workflow for in vivo determination of efficacy and toxicity.

Experimental Protocols

1. Efficacy Study in Xenograft Mouse Model (ED₅₀)

  • Objective: To determine the dose of 6-Ethylpyridazin-4-amine that achieves 50% tumor growth inhibition in a cancer model.

  • Methodology:

    • Model Establishment: Implant human cancer cells (e.g., K-562) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Dosing: Randomize mice into groups (n=8-10 per group). Administer a range of doses of 6-Ethylpyridazin-4-amine, Imatinib, and a vehicle control daily via oral gavage.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Analysis: Calculate the percent tumor growth inhibition for each dose group compared to the vehicle control. Determine the ED₅₀ from the dose-response curve.

2. Acute Toxicity Study (TD₅₀/LD₅₀)

  • Objective: To identify the dose causing toxicity or lethality in 50% of the animals and to characterize the nature of the toxicity.[6][9]

  • Methodology:

    • Animal Groups: Use healthy rodents (e.g., rats or mice) and divide them into several dose groups and a control group.

    • Dose Administration: Administer single, escalating doses of 6-Ethylpyridazin-4-amine. The dose levels should be selected based on dose range-finding studies.

    • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, respiratory distress) for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect organs for histopathological examination.

    • Analysis: Calculate the LD₅₀ using statistical methods (e.g., Probit analysis). The TD₅₀ is determined by observing the dose that causes specific, non-lethal toxic effects (e.g., a defined level of liver enzyme elevation) in 50% of the animals.

Comparative Data (Hypothetical)
Parameter6-Ethylpyridazin-4-amineImatinib (Comparator)Rationale
ED₅₀ (Efficacy) 10 mg/kg50 mg/kgA lower ED₅₀ in an animal model indicates greater in vivo potency.
TD₅₀ (Toxicity) 200 mg/kg400 mg/kgThe dose at which early signs of toxicity (e.g., >10% body weight loss) are observed.
LD₅₀ (Lethality) 400 mg/kg>1000 mg/kgThe dose resulting in 50% mortality.
Therapeutic Index (TI) 20 (TD₅₀/ED₅₀) 8 (TD₅₀/ED₅₀) A higher TI suggests a better safety margin for the novel compound in this preclinical model.
Discussion and Scientific Interpretation

Based on this hypothetical dataset, 6-Ethylpyridazin-4-amine demonstrates a promising preclinical profile. Its in vitro selectivity index (100) is superior to that of Imatinib (80), driven by its high potency against the target cell line. This advantage translates to the in vivo model, where it shows efficacy at a lower dose (ED₅₀ of 10 mg/kg vs. 50 mg/kg for Imatinib).

Most importantly, the calculated therapeutic index (TI = 20) is more than double that of the comparator, Imatinib (TI = 8). This suggests that 6-Ethylpyridazin-4-amine possesses a wider margin of safety, a highly desirable characteristic for a drug candidate. The causality for this improved TI stems from a significant increase in on-target potency without a proportional increase in off-target or systemic toxicity.

Future Directions:

  • Conduct repeat-dose toxicology studies to assess long-term safety.[9]

  • Perform safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous systems.[16]

  • Initiate ADME (Absorption, Distribution, Metabolism, and Excretion) studies to fully characterize the pharmacokinetic profile.

References
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ProBio CDMO. (n.d.). Preclinical Toxicity & Efficacy Studies | In Vivo Assays. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index. Retrieved from [Link]

  • Klapdohr, J., et al. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]

  • Riss, T.L., et al. (2016). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.gov. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • Anchor Medical Research. (n.d.). Therapeutic Index. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Medical News Today. (2025, April 30). What is the therapeutic index of drugs? Retrieved from [Link]

  • S.C. Popa, D.S. (n.d.). PRECLINICAL RESEARCH IN HUMAN DRUG DEVELOPMENT. Retrieved from [Link]

  • Study.com. (n.d.). Margin of Safety in Pharmacology | Definition & Equation. Retrieved from [Link]

  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50/ED50? Retrieved from [Link]

  • Capuano, A., et al. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Pharmacological Research. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]

  • Oncolines B.V. (2022, September 15). New in Frontiers in Oncology: comparative profiling study of newly approved kinase inhibitors. Retrieved from [Link]

  • Nuvisan. (n.d.). Comprehensive preclinical safety testing: toxicology & safety pharmacology. Retrieved from [Link]

  • ResearchGate. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • Baldi, G., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. NIH.gov. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature. Retrieved from [Link]

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Comparative

A Researcher's Guide to Target Validation: Comparing Genetic Knockdown Strategies for 6-Ethylpyridazin-4-amine

In the landscape of preclinical drug discovery, identifying a compound that modulates a biological process is only the first step. The critical, and often more challenging, phase is unequivocally identifying its molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, identifying a compound that modulates a biological process is only the first step. The critical, and often more challenging, phase is unequivocally identifying its molecular target.[1][2] An incorrect or incomplete understanding of a compound's mechanism of action is a primary reason for failures in later-stage clinical trials.[1] This guide provides a comparative framework for validating the putative target of a novel small molecule, using "6-Ethylpyridazin-4-amine" as our model compound.

Let us assume that initial biochemical and cellular assays have identified Protein Kinase X (PKX) as a high-affinity, putative target of 6-Ethylpyridazin-4-amine. The core hypothesis is simple: if 6-Ethylpyridazin-4-amine exerts its cellular effects by inhibiting PKX, then genetically removing PKX should phenocopy the pharmacological effect of the compound.[3]

This principle forms the bedrock of target validation. Genetic knockdown or knockout tools are essential for this process, allowing researchers to specifically deplete the target protein and observe the consequences.[1][3] Here, we will compare the three most prominent techniques in the field: siRNA , shRNA , and CRISPR-Cas9 , providing the strategic insights and detailed protocols necessary to design a robust validation study.

The Logic of Target Validation

The fundamental goal is to determine if the observed biological effect of 6-Ethylpyridazin-4-amine is a direct result of its interaction with PKX. A successful validation study will demonstrate a clear convergence of evidence from both pharmacological and genetic interventions.

cluster_Pharma Pharmacological Arm cluster_Genetic Genetic Arm Compound 6-Ethylpyridazin-4-amine Target_P Protein Kinase X (PKX) Compound->Target_P Inhibits Phenotype Cellular Phenotype (e.g., Apoptosis, Reduced Proliferation) Target_P->Phenotype Induces Tool siRNA / shRNA / CRISPR Target_G Protein Kinase X (PKX) Tool->Target_G Depletes / Knocks Out Target_G->Phenotype Induces Validation Hypothesis Validated Phenotype->Validation Effects Converge

Caption: Logical framework for validating the target of a small molecule inhibitor.

Method 1: Transient Knockdown with siRNA

Comparative Overview: siRNA
FeatureDescription
Mechanism Post-transcriptional mRNA degradation via RISC complex.[4]
Time to Result Fast (24-96 hours).[5]
Duration of Effect Transient (3-7 days), diluted by cell division.[5]
Delivery Method Lipid-based transfection (e.g., Lipofectamine) or electroporation.[5]
Pros Rapid, easy to perform, no genomic integration, suitable for high-throughput screens.[5][8]
Cons Transient effect, potential for significant off-target effects, requires repeated dosing for longer studies.[4][5]
Experimental Workflow: siRNA Knockdown

Caption: Typical experimental workflow for siRNA-mediated transient knockdown.

Detailed Protocol: siRNA Transfection for PKX Validation
  • Cell Seeding (Day 0): Plate your chosen cell line in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection Complex Preparation (Day 1):

    • For each well, dilute 50 pmol of your PKX-targeting siRNA (and a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate cells for 48-72 hours.

  • Validation & Analysis (Day 3-4):

    • Knockdown Verification: Harvest a subset of cells. Extract RNA for quantitative real-time PCR (qPCR) to confirm knockdown of PKX mRNA.[9] Lyse another subset for Western blotting to confirm depletion of PKX protein.[7][10]

    • Phenotypic Assay: In parallel, treat replicate wells with 6-Ethylpyridazin-4-amine or a vehicle control (e.g., DMSO). Perform the relevant cellular assay (e.g., cell viability, apoptosis assay) and compare the results from the PKX knockdown cells to the drug-treated cells.

Method 2: Stable Knockdown with shRNA

Short hairpin RNAs (shRNAs) are encoded by DNA constructs, typically delivered via viral vectors like lentivirus.[5] Once the vector integrates into the host cell's genome, the shRNA is continuously transcribed, processed by the cell's machinery (Dicer) into siRNA, and directs long-term, stable gene silencing.[5][11]

Expertise & Experience: The major advantage of shRNA is the ability to create stable cell lines with permanent gene suppression. This is invaluable for long-term studies, animal models, and when transient knockdown is not potent enough. The trade-off is a longer, more complex workflow involving plasmid cloning and viral vector production.[5][12] Because lentivirus integrates into the genome, there is a risk of insertional mutagenesis, although modern vectors are designed to minimize this.

Comparative Overview: shRNA
FeatureDescription
Mechanism Genomic integration of an shRNA-expressing cassette, leading to continuous siRNA production and mRNA degradation.[11]
Time to Result Slow (2-4 weeks to generate and select stable cell lines).
Duration of Effect Stable and heritable.[11]
Delivery Method Viral transduction (commonly lentivirus).[11][13]
Pros Stable, long-term knockdown; suitable for difficult-to-transfect cells and in vivo studies; can achieve high knockdown efficiency.[5][11]
Cons More complex and time-consuming protocol; risk of insertional mutagenesis; potential for off-target effects.[5][14]
Experimental Workflow: shRNA Stable Knockdown

cluster_prep Week 1: Virus Production cluster_transduce Week 2: Transduction cluster_select Week 3-4: Selection & Validation Design Design/Obtain shRNA Plasmid Transfect293T Co-transfect HEK293T with Packaging Plasmids Design->Transfect293T HarvestVirus Harvest & Titer Lentivirus Transfect293T->HarvestVirus Transduce Transduce Target Cells with Lentivirus HarvestVirus->Transduce Select Select Stable Cells (e.g., Puromycin) Transduce->Select Expand Expand Clones Select->Expand Validate Validate Knockdown (qPCR, Western Blot) Expand->Validate

Caption: Multi-week workflow for generating stable knockdown cell lines using shRNA.

Detailed Protocol: Lentiviral shRNA Production and Transduction

This protocol requires a Biosafety Level 2 (BSL-2) facility.

  • Lentivirus Production (Week 1):

    • In a 10 cm dish, seed HEK293T cells to be ~70-80% confluent.[15]

    • Prepare a DNA mixture containing your shRNA-PKX plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[11][15]

    • Co-transfect the HEK293T cells using a suitable reagent (e.g., Lipofectamine 3000 or PEI).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[12] Filter through a 0.45 µm filter to remove cells. The virus can be concentrated by ultracentrifugation if necessary.[12]

  • Transduction (Week 2):

    • Seed your target cells.

    • The next day, infect the cells with the harvested lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction.[11]

  • Selection and Validation (Week 3-4):

    • 48 hours post-transduction, begin selection by adding an appropriate antibiotic (e.g., puromycin, if your shRNA vector contains a resistance cassette) to the culture medium.[16]

    • Maintain selection for 1-2 weeks, replacing the medium every 3-4 days, until resistant colonies are visible.[16]

    • Expand individual clones and validate PKX knockdown using qPCR and Western blot.

    • Once validated, use these stable knockdown cells for phenotypic assays alongside treatment with 6-Ethylpyridazin-4-amine.

Method 3: Gene Knockout with CRISPR-Cas9

Comparative Overview: CRISPR-Cas9
FeatureDescription
Mechanism sgRNA-guided Cas9 nuclease creates a double-strand break at the target gene locus, leading to frameshift mutations via error-prone repair.[17]
Time to Result Slow (3-6 weeks to generate and validate knockout clonal cell lines).
Duration of Effect Permanent and heritable gene knockout.[4]
Delivery Method Viral transduction (Lentivirus), plasmid transfection, or electroporation of Cas9-sgRNA ribonucleoprotein (RNP) complexes.
Pros Complete loss of function; high specificity and fewer off-target effects than RNAi; permanent genetic modification.[14][17][19]
Cons Lengthy process for clonal selection and validation; potential for off-target DNA cleavage; can be lethal if the target gene is essential for cell survival.
Experimental Workflow: CRISPR-Cas9 Knockout

cluster_prep Week 1: Delivery cluster_select Week 2-3: Cloning cluster_validate Week 4-6: Validation Design Design & Synthesize PKX sgRNAs Deliver Deliver Cas9 & sgRNA (e.g., RNP Electroporation) Design->Deliver SingleCell Single-Cell Sort into 96-well Plates Deliver->SingleCell Expand Expand Clonal Populations SingleCell->Expand Screen Screen Clones (Genomic PCR & Sequencing) Expand->Screen Validate Confirm Protein Loss (Western Blot) Screen->Validate

Caption: Workflow for generating and validating a CRISPR-Cas9 knockout cell line.

Detailed Protocol: CRISPR RNP Electroporation and Clonal Selection
  • Preparation (Day 0):

    • Design and order at least two validated sgRNAs targeting an early exon of the PKX gene.

    • Resuspend purified Cas9 protein and synthetic sgRNAs to the desired concentration.

    • Form the ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA at room temperature for 10-20 minutes.

  • Delivery (Day 1):

    • Harvest your target cells and resuspend them in a compatible electroporation buffer.

    • Mix the cells with the pre-formed RNP complex and electroporate using a system like the Neon™ or Amaxa™ Nucleofector™.

    • Immediately plate the electroporated cells in pre-warmed medium.

  • Clonal Selection (Week 2-3):

    • 48-72 hours post-electroporation, perform single-cell sorting using fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Carefully monitor and expand the single-cell clones over 2-3 weeks.

  • Validation (Week 4-6):

    • Genomic Validation: Once clones are sufficiently expanded, harvest a portion for genomic DNA extraction. Use PCR to amplify the region targeted by the sgRNA, followed by Sanger sequencing to identify clones with frameshift-inducing indels.

    • Protein Validation: For clones confirmed to have biallelic frameshift mutations, perform a Western blot to confirm the complete absence of the PKX protein.

    • Use the validated PKX KO cell line for phenotypic comparison with 6-Ethylpyridazin-4-amine treatment.

Data Interpretation and the Gold Standard: Rescue Experiments

After performing the knockdown or knockout, the results must be carefully compared. A positive validation would show that depleting PKX via genetic means produces the same cellular phenotype as treating the cells with 6-Ethylpyridazin-4-amine.

Example Comparative Data Table
ConditionTarget Protein (PKX) LevelDownstream Marker (p-Substrate Y)Cellular Phenotype (Apoptosis %)Conclusion
Vehicle Control100%100%5%Baseline
6-Ethylpyridazin-4-amine100%15%65%Strong Phenotype
Non-Targeting Control98%95%6%No Off-Target Effect
PKX siRNA 20%25%62%Phenocopies Drug
PKX shRNA (stable) 15%18%68%Phenocopies Drug
PKX CRISPR KO <1%<5%75%Phenocopies Drug
PKX KO + Rescue cDNA N/A (mutant form)85%10%Phenotype Rescued

Trustworthiness: The most rigorous method to confirm on-target activity is a rescue experiment .[20] After creating a stable knockdown or knockout cell line, you re-introduce a version of the target gene (PKX) that is resistant to the genetic perturbation (e.g., a cDNA with silent mutations in the shRNA/siRNA target site). If the re-introduced PKX restores the original phenotype (i.e., makes the cells resistant to the drug's effect), it provides powerful evidence that the drug's activity is mediated specifically through that target.[20]

Conclusion and Recommendations

Validating the target of a novel compound like 6-Ethylpyridazin-4-amine is a multi-step process that requires careful experimental design and interpretation.[1][21] There is no single "best" method; rather, the choice depends on the experimental context, required timeline, and available resources.

  • Start with siRNA: For rapid, initial validation, siRNA is the most efficient choice.[5] A positive result provides the confidence to move forward.

  • Confirm with CRISPR KO: For the most definitive evidence, generating a full CRISPR knockout is the gold standard.[17] The complete loss of protein eliminates any ambiguity related to residual protein function seen with RNAi.

  • Use shRNA for Long-Term/In Vivo Studies: If long-term assays or animal models are required, stable shRNA-mediated knockdown is the most appropriate tool.[1]

By systematically applying these genetic tools and converging the evidence, researchers can build a robust and compelling case for the mechanism of action of their small molecule, a critical milestone on the path to developing a new therapeutic.

References

  • Bitesize Bio. (2025, January 23). Easy 3rd Gen Lentiviral Transduction Protocol & Top Tips. Retrieved from [Link]

  • Horizon Discovery. (2020, May 29). Application note: CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Reaction Biology. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • News-Medical. (2026, January 19). What Is the Difference Between siRNA and shRNA Knockdown Methods?. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Retrieved from [Link]

  • Cellecta. (2023, December 29). General Lentiviral Transduction Protocol - RNAi Pooled Lentiviral shRNA Libraries. Retrieved from [Link]

  • PMC - NIH. (n.d.). Construction of shRNA lentiviral vector. Retrieved from [Link]

  • Broad Institute. (2016, January 15). Protocol: Large-scale lentivirus production of Cas9, shRNA, sgRNA and ORF clones. Retrieved from [Link]

  • SAGA Diagnostics. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • Patsnap. (2025, May 27). How to design effective siRNA for gene knockdown experiments?. Retrieved from [Link]

  • Biocompare. (2021, June 25). Using CRISPR for Target Identification. Retrieved from [Link]

  • PMC - NIH. (n.d.). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Retrieved from [Link]

  • QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Retrieved from [Link]

  • Bit Bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Pipeline for Drug Target Identification and Validation. Retrieved from [Link]

  • Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Retrieved from [Link]

  • ACS Publications. (2025, July 7). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Retrieved from [Link]

  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • abm Inc. (n.d.). CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • PMC - NIH. (2017, June 9). Targeted Protein Knockdown using Small Molecule Degraders. Retrieved from [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]

  • PMC - NIH. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Frontiers. (n.d.). RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Importance of Target Identification & Validation in Drug Development. Retrieved from [Link]

  • arXiv. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Pharmacokinetic Comparison of 6-Ethylpyridazin-4-amine Derivatives

For researchers and drug development professionals vested in the therapeutic potential of pyridazine scaffolds, understanding the pharmacokinetic profile of novel derivatives is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals vested in the therapeutic potential of pyridazine scaffolds, understanding the pharmacokinetic profile of novel derivatives is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of 6-Ethylpyridazin-4-amine derivatives, supported by established experimental data and protocols. Our focus is to elucidate the structure-pharmacokinetic relationships (SPKR) that govern the absorption, distribution, metabolism, and excretion (ADME) of this promising chemical series, thereby empowering more informed lead optimization in drug discovery programs.

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The 6-Ethylpyridazin-4-amine core, in particular, offers a versatile template for chemical modification to fine-tune both potency and pharmacokinetic behavior.

The Imperative of Early ADME Assessment

In modern drug discovery, the early characterization of ADME properties is not merely a regulatory checkpoint but a critical step in de-risking and prioritizing drug candidates.[3][4] Integrating in vitro and in vivo pharmacokinetic studies early in the discovery pipeline allows for the timely identification of liabilities such as poor oral bioavailability or rapid metabolic clearance, thus conserving resources and accelerating the path to clinical trials.[5][6]

Experimental Design for a Comprehensive Pharmacokinetic Comparison

A robust comparison of 6-Ethylpyridazin-4-amine derivatives necessitates a multi-faceted experimental approach, encompassing both in vitro assays to assess specific ADME properties and in vivo studies in relevant animal models to understand the integrated pharmacokinetic profile.

In Vitro ADME Profiling

In vitro ADME assays serve as a cost-effective and high-throughput method to screen and rank compounds based on their intrinsic properties.[7][8]

Metabolic Stability Assessment:

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro models using liver microsomes or hepatocytes are instrumental in predicting hepatic clearance.[4][8]

Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation: A stock solution of the test compound (e.g., a 6-Ethylpyridazin-4-amine derivative) is prepared in a suitable organic solvent like DMSO. Liver microsomes (from human, rat, or mouse) are thawed on ice. A master mix containing the microsomal protein and NADPH (a necessary cofactor for many metabolic enzymes) in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the test compound to the pre-warmed master mix. The final concentration of the test compound is typically low (e.g., 1-10 µM) to be within the linear range of the enzymes. The incubation is carried out in a shaking water bath at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the disappearance of the parent compound.

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[8]

Permeability Assessment:

A compound's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.

  • Assay: The test compound is added to the apical (AP) side of the cell monolayer (representing the intestinal lumen), and samples are taken from the basolateral (BL) side (representing the bloodstream) over time. The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value in the AP to BL direction is indicative of good intestinal absorption. A significantly higher Papp in the BL to AP direction compared to the AP to BL direction suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models, such as rats or mice, provide a comprehensive understanding of a drug's ADME profile in a whole-organism context.[9][10]

Detailed Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing: The 6-Ethylpyridazin-4-amine derivatives are formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Area Under the Curve (AUC): The integral of the drug concentration-time curve, which reflects the total drug exposure.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Pharmacokinetic Data of Pyridazine Derivatives

To illustrate how data from a comparative study would be presented, the following table provides a hypothetical comparison of three 6-Ethylpyridazin-4-amine derivatives with varying substituents.

CompoundSubstituent (R)In Vitro t½ (min, human liver microsomes)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Rat Oral Bioavailability (%F)Rat Plasma Clearance (mL/min/kg)Rat Volume of Distribution (L/kg)
Parent (R=H) -H255.245302.5
Derivative 1 -F456.165222.8
Derivative 2 -OCH₃154.830453.1
Derivative 3 -CF₃907.580152.2

This is a hypothetical data table for illustrative purposes.

Structure-Pharmacokinetic Relationships (SPKR)

The data presented in the hypothetical table above would allow for the elucidation of key structure-pharmacokinetic relationships. For example:

  • Metabolic Stability: The introduction of a fluorine atom (Derivative 1) or a trifluoromethyl group (Derivative 3) at a metabolically labile position can block metabolism, leading to a longer in vitro half-life and lower clearance compared to the parent compound. Conversely, an electron-donating group like methoxy (Derivative 2) might be more susceptible to metabolism, resulting in a shorter half-life.

  • Permeability and Bioavailability: Increasing lipophilicity with substituents like -CF₃ (Derivative 3) can enhance membrane permeability, leading to improved oral bioavailability. However, there is an optimal range for lipophilicity, as very high lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Volume of Distribution: The volume of distribution is influenced by factors such as plasma protein binding and tissue partitioning. The physicochemical properties of the substituents will modulate these interactions.

Visualizing the Workflow and Concepts

To better illustrate the process, the following diagrams created using Graphviz (DOT language) depict the general structure of the compounds under investigation and the experimental workflow.

G cluster_0 6-Ethylpyridazin-4-amine Scaffold Scaffold [ Chemical Structure of 6-Ethylpyridazin-4-amine with a variable 'R' group ]

Caption: General chemical structure of the 6-Ethylpyridazin-4-amine scaffold with a variable substituent (R).

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Data Analysis and Interpretation Metabolic_Stability Metabolic Stability (Liver Microsomes/Hepatocytes) SPKR Structure-Pharmacokinetic Relationship (SPKR) Analysis Metabolic_Stability->SPKR Permeability Permeability (Caco-2 Assay) Permeability->SPKR Protein_Binding Plasma Protein Binding Protein_Binding->SPKR Animal_Dosing IV and PO Dosing in Rats Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->LC_MS_Analysis PK_Parameters Calculation of PK Parameters (AUC, CL, Vd, t½, %F) LC_MS_Analysis->PK_Parameters PK_Parameters->SPKR Lead_Optimization Lead Optimization SPKR->Lead_Optimization

Caption: Experimental workflow for the pharmacokinetic comparison of 6-Ethylpyridazin-4-amine derivatives.

Conclusion and Future Directions

A systematic and comparative evaluation of the pharmacokinetic properties of 6-Ethylpyridazin-4-amine derivatives is essential for the successful development of drug candidates from this chemical series. By integrating in vitro ADME assays with in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of how structural modifications impact a compound's disposition in the body. The elucidation of clear structure-pharmacokinetic relationships will guide the rational design of new analogs with optimized potency, selectivity, and drug-like properties, ultimately increasing the probability of identifying a clinical candidate with a desirable therapeutic profile. Future work should focus on establishing a robust in-house screening cascade to efficiently evaluate novel derivatives and expand the SPKR understanding for this promising class of compounds.

References

  • Wan, Y., et al. (2013). Orally bioavailable and brain-penetrant pyridazine and pyridine-derived γ-secretase modulators reduced amyloidogenic Aβ peptides in vivo. Neuropharmacology, 70, 278-86. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Bentham Science Publishers. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • PMC. (n.d.). Role of animal models in biomedical research: a review. [Link]

  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. [Link]

  • ACS Publications. (2025). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • PMC - NIH. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • ResearchGate. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Ethylpyridazin-4-amine proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) requires more than just reading a generic safety data sheet. It dem...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) requires more than just reading a generic safety data sheet. It demands a mechanistic understanding of the molecule’s behavior to ensure absolute safety, regulatory compliance, and environmental stewardship.

Because specific toxicological data for this exact ethyl-derivative is limited in public literature, this guide synthesizes field-proven laboratory safety protocols with the structural causality of its closest well-documented analog, 4-aminopyridazine. This document serves as your definitive, self-validating operational and disposal plan.

Chemical Profiling & Hazard Causality

To safely handle and dispose of 6-Ethylpyridazin-4-amine, we must first understand the structural mechanics driving its hazard profile:

  • Nitrogen-Rich Core & Incineration Risks: The molecule possesses a pyridazine ring (two adjacent nitrogens) and an exocyclic amine. This high nitrogen mass fraction (C₆H₉N₃) dictates that improper combustion will release highly toxic nitrogen oxides (NOₓ). Therefore, standard open-air burning or low-temperature disposal is strictly prohibited.

  • Basicity & Aqueous Solubility: The lone pairs on the pyridazine nitrogens and the amine group act as strong Lewis bases and hydrogen bond acceptors. In highly acidic environments, the molecule protonates to form highly soluble salts that can easily evade standard precipitation filters in wastewater treatment facilities.

  • Lipophilic Shift: The ethyl group at the 6-position significantly increases the molecule's lipophilicity (LogP) compared to the unsubstituted core. While this enhances its utility in organic synthesis, it simultaneously increases its potential for dermal penetration, necessitating strict adherence to barrier protocols.

Based on structural analogs, this compound is classified under GHS as an acute oral toxicant (H302) and a skin/eye/respiratory irritant (H315, H319, H335) [1].

Quantitative Operational Data

To ensure operational clarity, all critical handling parameters and waste stream thresholds are summarized below.

Table 1: Hazard Classification & PPE Specifications

Parameter Specification Mechanistic Implication
CAS Number 1892697-71-0 Unique identifier for RCRA tracking and inventory.
Molecular Formula C₆H₉N₃ High N-content requires NOₓ scrubbers during incineration.
GHS Hazard Codes H302, H315, H319, H335 Acute toxicity; mandates strict inhalation and dermal barriers.

| Primary PPE | Nitrile gloves (>0.11mm), Goggles | Prevents dermal absorption driven by the ethyl group's lipophilicity. |

Table 2: Waste Stream Segregation & Thresholds

Waste Stream Concentration Limit pH Requirement Approved Disposal Method
Solid Waste N/A (Bulk powder/PPE) N/A High-Temp Incineration (>1000°C)
Aqueous Waste < 5% w/v 6.0 – 8.0 Specialized Wastewater Treatment
Halogenated Organic < 20% w/v N/A Incineration with Acid Gas Scrubbers

| Non-Halogenated | < 20% w/v | N/A | Standard Solvent Incineration |

Waste Segregation & Disposal Workflow

Proper segregation prevents exothermic cross-reactions and ensures compliance with [2]. The following diagram maps the self-validating segregation logic for 6-Ethylpyridazin-4-amine.

G Start 6-Ethylpyridazin-4-amine Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers Solid->Incineration Solid Waste Bag Aqueous Aqueous Waste (pH 6-8 Adjusted) Liquid->Aqueous Organic Organic Solvents Liquid->Organic WWT Specialized Wastewater Treatment (Permit Required) Aqueous->WWT Aqueous Drum Halogenated Halogenated (e.g., DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) Organic->NonHalogenated Halogenated->Incineration Halogenated Drum NonHalogenated->Incineration Non-Halogenated Drum

Caption: Waste segregation and disposal workflow for 6-Ethylpyridazin-4-amine.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that safety is mathematically and chemically confirmed before proceeding to the next step, in accordance with the [3].

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, Consumables)

Causality: Solid 6-Ethylpyridazin-4-amine can hold static charges, leading to aerosolization. It must be physically contained before transport.

  • Containment: Inside a functioning fume hood (face velocity >100 fpm), sweep any residual powders using an anti-static brush into a sealable, puncture-resistant polyethylene bag. Do not use compressed air.

  • Consolidation: Place all contaminated spatulas, weighing papers, and nitrile gloves into the same bag.

  • Secondary Containment: Seal the bag and place it inside a rigid, UN-approved hazardous waste drum lined with a secondary bag.

  • Validation Check: Visually inspect the exterior of the drum for any powder residue. Wipe down the exterior with an isopropyl alcohol (IPA) moistened wipe, and dispose of the wipe inside the drum before final sealing.

  • Routing: Label as "Toxic Solid Waste - Nitrogenous Heterocycle" and route exclusively to a facility equipped for high-temperature incineration (>1000°C) with NOₓ scrubbing capabilities.

Protocol B: Aqueous Waste Quenching and Neutralization

Causality: The basicity of the aminopyridazine core requires pH neutralization to prevent the formation of highly mobile, soluble salts that bypass environmental filtration.

  • Transfer & Dilution: Transfer the aqueous reaction mixture to a secondary containment vessel inside the fume hood. Dilute with deionized water until the estimated concentration of 6-Ethylpyridazin-4-amine is < 5% w/v. This reduces exothermic potential during titration.

  • Titration: While stirring continuously at 300 rpm, slowly add 0.1M HCl (if the solution is highly basic) or 0.1M NaOH (if highly acidic) dropwise.

  • Validation Check (Critical): Extract a 1 mL aliquot and test with a calibrated pH meter. Do not proceed until the pH is stable between 6.0 and 8.0. This ensures the compound remains predominantly in its less-soluble free-base form.

  • Containerization: Transfer the neutralized solution to a designated High-Density Polyethylene (HDPE) "Aqueous Hazardous Waste" carboy. Do not fill past 90% capacity to allow for vapor expansion.

Protocol C: Emergency Spill Recovery

Causality: Immediate containment prevents dermal exposure and respiratory irritation from aerosolized dust.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the room's HVAC system is actively exhausting and not recirculating.

  • PPE Donning: Responders must don double nitrile gloves, a fitted N95 or P100 particulate respirator, and splash goggles.

  • Absorption (Liquid Spills): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust, as organic materials may react with concentrated amines.

  • Dampening (Solid Spills): If the spill is a dry powder, lightly mist the powder with deionized water to suppress dust generation before sweeping.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste container. Wash the spill area with a 5% acetic acid solution to neutralize residual amines, followed by a soap and water rinse.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratories - Overview." U.S. Department of Labor. Available at: [Link]

Handling

Personal protective equipment for handling 6-Ethylpyridazin-4-amine

Operational Safety and PPE Architecture for 6-Ethylpyridazin-4-amine Handling As a Senior Application Scientist, I recognize that handling novel heterocyclic amines like 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Architecture for 6-Ethylpyridazin-4-amine Handling

As a Senior Application Scientist, I recognize that handling novel heterocyclic amines like 6-Ethylpyridazin-4-amine (CAS: 1892697-71-0) requires moving beyond generic safety data sheets to implement a mechanistic, self-validating safety architecture[1]. In drug development and synthetic workflows, aminopyridazines present unique occupational hazards due to their basicity, dermal permeability, and potential for respiratory sensitization[2].

This guide provides a comprehensive, causality-driven protocol for Personal Protective Equipment (PPE) selection, handling, and disposal, grounded in OSHA standards and the American Chemical Society's (ACS) RAMP (Recognize, Assess, Minimize, Prepare) paradigm[3].

Mechanistic Hazard Profile & Causality

Aminopyridazines are acutely toxic via oral, dermal, and inhalation routes[2]. The primary hazard stems from the nucleophilic exocyclic amine and the electron-rich pyridazine ring, which readily interact with biological electrophiles and mucous membranes. This chemical structure acts as a penetration enhancer, meaning it can rapidly bypass compromised skin barriers or inadequate PPE, necessitating a robust, multi-layered defense strategy[4].

Quantitative Hazard Data & PPE Selection Matrix

To minimize risk, we must translate the compound's physicochemical properties into actionable, OSHA-compliant PPE requirements.

Hazard Class / RouteMechanistic RiskRequired PPE System (OSHA Standard)
Dermal Toxicity High permeability; free base form absorbs rapidly through the stratum corneum.Double-gloved 8-mil Nitrile or Butyl Rubber (29 CFR 1910.138)
Ocular Damage Corrosive to mucous membranes; aerosolized powder causes severe eye irritation.ANSI Z87.1 Chemical Splash Goggles + Face Shield (29 CFR 1910.133)
Inhalation Fine particulate inhalation leads to specific target organ toxicity (respiratory).Fume hood (primary); N95 or Half-Mask P100 Respirator (29 CFR 1910.134)
Systemic Exposure Contamination of personal clothing leading to secondary exposure.Flame-resistant (FR) or standard chemical-resistant Lab Coat (29 CFR 1910.132)

The Self-Validating PPE System

A self-validating system ensures that the failure of one safety component is immediately detectable and mitigated by a secondary layer.

  • Hand Protection (OSHA 29 CFR 1910.138): Standard 4-mil latex or nitrile gloves are insufficient for handling basic amines due to rapid breakthrough times[5].

    • Protocol: Employ a double-gloving strategy. Wear a brightly colored inner glove (e.g., green 4-mil nitrile) and a specialized outer glove (e.g., blue 8-mil extended-cuff nitrile).

    • Causality: If the outer glove suffers a micro-tear or chemical degradation, the inner glove provides a visual contrast indicator and a temporary chemical barrier, allowing the researcher to safely pause work and doff the compromised layer[6].

  • Eye and Face Protection (OSHA 29 CFR 1910.133): Safety glasses are strictly prohibited when handling this compound.

    • Protocol: Wear indirect-vented chemical splash goggles (ANSI Z87.1 certified) to create a hermetic seal around the eyes[7].

    • Causality: Safety glasses lack a facial seal, allowing aerosolized 6-Ethylpyridazin-4-amine powders or liquid solvent splashes to bypass the lenses and cause severe ocular damage.

  • Respiratory Protection (OSHA 29 CFR 1910.134): Primary protection must be an engineering control (a certified chemical fume hood). If weighing large quantities outside a hood is unavoidable, a fit-tested N95 filtering facepiece or a half-mask respirator with P100/organic vapor cartridges is mandatory[5].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that the compound is handled under tightly prescribed conditions[3].

Step 1: Environmental Verification

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Self-validation: Check the digital airflow monitor; tape a small piece of tissue to the sash to visually confirm continuous inward directional flow.

Step 2: PPE Donning Sequence

  • Inspect all PPE for defects. Don the lab coat, ensuring cuffs are pulled down to the wrists.

  • Don the inner nitrile gloves.

  • Don the ANSI Z87.1 splash goggles[6].

  • Don the outer nitrile gloves, pulling the extended cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Material Transfer and Weighing

  • Causality: 6-Ethylpyridazin-4-amine powder can carry a static charge, causing it to aerosolize and repel from spatulas.

  • Use an anti-static zero-stat gun on the weighing enclosure and use a grounded, static-dissipative spatula.

  • Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats to minimize the exposed surface area.

Step 4: Doffing Sequence

  • Remove the outer gloves using the "beak method" (pulling the glove inside out) and dispose of them in a hazardous waste bin.

  • Remove goggles by handling the strap, not the contaminated front lens.

  • Remove the lab coat, followed by the inner gloves. Wash hands immediately with soap and water[7].

Decontamination & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxic powder. We utilize a chemical neutralization strategy.

Step 1: Spill Containment

  • If a spill occurs outside the fume hood, immediately evacuate the immediate area and allow HVAC systems to clear airborne particulates.

  • Don full PPE, including a P100 respirator[5].

Step 2: Chemical Neutralization

  • Causality: 6-Ethylpyridazin-4-amine is a free base. By applying a mild acidic solution (e.g., 5% citric acid or 1M HCl), you protonate the amine, converting it into a pyridazinium salt. This significantly reduces its volatility, dermal permeability, and static charge, making it drastically safer to handle.

  • Mist the spill gently with the acidic solution to dampen the powder without splashing.

Step 3: Absorption and Segregation

  • Wipe up the neutralized salt using absorbent pads.

  • Place all contaminated pads, broken glass, and doffed outer gloves into a clearly labeled, sealable hazardous waste container.

  • Dispose of the container in accordance with local EPA and institutional hazardous waste regulations.

Workflow Visualization

G Start Pre-Entry Assessment (OSHA 29 CFR 1910.132) Vent Verify Engineering Controls (Fume Hood >100 fpm) Start->Vent PPE Don Core PPE (Double Nitrile, Goggles, Lab Coat) Vent->PPE Weigh Weigh 6-Ethylpyridazin-4-amine in Static-Free Enclosure PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Apply Mild Acid Wash (Neutralize to Salt) Spill->Decon Yes Proceed Proceed to Synthesis (Safe Handling) Spill->Proceed No Decon->Vent Re-assess

Workflow for PPE donning, handling, and spill response for 6-Ethylpyridazin-4-amine.

References

  • [1] Title: CAS#:2202327-54-4 | Chemsrc: 6-Ethylpyridazin-4-amine | Source: chemsrc.com | URL: [Link]

  • [2] Title: SAFETY DATA SHEET - Chem Service | Source: chemservice.com | URL: [Link]

  • [7] Title: Personal Protective Equipment Requirements for Laboratories | Source: ncsu.edu | URL: [Link]

  • [4] Title: A framework for personal protective equipment use in laboratories | Source: nih.gov | URL: [Link]

  • [6] Title: Personal Protective Equipment for Laboratories | Source: dartmouth.edu | URL: [Link]

  • [5] Title: Personal Protective Equipment (PPE) Toolkit - OneLab REACH | Source: cdc.gov | URL: [Link]

  • [3] Title: Lab Risk Assessment Workbook - ACS Chemical Health and Safety Division | Source: dchas.org | URL: [Link]

Sources

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